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  • Product: N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
  • CAS: 373356-52-6

Core Science & Biosynthesis

Foundational

"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Introduction N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole derivative with potential applicati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Introduction

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery as a structural motif in the design of bioactive molecules. The pyrazole core is a common scaffold in many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, designed for researchers and professionals in the field of organic synthesis and drug development. The proposed synthesis is based on established chemical transformations and draws upon analogous procedures reported in the scientific literature.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond of the methylamine group, leading back to the corresponding pyrazole-3-carbaldehyde. This aldehyde can be envisioned as arising from the formylation of a 5-phenyl-1H-pyrazole, which in turn can be synthesized via a classical condensation reaction between a 1,3-dicarbonyl compound and hydrazine. This multi-step approach offers a logical and feasible route to the target compound from readily available starting materials.

Overall Synthetic Pathway

The forward synthesis, therefore, involves three key transformations:

  • Pyrazole Ring Formation: Construction of the 5-phenyl-1H-pyrazole core.

  • Formylation: Introduction of a formyl group at the C3 position of the pyrazole ring.

  • Reductive Amination: Conversion of the aldehyde to the final N-methylamine product.

Synthetic Pathway Starting_Materials Benzoylacetonitrile & Hydrazine Hydrate Step1 Step 1: Pyrazole Formation Starting_Materials->Step1 Intermediate1 5-Phenyl-1H-pyrazol-3-amine Step1->Intermediate1 Step2 Step 2: Sandmeyer-type Reaction Intermediate1->Step2 Intermediate2 5-Phenyl-1H-pyrazole-3-carbonitrile Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 5-Phenyl-1H-pyrazole-3-carbaldehyde Step3->Intermediate3 Step4 Step 4: Reductive Amination Intermediate3->Step4 Final_Product N-methyl-1-(5-phenyl-1H- pyrazol-3-yl)methanamine Step4->Final_Product

Caption: Overall synthetic workflow for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Detailed Synthesis Steps and Mechanistic Insights

Step 1: Synthesis of 5-Phenyl-1H-pyrazol-3-amine

The initial step involves the condensation of benzoylacetonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the benzoylacetonitrile, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

Reaction Mechanism:

Pyrazole Formation Mechanism cluster_0 Nucleophilic Attack & Cyclization Reactants Benzoylacetonitrile + Hydrazine Intermediate_A Hydrazone Intermediate Reactants->Intermediate_A Nucleophilic Attack Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product_1 5-Phenyl-1H-pyrazol-3-amine Intermediate_B->Product_1 Dehydration

Caption: Mechanism of 5-phenyl-1H-pyrazol-3-amine formation.

Step 2: Synthesis of 5-Phenyl-1H-pyrazole-3-carbonitrile

The conversion of the 3-amino group of the pyrazole to a nitrile can be achieved through a Sandmeyer-type reaction. This involves the diazotization of the amine with sodium nitrite in an acidic medium, followed by the displacement of the diazonium group with a cyanide source, such as copper(I) cyanide.

Step 3: Synthesis of 5-Phenyl-1H-pyrazole-3-carbaldehyde

The nitrile group of 5-phenyl-1H-pyrazole-3-carbonitrile can be reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.

Step 4: Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

The final step is a reductive amination of the pyrazole-3-carbaldehyde with methylamine. This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation.

Reaction Mechanism:

Reductive Amination Mechanism cluster_1 Imine Formation & Reduction Reactants_2 Pyrazole-3-carbaldehyde + Methylamine Intermediate_C Imine Intermediate Reactants_2->Intermediate_C Imine Formation Product_2 N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Intermediate_C->Product_2 Reduction (STAB)

Caption: Mechanism of the final reductive amination step.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-pyrazol-3-amine
  • To a solution of benzoylacetonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 5-Phenyl-1H-pyrazole-3-carbonitrile
  • Suspend 5-phenyl-1H-pyrazol-3-amine (1 equivalent) in an aqueous solution of hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Slowly add the diazonium salt solution to the cyanide solution at room temperature.

  • Stir the reaction mixture for 2-3 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 5-Phenyl-1H-pyrazole-3-carbaldehyde
  • Dissolve 5-phenyl-1H-pyrazole-3-carbonitrile (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.5 equivalents) in an appropriate solvent.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, extract the aqueous layer with the same solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Protocol 4: Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
  • Dissolve 5-phenyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Add a solution of methylamine (2 equivalents, e.g., as a solution in THF or water).

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography.

Data Summary

StepReactantsKey ReagentsSolventTypical Yield (%)
1Benzoylacetonitrile, Hydrazine Hydrate-Ethanol80-90
25-Phenyl-1H-pyrazol-3-amineNaNO₂, HCl, CuCN, NaCNWater/Organic60-70
35-Phenyl-1H-pyrazole-3-carbonitrileDIBAL-HDCM/Toluene70-80
45-Phenyl-1H-pyrazole-3-carbaldehyde, MethylamineSodium Triacetoxyborohydride (STAB)DCE/Methanol75-85

References

  • Synthesis of Pyrazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Sandmeyer Reaction: March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Reduction of Nitriles with DIBAL-H: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

Exploratory

An In-Depth Technical Guide to N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: Properties, Synthesis, and Pharmacological Potential

Abstract: This technical guide provides a comprehensive scientific overview of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine incorporating the privileged pyrazole scaffold. Due to the limited vol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive scientific overview of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine incorporating the privileged pyrazole scaffold. Due to the limited volume of published research on this specific molecule, this document synthesizes data from closely related structural analogs and established principles of pyrazole chemistry to project its chemical properties, devise a plausible synthetic route, and explore its potential pharmacological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the vast therapeutic potential of pyrazole derivatives.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug design. The presence of the pyrazole nucleus is a key feature in numerous FDA-approved drugs with diverse therapeutic applications, including the potent anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[3][4]

The compound of interest, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, combines this critical pyrazole core with a phenyl group and a methylaminomethyl side chain. This specific arrangement of functional groups suggests potential interactions with various biological targets. This guide will elucidate the predicted characteristics of this molecule, providing a foundational understanding for future research and development.

Predicted Physicochemical and Spectroscopic Properties

Direct experimental data for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is not extensively available. However, by analyzing data from close structural analogs, we can establish a reliable profile of its expected properties.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties, extrapolated from analogs such as (3-Phenyl-1H-pyrazol-4-yl)methanamine and N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine.[5][6]

PropertyPredicted ValueRationale / Analog Data Source
Molecular Formula C₁₁H₁₃N₃Based on chemical structure
Molecular Weight ~187.24 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureAnalogs are typically solids[7]
XLogP3 ~1.5 - 2.5Estimated based on analogs[5][8]
Hydrogen Bond Donors 2 (Amine NH, Pyrazole NH)Based on chemical structure
Hydrogen Bond Acceptors 2 (Pyrazole N atoms)Based on chemical structure
Rotatable Bond Count 3Based on chemical structure
Spectroscopic Characterization Profile

Predicting the spectroscopic signature is crucial for confirming the identity and purity of a synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key predicted signals include:

    • A singlet for the methyl group (N-CH₃) around δ 2.3-2.5 ppm.

    • A singlet or doublet for the methylene protons (CH₂) adjacent to the amine, likely around δ 3.8-4.0 ppm.

    • A singlet for the C4 proton on the pyrazole ring, expected in the δ 6.0-6.5 ppm region.[9]

    • A multiplet for the aromatic protons of the phenyl group in the δ 7.2-7.8 ppm range.

    • Broad signals for the two N-H protons (amine and pyrazole), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum would confirm the carbon framework:

    • The methyl carbon (N-CH₃) signal is predicted around δ 35-40 ppm.

    • The methylene carbon (CH₂) signal is expected near δ 45-50 ppm.

    • The pyrazole C4 carbon should appear around δ 100-110 ppm.[9]

    • Aromatic carbons of the phenyl ring would resonate in the δ 125-140 ppm range.

    • The pyrazole C3 and C5 carbons, being attached to other groups, would appear further downfield, potentially in the δ 140-155 ppm region.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 188.12. Fragmentation would likely involve the loss of the methylamine group or cleavage of the bond between the pyrazole and the methylene group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • N-H stretching vibrations for the amine and pyrazole ring in the 3100-3400 cm⁻¹ region.

    • Aromatic C-H stretching just above 3000 cm⁻¹.

    • Aliphatic C-H stretching just below 3000 cm⁻¹.

    • C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1450-1600 cm⁻¹ range.

Proposed Synthesis and Experimental Protocol

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry.[10] A robust and logical approach to synthesizing N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine involves the cyclocondensation of a β-dicarbonyl compound with hydrazine, followed by functional group manipulations.

Retrosynthetic Analysis and Proposed Route

The target molecule can be synthesized from commercially available starting materials in a multi-step sequence. The key step is the formation of the pyrazole ring.

G target N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine step3 Reductive Amination target->step3 intermediate2 5-phenyl-1H-pyrazole-3-carbaldehyde step3->intermediate2 step2 Oxidation intermediate2->step2 intermediate1 (5-phenyl-1H-pyrazol-3-yl)methanol step2->intermediate1 step1 Cyclocondensation intermediate1->step1 precursors 4-methoxy-1-phenylbut-3-en-2-one + Hydrazine step1->precursors

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.[9][11]

Step 1: Synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1,3-butanedione (1 equivalent) and ethanol to create a 0.5 M solution.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude alcohol can be purified by column chromatography on silica gel.

Step 2: Oxidation to 5-phenyl-1H-pyrazole-3-carbaldehyde

  • Rationale: A mild oxidizing agent is required to convert the primary alcohol to an aldehyde without over-oxidation or degradation of the pyrazole ring. Manganese dioxide (MnO₂) is an excellent choice for this transformation.

  • Reaction Setup: Dissolve the alcohol from Step 1 in dichloromethane (DCM).

  • Oxidation: Add activated manganese dioxide (5-10 equivalents) in portions. Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Follow the reaction progress by TLC. The reaction may take 12-24 hours to complete.

  • Workup: Upon completion, filter the mixture through a pad of Celite to remove the MnO₂ solids, washing the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate to yield the crude aldehyde, which can be purified by column chromatography.

Step 3: Reductive Amination to N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

  • Reaction Setup: Dissolve the aldehyde from Step 2 in methanol.

  • Imine Formation: Add an aqueous solution of methylamine (2-3 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, controlling the temperature.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution and extract the product with DCM (3x).

  • Final Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography or by salt formation and recrystallization to yield the target compound.

Potential Pharmacological Profile and Biological Activity

The pyrazole scaffold is associated with a vast range of biological activities.[12][13] The specific combination of a phenyl ring at C5 and a basic amine side chain at C3 in the target molecule suggests several potential therapeutic applications.

Anti-inflammatory and Analgesic Activity

Many 1-phenyl-pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[14][15] The phenyl group at C5 is a common feature in many COX-2 selective inhibitors, such as Celecoxib. It is plausible that N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine could interact with the active site of COX enzymes.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Physiological Response Cell Membrane Phospholipids Cell Membrane Phospholipids AA Arachidonic Acid Cell Membrane Phospholipids->AA PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Response Pain Fever Inflammation PGs->Response Molecule N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (Potential Inhibitor) Molecule->COX Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Antimicrobial and Anticancer Activities

The pyrazole nucleus is a common feature in compounds with demonstrated antimicrobial and anticancer properties.[16][17] The combination of a lipophilic phenyl group and a potentially protonatable amine side chain could facilitate cell membrane penetration and interaction with intracellular targets in microbes or cancer cells. For instance, some pyrazole derivatives have been shown to inhibit kinases or other enzymes crucial for pathogen survival or tumor proliferation.[17]

Neurological and Psychiatric Applications

The structural similarity to ligands for various central nervous system (CNS) receptors cannot be overlooked. The pyrazole core can be found in molecules targeting cannabinoid receptors (e.g., Rimonabant) and monoamine oxidase (MAO) enzymes.[15] The presence of a basic amine suggests potential interactions with monoaminergic systems (dopamine, serotonin, norepinephrine transporters or receptors), making this scaffold a candidate for investigation in neurological and psychiatric disorders.

Conclusion and Future Directions

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a molecule of significant interest, built upon the pharmacologically validated pyrazole scaffold. While direct experimental data remains sparse, this guide has established a robust, scientifically-grounded profile for the compound. We have projected its key physicochemical and spectroscopic properties, detailed a viable multi-step synthesis, and outlined its promising therapeutic potential, particularly in the areas of anti-inflammatory, antimicrobial, and CNS-related applications.

The protocols and predictions herein provide a solid foundation for any research team aiming to synthesize and characterize this compound. Further investigation through in vitro screening against relevant biological targets (e.g., COX enzymes, various kinases, CNS receptors) and subsequent in vivo studies are warranted to fully elucidate the pharmacological profile of this promising molecule.

References

  • Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • A review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. Retrieved from [Link]

  • Huang, H., et al. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Patel, R. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Prajapati, J. D. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Retrieved from [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Oriental Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 3,5‐disubstituted pyrazoles 8. (n.d.). ResearchGate. Retrieved from [Link]

  • Grandolini, G., et al. (1989). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco. Retrieved from [Link]

  • Synthesis of 3,5-disubstituted pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, P. S. (2018). Synthesis, Characterization and Antimicrobial Activity of Novel Pyrazole Phenyl Methanamine Derivatives. International Journal of Scientific Research and Engineering Development. Retrieved from [Link]

  • Wang, H., et al. (2023). Electrochemical Synthesis of 3,5-Disubstituted Pyrazoles from Ynone Hydrazones via Diselenide-Catalyzed Cyclization Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Retrieved from [Link]

  • Costa, G. K. B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]

  • Kumar, K. A., et al. (2015). Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. International Journal of ChemTech Research. Retrieved from [Link]

  • Sharma, D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3-Phenyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bunescu, A., et al. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis and Photochromic Properties. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Bindary, A. A., et al. (2010). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Presumptive Mechanism of Action of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a Human Carnosinase 1 Inhibitor

Abstract This technical guide delineates the presumptive mechanism of action for the novel pyrazole derivative, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. In the absence of direct empirical data for this specific...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the presumptive mechanism of action for the novel pyrazole derivative, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. In the absence of direct empirical data for this specific molecule, we present a scientifically-grounded hypothesis based on structural analogy to a known ligand for Human Carnosinase 1 (CN-1). Evidence from the Protein Data Bank (PDB) for a closely related isomer strongly suggests that this class of compounds targets the active site of CN-1, a dipeptidase implicated in various neurological and metabolic disorders. This document provides a comprehensive overview of CN-1, the inferred inhibitory mechanism of the subject compound, and detailed, actionable experimental protocols for the validation of this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting carnosinase pathways.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[3] Their versatility allows for interaction with a diverse range of biological targets.[4] The subject of this guide, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, is a novel compound within this class. While its specific biological activity has not been extensively reported, structural analysis points towards a compelling potential mechanism of action.

Unveiling the Target: Human Carnosinase 1 (CN-1)

Human Carnosinase 1 (CN-1), also known as serum carnosinase, is a metalloenzyme that catalyzes the hydrolysis of carnosine and other histidine-containing dipeptides.[5][6] Carnosine itself possesses a range of beneficial properties, including antioxidant and anti-aging effects.[1] However, its therapeutic potential is limited by a short half-life due to rapid degradation by carnosinases.[1]

Altered CN-1 activity has been associated with several pathological conditions, including neurological disorders and diabetic nephropathy, making it an attractive target for therapeutic intervention.[5][7] Inhibition of CN-1 could prolong the bioavailability of carnosine, thereby leveraging its protective effects.[1]

The catalytic activity of CN-1 is dependent on a binuclear zinc center within its active site.[8] This metallic core is crucial for the hydrolytic process and presents a key target for small molecule inhibitors.

Inferred Mechanism of Action: Inhibition of Human Carnosinase 1

Direct experimental data on the biological target of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is not currently available in the public domain. However, compelling evidence from a structural isomer, N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine, provides a strong basis for a hypothesized mechanism of action. This isomer has been co-crystallized with Human Carnosinase 1 (PDB ID: 4UCM), revealing its binding mode within the enzyme's active site.

Based on this structural homology, we propose that N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine acts as an inhibitor of Human Carnosinase 1 . The proposed mechanism involves the pyrazole core and its substituents forming key interactions with the amino acid residues and the catalytic zinc ions in the active site of CN-1, thereby blocking the binding of its natural substrate, carnosine.

Putative Binding Interactions

While the precise binding interactions of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine with CN-1 require experimental confirmation, we can infer potential interactions based on the known structure of the enzyme and the chemistry of the ligand. The nitrogen atoms of the pyrazole ring are likely to coordinate with the zinc ions in the active site, a common interaction for nitrogen-containing heterocyclic inhibitors of metalloenzymes. The phenyl group and the methylamine side chain would be positioned to form hydrophobic and hydrogen bonding interactions with surrounding amino acid residues, further stabilizing the enzyme-inhibitor complex.

G cluster_0 CN-1 Active Site cluster_1 Inhibitor Zn1 Zn1 Zn2 Zn2 His_Residue Histidine Residue Asp_Residue Aspartate Residue Glu_Residue Glutamate Residue Pyrazole_Ring Pyrazole Ring Pyrazole_Ring->Zn1 Coordination Pyrazole_Ring->Zn2 Coordination Phenyl_Group Phenyl Group Hydrophobic_Pocket Hydrophobic Pocket Phenyl_Group->Hydrophobic_Pocket Hydrophobic Interaction Methylamine_Side_Chain Methylamine Side Chain Methylamine_Side_Chain->Asp_Residue Hydrogen Bond

Figure 1: A conceptual diagram illustrating the proposed binding interactions of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine within the active site of Human Carnosinase 1.

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for key experiments to validate the proposed mechanism of action.

Enzyme Inhibition Assay

This assay will determine the inhibitory potency of the compound against Human Carnosinase 1.

Objective: To determine the IC50 value of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine for CN-1.

Materials:

  • Recombinant Human Carnosinase 1 (CN-1)

  • Carnosine (substrate)

  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of CN-1 and carnosine in the assay buffer at appropriate concentrations.

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the test compound at various concentrations. c. Add the CN-1 solution and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the carnosine substrate.

  • Detection: The hydrolysis of carnosine can be monitored by detecting the release of histidine or β-alanine using a suitable colorimetric or fluorometric method.

  • Data Analysis: Measure the reaction rate at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G A Prepare Compound Dilutions B Add Compound to Microplate A->B C Add CN-1 Enzyme B->C D Incubate C->D E Add Carnosine Substrate D->E F Monitor Reaction Progress E->F G Calculate IC50 F->G

Figure 2: Workflow for the Human Carnosinase 1 enzyme inhibition assay.

Binding Affinity Determination using Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (kon and koff) and affinity (KD).

Objective: To quantify the binding affinity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine to CN-1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant Human Carnosinase 1 (CN-1)

  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Enzyme Immobilization: Immobilize CN-1 onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: a. Prepare a series of dilutions of the test compound in the running buffer. b. Inject the compound solutions over the immobilized CN-1 surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Table 1: Hypothetical Quantitative Data Summary

CompoundTargetAssay TypeMetricValue
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamineHuman Carnosinase 1Enzyme InhibitionIC50[Expected in nM to low µM range]
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamineHuman Carnosinase 1Surface Plasmon ResonanceKD[Expected in nM to low µM range]

Conclusion and Future Directions

The structural similarity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine to a known ligand of Human Carnosinase 1 provides a strong rationale for proposing its mechanism of action as an inhibitor of this enzyme. The experimental protocols detailed in this guide offer a clear path for the empirical validation of this hypothesis. Confirmation of this mechanism would establish this compound as a valuable lead for the development of novel therapeutics for a range of neurological and metabolic diseases. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this pyrazole scaffold, as well as in vivo studies to assess its therapeutic efficacy.

References

  • Chmielewska, K., Vittorio, S., & Vistoli, G. (2022). Human carnosinases: A brief history, medicinal relevance, and in silico analyses. MOST Wiedzy.
  • Bellia, F., Vecchio, G., & Rizzarelli, E. (2018). Carnosinases, Their Substrates and Diseases. Molecules, 23(12), 3296.
  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(15), 1253-1271.
  • Uniprot Consortium. (2022). CNDP1 - Beta-Ala-His dipeptidase - Homo sapiens (Human). UniProtKB. Retrieved from [Link]

  • RCSB PDB. (n.d.). 4UCM: Crystal structure of human carnosinase 1 in complex with an inhibitor. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 63(3), 241-253.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Del Tredici, A. L., et al. (2024). State of the Art in the Development of Human Serum Carnosinase Inhibitors. International Journal of Molecular Sciences, 25(11), 5899.
  • RCSB PDB. (n.d.). Homepage. Retrieved from [Link]

  • Lappe-Siefke, C., et al. (2003). Disruption of Cnp1 uncouples oligodendroglial functions in axonal support and myelination.

Sources

Exploratory

"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" biological activity

An In-Depth Technical Guide to the Biological Activity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Executive Summary The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents.[1][2] Molecules incorporating this five-membered heterocyclic ring exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4][5] This guide focuses on N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, a 3,5-disubstituted pyrazole. While specific biological data for this exact compound is not extensively published, its structural motifs—a phenyl group at position 5 and a methylaminomethyl group at position 3—suggest a high potential for interaction with various biological targets.

This document serves as a technical and strategic framework for researchers and drug development professionals. It outlines a comprehensive plan to synthesize, characterize, and systematically evaluate the biological activity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. The narrative explains the causality behind experimental choices, provides detailed protocols for key assays, and proposes a logical workflow for elucidating its pharmacological profile and mechanism of action.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] Their structural features, including the ability to act as both hydrogen bond donors and acceptors, and their stereochemically well-defined substitution patterns, make them ideal for interacting with the active sites of enzymes and receptors.[6][7] The therapeutic importance of this scaffold is exemplified by blockbuster drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor), Rimonabant (an anti-obesity agent), and several other agents targeting diverse biological pathways.[1][8]

The specific compound, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, features key pharmacophoric elements:

  • A 3,5-disubstituted Pyrazole Core: This substitution pattern is common in potent and selective inhibitors of various enzymes, such as MALT1 protease and arylamine N-acetyltransferase.[9][10]

  • A Phenyl Group (at C5): This lipophilic group can engage in hydrophobic or π-stacking interactions within a target's binding pocket, a common feature in kinase and COX inhibitors.[3]

  • A Methylaminomethyl Group (at C3): The basic amine function can form critical salt bridges or hydrogen bonds with acidic residues (e.g., Aspartate, Glutamate) in a binding site. Its flexibility allows for optimal positioning within the target protein.

Given these features, a primary hypothesis is that the compound may exhibit anti-inflammatory, kinase inhibitory, or other activities common to this chemical class. This guide details the workflow to test this hypothesis.

Proposed Synthetic Route and Characterization

The foundation of any biological investigation is the unambiguous synthesis and characterization of the compound of interest. A plausible and well-established route to N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine proceeds via the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.[8][11]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start 1-phenyl-1,3-butanedione + Hydrazine pyrazole Formation of 5-phenyl-3-methyl-1H-pyrazole start->pyrazole formylation Vilsmeier-Haack Formylation pyrazole->formylation aldehyde 5-phenyl-1H-pyrazole-3-carbaldehyde formylation->aldehyde amination Reductive Amination with Methylamine aldehyde->amination product N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine amination->product purify Column Chromatography product->purify nmr NMR (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) purify->ms hplc HPLC (>95% Purity) purify->hplc G A Phase 1: In Vitro Profiling B Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) A->B C Broad Target Screening (e.g., COX-1/2, Kinase Panel) A->C D Data Analysis: Identify Hits (e.g., IC50 < 10 µM) C->D E Phase 2: MOA Elucidation D->E Hit Confirmed F Enzyme Kinetics (if COX hit) Determine Ki, Mode of Inhibition E->F G Cellular Pathway Analysis (if Kinase hit) e.g., Western Blot for Phospho-targets E->G H Phase 3: In Vivo Validation E->H Cellular Activity Confirmed I Animal Model Selection (e.g., Carrageenan-induced Paw Edema) H->I

Sources

Foundational

Spectroscopic Characterization of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic properties of the novel pyrazole derivative, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. As direct experimental data for this spe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel pyrazole derivative, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. As direct experimental data for this specific molecule is not widely available, this document serves as a predictive and interpretive guide based on established principles of spectroscopy and extensive data from structurally analogous compounds. We will delve into the theoretical underpinnings and expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization and identification of this and similar pyrazole-based compounds.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The meticulous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide an unparalleled window into the molecular architecture, offering definitive proof of structure, purity, and stability. For heterocyclic compounds such as N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, a molecule with potential pharmacophoric features, a thorough spectroscopic analysis is not merely a procedural step but a critical component of its scientific validation. The pyrazole moiety is a well-established scaffold in medicinal chemistry, known for a wide array of biological activities.[1]

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. By leveraging data from closely related 3,5-disubstituted pyrazoles and N-methylated amines, we can construct a highly accurate and reliable spectral profile of the target molecule.

Molecular Structure and Key Functional Groups

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups that will give rise to characteristic signals.

M [M]⁺˙ m/z = 187 F1 [M - CH₃NH]⁺ m/z = 156 M->F1 - •CH₂NHCH₃ F2 [M - CH₂NHCH₃]⁺ m/z = 143 M->F2 - •CH₂NHCH₃ F4 [CH₂NHCH₃]⁺ m/z = 44 M->F4 α-cleavage F3 [C₆H₅]⁺ m/z = 77 F2->F3 - C₃H₂N₂

Sources

Exploratory

"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" crystal structure

An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine A Foreword for the Research Scientist This document serves as a comprehensive tec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

A Foreword for the Research Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and crystallographers focused on the synthesis and structural elucidation of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. The 3,5-disubstituted pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

While a public repository entry for the specific crystal structure of the title compound is not available as of the time of this writing, this guide provides a robust framework for its synthesis, characterization, crystallization, and subsequent structural analysis. We will proceed from the foundational chemistry to the intricate details of crystallographic workflow, grounding our discussion in established methodologies and drawing insights from structurally related analogs. This guide is structured not as a rigid protocol, but as a logical, causality-driven narrative to empower the researcher with the expertise to navigate the challenges inherent in this scientific pursuit.

Part 1: Synthesis and Characterization

The journey to a crystal structure begins with the synthesis of high-purity material. The target molecule, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, can be approached through a multi-step synthesis starting from common precursors. A logical and field-proven pathway involves the construction of the pyrazole core followed by functionalization.

Retrosynthetic Analysis

A common retrosynthetic approach for a 3,5-disubstituted pyrazole involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For our target, the key disconnection is at the pyrazole ring, leading back to a phenyl-substituted diketone and hydrazine, followed by functional group interconversion at the 3-position.

G Target N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Step1 Reductive Amination Target->Step1 Intermediate1 5-phenyl-1H-pyrazole-3-carbaldehyde Step1->Intermediate1 Step2 Vilsmeier-Haack or equivalent Intermediate1->Step2 Intermediate2 3-methyl-5-phenyl-1H-pyrazole Step2->Intermediate2 Step3 [3+2] Cycloaddition Intermediate2->Step3 Precursors Phenylacetylene + Diazomethane (or equivalent) Step3->Precursors

Caption: A simplified retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol synthesizes the target compound via a Hantzsch pyrazole synthesis followed by functionalization. This method is chosen for its reliability and use of readily available starting materials.

Step 1: Synthesis of 1-phenyl-1,3-butanedione

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, slowly add ethyl acetate (1.0 eq).

  • Addition: Add acetophenone (1.0 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture, acidify with dilute HCl, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diketone.

Step 2: Synthesis of 3-methyl-5-phenyl-1H-pyrazole

  • Reaction Setup: Dissolve the crude 1-phenyl-1,3-butanedione (1.0 eq) in ethanol.

  • Addition: Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at reflux for 2-3 hours. A precipitate should form.

  • Workup: Cool the mixture to room temperature and then in an ice bath. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Formylation to 5-phenyl-1H-pyrazole-3-carbaldehyde

  • Vilsmeier-Haack Reagent: In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) dropwise with stirring.

  • Addition: To this reagent, add the 3-methyl-5-phenyl-1H-pyrazole (1.0 eq) portion-wise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried.

Step 4: Reductive Amination to N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

  • Reaction Setup: Suspend the aldehyde (1.0 eq) and methylamine hydrochloride (1.5 eq) in methanol.

  • pH Adjustment: Add a base such as triethylamine to liberate the free methylamine.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise. This reducing agent is selective for the iminium ion formed in situ and is stable in protic solvents.

  • Reaction: Stir at room temperature overnight.

  • Workup: Quench the reaction with water, concentrate the methanol, and extract with dichloromethane. The organic layer is dried and concentrated. Purification by column chromatography (silica gel, DCM/MeOH gradient) yields the final product.

Analytical Characterization

Before attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

TechniqueExpected ResultsPurpose
¹H NMR Aromatic protons (phenyl group), pyrazole C-H proton, CH₂ and CH₃ signals of the methylaminomethyl group.Confirms the proton framework and structural integrity.
¹³C NMR Signals for all unique carbon atoms.Confirms the carbon skeleton.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of C₁₁H₁₃N₃.Confirms the elemental composition.
FTIR N-H stretching bands, C=N and C=C stretching from the pyrazole and phenyl rings.Identifies key functional groups.
Purity Analysis (HPLC) A single major peak (>98% purity).Essential for successful crystallization. Impurities can inhibit crystal growth.

Part 2: Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and screening of various conditions. The presence of a basic amine and N-H donors in the pyrazole ring suggests that hydrogen bonding will play a critical role in crystal packing.

General Principles

The goal is to slowly bring a solution of the compound to a state of supersaturation, from which nucleation and crystal growth can occur. Key variables include the solvent system, temperature, and evaporation rate.

Recommended Crystallization Protocols

Method 1: Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a suitable solvent in which it is moderately soluble (e.g., methanol, ethanol, or acetonitrile).

  • Setup: Place the solution in a small vial, covered with a cap that has been pierced with a needle. This allows for slow, controlled evaporation.

  • Environment: Store the vial in a vibration-free environment at a constant temperature.

Method 2: Vapor Diffusion (Hanging Drop or Sitting Drop)

  • Setup: Dissolve the compound in a good solvent (e.g., methanol). In a larger, sealed container (a well plate or a jar), place a reservoir of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or diethyl ether).

  • Diffusion: Place a drop of the compound's solution on a siliconized coverslip (hanging drop) or on a post within the well (sitting drop). Seal the container.

  • Mechanism: The anti-solvent vapor slowly diffuses into the drop containing the compound solution. This gradually decreases the solubility of the compound, leading to slow precipitation and, ideally, crystallization.

G cluster_0 Vapor Diffusion Setup cluster_1 Result Reservoir Reservoir of Anti-Solvent (e.g., Hexane) Drop Drop of Compound in Good Solvent (e.g., Methanol) Reservoir->Drop Vapor Diffusion Crystal Single Crystal Growth Drop->Crystal Induces Supersaturation

Caption: Workflow for the vapor diffusion crystallization method.

Screening: It is highly recommended to use a crystallization screen, testing a matrix of different solvents, solvent/anti-solvent combinations, concentrations, and temperatures.

Part 3: Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks) is obtained, the process of structure determination can begin.

The Experimental Workflow

G start Obtain Suitable Single Crystal mount Mount Crystal on Goniometer start->mount xray Expose to X-ray Beam (Diffractometer) mount->xray collect Collect Diffraction Data (Reflection Intensities) xray->collect solve Solve the Structure (Determine Electron Density Map) collect->solve refine Refine the Structural Model solve->refine validate Validate and Analyze Structure refine->validate

Caption: The standard workflow for single-crystal X-ray crystallography.

  • Crystal Mounting: The selected crystal is mounted on a loop (e.g., a MiTeGen mount) and placed on a goniometer head in the diffractometer. For data collection at low temperatures (common practice to reduce thermal motion), the crystal is flash-cooled in a stream of cold nitrogen gas (~100 K).

  • Data Collection: The crystal is rotated in a highly collimated beam of monochromatic X-rays. The diffracted X-rays are detected, and their positions and intensities are recorded over a wide range of crystal orientations.

  • Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. Direct methods or Patterson functions are common computational techniques used for this step.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.

  • Validation: The final structure is validated using metrics like the R-factor and goodness-of-fit. The geometry is checked for reasonableness (bond lengths, angles), and the final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Part 4: Predicted Structural Features and Discussion

Based on the known structures of related phenyl-pyrazole compounds, we can anticipate key structural features for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

  • Hydrogen Bonding: The pyrazole N-H group is a strong hydrogen bond donor. The secondary amine N-H is also a donor. The pyrazole ring nitrogen atoms can act as hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by a network of N-H···N hydrogen bonds, potentially forming chains or dimeric motifs. These interactions are fundamental to the supramolecular assembly.

  • π-π Stacking: The phenyl and pyrazole rings provide opportunities for π-π stacking interactions. We can predict either face-to-face or offset stacking arrangements, which will contribute to the stability of the crystal lattice.

  • Tautomerism: While we have depicted the 5-phenyl isomer, it is important to note that pyrazoles can exist as tautomers. Single-crystal XRD provides an unambiguous determination of the tautomeric form present in the solid state.

  • Conformation: The torsion angle between the phenyl ring and the pyrazole ring will be a key conformational feature, influenced by steric hindrance and crystal packing forces.

The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-stacking interactions will ultimately define the three-dimensional architecture of the crystal. Understanding this interplay is crucial for predicting and potentially engineering the solid-state properties of this and related molecules, a field known as crystal engineering.

References

For the purposes of this guide, the following references provide foundational knowledge in the described techniques. Specific references for the synthesis of the title compound would be identified during the literature search phase of an actual research project.

  • Hantzsch Pyrazole Synthesis: Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. A comprehensive resource for classical organic reactions. [Link]

  • Vilsmeier-Haack Reaction: Jones, G., & Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. A detailed review of the reaction mechanism and scope. [Link]

  • Reductive Amination: Baxter, E. W., & Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. An authoritative chapter on reductive amination protocols. [Link]

  • Crystal Growth: McPherson, A. Introduction to Macromolecular Crystallography. Wiley. While focused on macromolecules, the principles of crystallization are universally applicable and expertly explained. [Link]

  • Single-Crystal X-ray Crystallography: Clegg, W., et al. Crystal Structure Analysis: Principles and Practice. Oxford University Press. An excellent textbook covering the theory and practice of X-ray diffraction. [Link]

  • Cambridge Structural Database (CSD): Groom, C. R., et al. The Cambridge Structural Database. Acta Crystallographica Section B. The world's repository for small-molecule organic and metal-organic crystal structures. [Link]

Foundational

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Abstract N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine represents a novel chemical entity centered on the privileged phenyl-pyrazole scaffold. While direct biological data for this specific molecule is not extensively...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine represents a novel chemical entity centered on the privileged phenyl-pyrazole scaffold. While direct biological data for this specific molecule is not extensively documented in public literature, its structural motifs are prevalent in a multitude of compounds with demonstrated therapeutic relevance. Pyrazole-containing molecules are known to modulate a wide array of biological targets, exhibiting activities that span anti-inflammatory, anti-cancer, and neuroactive profiles.[1][2][3] This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We present a logical, multi-tiered workflow, integrating state-of-the-art computational prediction, high-throughput screening, and rigorous biophysical and cell-based validation methodologies. Detailed, actionable protocols are provided to empower scientific teams to efficiently deconvolve the mechanism of action and unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: The Phenyl-Pyrazole Scaffold as a Foundation for Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic and steric properties make it a versatile scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions with biological macromolecules.[1][2] When substituted with a phenyl group, as in the core of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, the resulting structure gains additional opportunities for hydrophobic and pi-stacking interactions within protein binding pockets.

A survey of existing literature reveals that phenyl-pyrazole derivatives have been successfully developed as potent modulators of several important target classes:

  • Protein Kinases: The kinome is a major focus for pyrazole-based inhibitors. For instance, N-phenyl pyrazoline derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase in oncology, suppressing cancer cell proliferation and migration.[4] The scaffold's ability to act as a hinge-binding motif makes it particularly suitable for ATP-competitive kinase inhibition.

  • G-Protein Coupled Receptors (GPCRs): Certain pyrazole analogs have demonstrated activity at GPCRs, including opioid receptors, which are critical for pain modulation.[1]

  • Enzymes in Neurotransmission: Pyrazoline compounds have been investigated as inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), enzymes central to the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[5][6]

  • Anti-Apoptotic Proteins: Recently, phenyl-pyrazole derivatives were identified as a new class of selective inhibitors for Myeloid Cell Leukemia-1 (MCL-1), a crucial anti-apoptotic protein and a high-value target in cancer therapy.[7]

Given this precedent, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a compelling candidate for target discovery efforts, with a high probability of interacting with one or more of these validated target families.

A Strategic Workflow for Target Identification and Validation

Identifying the specific molecular target(s) of a novel compound is a critical and often challenging step in drug discovery.[8][9] We propose a systematic, evidence-based workflow designed to efficiently progress from broad, computational predictions to definitive, cell-based validation.

Target_ID_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Target Engagement & Validation A Compound Structure Analysis B Ligand-Based Screening (Similarity Searching, Pharmacophore) A->B C Structure-Based Screening (Reverse Docking) A->C D Broad Target Class Screening (e.g., Kinome Panel) B->D C->D Hypothesis Generation E Focused Assays on Predicted Hits D->E Hit Generation F Biophysical Validation (CETSA, DSF) E->F Hit Confirmation G Cellular Activity Assays (Phenotypic & Signaling) F->G H Genetic Validation (CRISPR/siRNA Knockout) G->H Confirm Target-Phenotype Link I Validated Therapeutic Target H->I

Caption: A multi-phase workflow for novel compound target identification.

Phase 1: In Silico Target Prediction

Computational, or in silico, methods provide a cost-effective and rapid first step to generate hypotheses about a compound's potential targets by leveraging vast biological and chemical databases.[8][10][11][12]

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often have similar biological activities.[8]

  • Chemical Similarity Searching: The 2D or 3D structure of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is used as a query to search against databases like ChEMBL. The known targets of the most structurally similar compounds are identified as potential targets for the query molecule.

  • Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific target. By comparing the query compound to known pharmacophores of various target classes, one can predict likely binding partners.

Structure-Based Approaches

If the 3D structure of potential protein targets is known, structure-based methods can be employed.

  • Reverse Docking: In this "target fishing" approach, the query molecule is computationally docked against a large library of protein crystal structures.[10] The proteins to which the compound is predicted to bind with the highest affinity (lowest binding energy) are prioritized as top candidates for experimental testing.

In Silico Method Principle Required Input Output Key Advantage
Similarity Searching Structurally similar compounds have similar biological profiles.[8]2D/3D structure of query compound.Ranked list of similar compounds and their known targets.Fast, computationally inexpensive.
Pharmacophore Modeling Matches electronic/steric features to known target interaction models.3D structure of query compound.List of targets whose pharmacophores match the compound.Can identify functionally related compounds with different scaffolds.
Reverse Docking Predicts binding affinity of a ligand to multiple protein structures.[10]3D structure of query compound; library of protein structures.Ranked list of potential protein targets based on docking score.Provides structural hypothesis for binding mode.

Phase 2: In Vitro High-Throughput Screening

The hypotheses generated from in silico predictions must be tested experimentally. Broad screening against large panels of targets is the most efficient way to identify initial "hits."

Kinome Profiling

Given the prevalence of pyrazole scaffolds as kinase inhibitors, a comprehensive kinome scan is a logical starting point.[4] Commercial services offer screening panels that cover a large portion of the human kinome.[13][14] These assays typically measure the inhibition of kinase activity by quantifying the amount of ADP produced or the phosphorylation of a substrate.[15][16]

Experimental Protocol: Broad Kinome Panel Screen (Radiometric Assay Example)

  • Compound Preparation: Prepare a 10 mM stock solution of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in 100% DMSO. For a primary screen, create a working solution for a final assay concentration of 1 µM or 10 µM.

  • Assay Plate Setup: In a 96- or 384-well plate, add the kinase reaction buffer, the specific kinase enzyme for that well, and its corresponding substrate.

  • Compound Addition: Add the test compound or DMSO vehicle control to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP solution containing a radioactive phosphorus isotope (³³P-ATP). Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination & Capture: Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filters extensively to remove unincorporated ³³P-ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each enzyme relative to the DMSO control. Hits are typically defined as kinases showing >50% or >75% inhibition.

Phase 3: Target Engagement and Validation

Once initial hits are identified from screening, the next crucial steps are to confirm direct physical binding in a cellular context and to validate that modulating this target is responsible for a relevant cellular phenotype.

Biophysical Validation of Target Engagement

Cellular Thermal Shift Assay (CETSA): This powerful technique verifies that a compound binds to its target inside intact cells.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20][21]

CETSA_Workflow A Treat intact cells with Compound or DMSO B Heat cell suspensions to a range of temperatures A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot Melt Curve: % Soluble Protein vs. Temp D->E F Result: Thermal shift indicates target engagement E->F

Sources

Exploratory

Technical Guide: A Strategic Approach to the In Vitro Screening of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Prepared by: Gemini, Senior Application Scientist This document provides a comprehensive technical guide for establishing a robust in vitro screening cascade for the novel compound, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)m...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for establishing a robust in vitro screening cascade for the novel compound, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. The strategy herein is built upon a foundation of structural chemical biology, prioritizing a hypothesis-driven approach to efficiently identify and characterize the compound's primary biological activity and potential liabilities. This guide is intended for researchers and drug development professionals, offering both strategic rationale and detailed, field-proven experimental protocols.

Introduction and Initial Hypothesis Generation

The compound , N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, belongs to the phenylpyrazole class. Phenylpyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by engaging a diverse range of biological targets.[1] The core directive of any initial screening campaign is to narrow this field of possibilities efficiently.

A structural analysis of the molecule provides the most logical starting point. The key pharmacophoric feature is the N-methyl-methanamine side chain. This motif is a structural mimic of endogenous monoamine neurotransmitters (e.g., dopamine, serotonin). This observation forms our primary hypothesis:

Primary Hypothesis: N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is an inhibitor of Monoamine Oxidase (MAO) enzymes.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters.[2] Inhibition of these enzymes is a validated therapeutic strategy for depression (MAO-A) and neurodegenerative disorders such as Parkinson's disease (MAO-B).[3] Therefore, the initial screening cascade will be designed to rigorously test this hypothesis.

Primary Screening: High-Throughput Assessment of MAO Inhibition

The goal of primary screening is to rapidly and reliably determine if the compound interacts with the hypothesized target. For this, a high-throughput screening (HTS) compatible assay is essential. We will employ a chemiluminescent assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[3][4] The MAO-Glo™ Assay (Promega) is an industry-standard example of such a system.

Primary Screening Workflow

The overall logic of the primary screening phase is to perform a single-point concentration screen against both MAO isoforms to identify initial activity, followed by confirmation of any "hits".

G cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis Compound_Prep Compound Dilution (10 mM stock to 10 µM final) Assay_Plate Plate Compound, Controls, & Enzymes Compound_Prep->Assay_Plate Enzyme_Prep Enzyme Preparation (hMAO-A & hMAO-B) Enzyme_Prep->Assay_Plate Reagent_Prep Reagent Preparation (MAO Substrate, Luciferin) Add_Substrate Add MAO Substrate Reagent_Prep->Add_Substrate Add_Detection Add Luciferin Detection Reagent Reagent_Prep->Add_Detection Incubate_1 Incubation 1 (Compound + Enzyme) Assay_Plate->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubation 2 (Enzymatic Reaction) Add_Substrate->Incubate_2 Incubate_2->Add_Detection Incubate_3 Incubation 3 (Signal Development) Add_Detection->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Calc_Inhibition Calculate % Inhibition vs. No-Inhibitor Control Read_Plate->Calc_Inhibition Hit_ID Identify Hits (e.g., >50% Inhibition) Calc_Inhibition->Hit_ID

Caption: High-throughput primary screening workflow for MAO inhibition.

Detailed Protocol: Chemiluminescent MAO Inhibition Assay

This protocol is adapted from commercially available kits such as the MAO-Glo™ Assay.[4] The principle involves MAO oxidizing its substrate, which generates H₂O₂, a co-product that is then used in a coupled reaction to convert a luciferin derivative into luciferin, generating light.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells).[5]

  • MAO Assay Buffer (e.g., 100 mM HEPES, pH 7.4).[6]

  • Test Compound: N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, dissolved in 100% DMSO.

  • Positive Controls: Clorgyline (MAO-A specific inhibitor), Selegiline (MAO-B specific inhibitor).[7]

  • MAO Substrate (provided in commercial kits, a derivative that is a substrate for both isoforms).

  • Luciferin Detection Reagent.

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer plate reader.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. For a single-point screen, prepare a concentration that will yield 10 µM in the final assay volume. Dispense 1 µL of compound solution (or DMSO vehicle control) into the appropriate wells of the assay plate.

  • Enzyme Addition: Dilute MAO-A and MAO-B enzymes in assay buffer to the desired concentration. Add 25 µL of the diluted enzyme solution to each well. For background wells, add 25 µL of assay buffer without enzyme.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the test compound to interact with the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 25 µL of the MAO substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The reaction should be protected from light.

  • Signal Detection: Add 50 µL of the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-generating reaction.

  • Signal Development: Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))[4]

  • A "hit" is typically defined as a compound that produces >50% inhibition at the screening concentration (e.g., 10 µM).

Hit Confirmation and Secondary Assays

A positive result from the primary screen is not definitive. A hit must be confirmed through a series of secondary assays designed to establish a dose-response relationship, determine selectivity, and confirm the mechanism of action.

Potency Determination (IC₅₀)

Any compound identified as a hit must be tested across a range of concentrations to determine its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol: The assay is performed exactly as described in Section 2.2, but instead of a single concentration, the test compound is plated in an 8- to 12-point serial dilution (e.g., from 100 µM down to 1 nM). The resulting % Inhibition data is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to derive the IC₅₀ value.

Isoform Selectivity Profiling

It is critical to determine if the compound preferentially inhibits MAO-A or MAO-B. This has significant therapeutic implications.[2] The IC₅₀ is determined for both MAO-A and MAO-B, and the selectivity index is calculated.

Selectivity Index (SI) = IC₅₀ (less active isoform) / IC₅₀ (more active isoform)

A high SI (>100-fold) indicates a highly selective inhibitor.

ParameterMAO-AMAO-B
Enzyme Source Recombinant human MAO-ARecombinant human MAO-B
Positive Control ClorgylineSelegiline (Deprenyl)
Calculated Value IC₅₀ (MAO-A)IC₅₀ (MAO-B)
Example Data IC₅₀ = 0.05 µMIC₅₀ = 15 µM
Selectivity 300-fold for MAO-A

Table 1: Example data output for MAO isoform selectivity profiling.

Mechanism of Action: Radioligand Binding Assay

Functional assays demonstrate inhibition but do not prove direct binding to the enzyme. A radioligand binding assay is the gold standard for confirming a direct interaction and determining the binding affinity (Kᵢ).[8] This assay measures the ability of the test compound to compete with a known radioactive ligand that binds to the active site of the MAO enzyme.

G cluster_control Control (No Inhibitor) cluster_test Test (With Inhibitor) MAO_C MAO Enzyme Radio_C Radioligand MAO_C:f0->Radio_C Binding Occurs (High Signal) MAO_T MAO Enzyme Inhibitor Test Compound MAO_T:f0->Inhibitor Competition Radio_T Radioligand Inhibitor->Radio_T Blocks Binding (Low Signal)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the In Vitro Evaluation of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in Cell Culture

Abstract This technical guide provides a comprehensive framework for the initial in vitro characterization of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, a novel pyrazole derivative. While specific biological data...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, a novel pyrazole derivative. While specific biological data for this compound is not extensively documented, the broader class of pyrazole-containing molecules exhibits a wide range of significant biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide offers researchers, scientists, and drug development professionals a set of detailed, field-proven protocols to systematically evaluate the cytotoxic and potential mechanistic effects of this compound in a cell culture setting. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[3] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are key components in a variety of FDA-approved drugs.[4] The biological versatility of pyrazole derivatives stems from their ability to interact with a multitude of biological targets.[4] Published research has consistently demonstrated the potential of pyrazole derivatives as anti-tumor agents, with some exhibiting potent inhibitory effects on cancer cell growth and tubulin polymerization.[1] Furthermore, pyrazole-based compounds have been investigated for their neuroprotective and anti-inflammatory capabilities.[2][5]

Given this background, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine warrants thorough investigation to elucidate its specific biological profile. This guide provides a foundational set of experiments to begin this characterization, focusing on assessing its impact on cell viability and proliferation.

Compound Handling and Stock Solution Preparation

The accurate and consistent preparation of the test compound is fundamental to the reliability of any in vitro study. Small molecule compounds like N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine are often poorly soluble in aqueous solutions and require an organic solvent for initial solubilization.

2.1. Materials:

  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

2.2. Protocol for 10 mM Stock Solution:

  • Molecular Weight: The molecular weight of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (C₁₁H₁₃N₃) is approximately 187.24 g/mol .

  • Weighing: Carefully weigh out 1.87 mg of the compound and place it into a sterile amber microcentrifuge tube.

  • Solubilization: Add 1 mL of cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a widely used solvent for dissolving hydrophobic compounds for use in cell culture due to its high solubilizing capacity and relatively low toxicity at the final working concentrations.[5]

  • Final DMSO Concentration: It is critical to maintain a final DMSO concentration in the cell culture media below 0.5% (v/v), as higher concentrations can induce cellular stress, differentiation, or toxicity, confounding the experimental results.[5]

  • Aliquoting and Storage: Storing the stock solution in small, single-use aliquots at -20°C prevents degradation of the compound that can occur with repeated freeze-thaw cycles. Amber tubes protect the compound from potential photodegradation.

Experimental Workflow for Cytotoxicity Assessment

The initial characterization of a novel compound typically begins with an assessment of its cytotoxic potential across a panel of relevant cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter for guiding subsequent mechanistic studies.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis compound Prepare 10 mM Stock in DMSO seed Seed Cells in 96-Well Plates compound->seed cells Culture & Passage Selected Cell Lines cells->seed treat Prepare Serial Dilutions & Treat Cells seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Absorbance (Plate Reader) assay->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for assessing compound cytotoxicity.

Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

4.1. Recommended Cell Lines: The choice of cell lines should be guided by the therapeutic area of interest. Based on the activities of other pyrazole derivatives, a starting panel could include:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • K562: Human immortalised myelogenous leukemia cell line.[1]

  • SH-SY5Y: Human neuroblastoma cell line.[5]

4.2. Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

4.3. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the appropriate seeding density (empirically determined for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine from the 10 mM stock solution in complete growth medium. A common concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Return the plate to the incubator for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Self-Validating System:

  • Controls: The inclusion of both no-treatment and vehicle controls is crucial. The vehicle control accounts for any potential effects of the solvent (DMSO) on cell viability.

  • Time-Dependence: Assessing cytotoxicity at multiple time points (24, 48, 72 hours) provides insight into whether the compound's effect is acute or requires longer exposure.[6]

Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical IC₅₀ Values (µM) of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Cell Line24 hours48 hours72 hours
MCF-7 >10085.262.5
A549 95.470.145.8
K562 50.325.910.7
SH-SY5Y >100>10098.3

Interpretation of Hypothetical Data: The data in Table 1 would suggest that N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine exhibits time- and dose-dependent cytotoxicity, with the K562 leukemia cell line being the most sensitive. The relatively high IC₅₀ values in the SH-SY5Y neuroblastoma line might indicate a degree of selectivity.

Advanced Protocols: Exploring Mechanisms of Action

Should the initial cytotoxicity screening reveal potent activity (low µM IC₅₀ values), subsequent experiments can be designed to explore the underlying mechanism of cell death.

6.1. Apoptosis and Cell Cycle Analysis via Flow Cytometry

Many cytotoxic compounds, including pyrazole derivatives, induce apoptosis (programmed cell death) and can cause cell cycle arrest.[6] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis treat_cells Treat cells with IC50 concentration of compound harvest Harvest & Wash Cells treat_cells->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Acquire data on Flow Cytometer stain->flow quantify Quantify Apoptotic (Early & Late) and Necrotic Cells flow->quantify

Caption: Workflow for Apoptosis Analysis by Flow Cytometry.

Protocol Brief:

  • Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

Conclusion and Future Directions

This guide provides a robust starting point for the in vitro evaluation of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. By following these detailed protocols, researchers can generate reliable data on the compound's cytotoxic potential and begin to unravel its mechanism of action. Positive results from these initial screens would justify further investigation into specific molecular targets and signaling pathways, potentially identifying this compound as a lead for novel therapeutic development.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2020). PMC. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). BioMed Research International. Retrieved from [Link]

  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Calculating Amount of Drug Needed for Cell Culture: Practical Guide. (2023). YouTube. Retrieved from [Link]

  • Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5- Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. (2009). ResearchGate. Retrieved from [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). NIH. Retrieved from [Link]

  • Basic Cell Culture Protocols. (n.d.). Current Protocols in Toxicology. Retrieved from [Link]

  • Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. (n.d.). AWS. Retrieved from [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2015). ResearchGate. Retrieved from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosage for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine and Novel Pyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for the systematic determination of an appropriate in vivo dosage for the novel compound, N-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the systematic determination of an appropriate in vivo dosage for the novel compound, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. Given the limited publicly available data on this specific molecule, this guide emphasizes the foundational principles and methodologies required to progress a novel chemical entity from initial discovery towards preclinical efficacy and safety evaluation. The protocols outlined herein are designed to be adaptable for other novel pyrazole-based compounds.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Establishing a safe and effective in vivo dosage is a critical step in the preclinical development of any new therapeutic candidate.[4] This process is not a singular event but rather an iterative and multi-faceted investigation encompassing dose-range finding, pharmacokinetic and pharmacodynamic (PK/PD) characterization, and toxicology studies.[5][6]

Part 1: Foundational Strategy for In Vivo Dosage Determination

The journey to an optimized in vivo dose begins with a structured, multi-stage approach. The primary objectives are to identify a safe starting dose, understand the dose-response relationship, and establish a therapeutic window.[7]

Initial Dose Estimation and Range Finding

The initial phase of in vivo testing is exploratory, aiming to establish the Maximum Tolerated Dose (MTD) and a preliminary dose-response curve.[5][6] These studies are typically conducted in rodent models (e.g., mice or rats) and inform the design of subsequent, more definitive experiments.[8]

  • Causality Behind Experimental Choices: Starting with a wide dose range, often spanning several orders of magnitude, is crucial for novel compounds where no prior in vivo data exists. This approach minimizes the risk of missing the therapeutic window and provides a broad overview of the compound's tolerability.[9] The selection of a few animals per group in these initial studies is a balance between obtaining statistically relevant data and adhering to ethical animal use principles.[8]

Table 1: Example Design for a Dose-Range Finding Study

ParameterDescription
Animal Model Male and female BALB/c mice, 6-8 weeks old
Group Size n = 3-5 per group
Dose Levels Vehicle control, 1 mg/kg, 10 mg/kg, 50 mg/kg, 100 mg/kg
Route of Admin. Intraperitoneal (IP) or Oral (PO), based on formulation
Dosing Schedule Single dose
Observation Period 7-14 days
Key Endpoints Clinical signs of toxicity, body weight changes, mortality
The Indispensable Role of Pharmacokinetics/Pharmacodynamics (PK/PD)

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is fundamental to establishing a rational dosing regimen.[10][11] PK/PD modeling integrates these two aspects to predict the exposure needed to achieve a desired therapeutic effect.[12][13][14]

  • PK Studies: These investigations measure the absorption, distribution, metabolism, and excretion (ADME) of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.[15]

  • PD Studies: These studies link drug exposure to a biological response. For a novel compound, this may involve measuring a specific biomarker or a functional outcome related to the presumed mechanism of action.

PK_PD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) PK_Study In Vivo PK Study (Single Dose, Multiple Timepoints) PK_Data Collect Plasma/Tissue Samples PK_Study->PK_Data PK_Analysis LC-MS/MS Analysis of Drug Concentration PK_Data->PK_Analysis PK_Parameters Determine Cmax, Tmax, AUC, Half-life PK_Analysis->PK_Parameters PK_PD_Model PK/PD Modeling & Simulation PK_Parameters->PK_PD_Model PD_Study In Vivo PD Study (Multiple Dose Levels) PD_Data Measure Biomarker/Functional Effect PD_Study->PD_Data Dose_Response Establish Dose-Response Relationship (e.g., EC50) PD_Data->Dose_Response Dose_Response->PK_PD_Model Dose_Selection Optimized Dose & Schedule for Efficacy Studies PK_PD_Model->Dose_Selection Predicts Efficacious Exposure caption PK/PD Modeling Workflow.

Caption: PK/PD Modeling Workflow.

Part 2: Experimental Protocols for In Vivo Evaluation

The following protocols are generalized and should be adapted based on the specific research question, animal model, and available resources. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.

Protocol: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

This protocol aims to identify the MTD of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine following a single administration. The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality.[16][17]

Materials:

  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

  • Vehicle for formulation (e.g., DMSO, PEG400, Tween-80, saline)[1]

  • Rodent model (e.g., Swiss Webster mice)

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the study.

  • Formulation Preparation: Prepare a stock solution of the test compound in a suitable vehicle. Ensure complete dissolution. Prepare serial dilutions to achieve the desired dose concentrations. Formulations should be prepared fresh daily unless stability data indicates otherwise.[1]

  • Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, low, mid, and high dose groups).

  • Dosing: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose) and then daily for up to 14 days.[16] Observations should include changes in posture, activity, breathing, and any signs of distress.

  • Body Weight Measurement: Record the body weight of each animal prior to dosing and at regular intervals throughout the study.

  • Data Analysis: Analyze data for mortality, clinical signs, and changes in body weight. The MTD is typically the highest dose at which no significant toxicity is observed.

Protocol: In Vivo Efficacy Study

Once a safe dose range is established, the efficacy of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine can be evaluated in a relevant disease model. The choice of model is critical and depends on the therapeutic indication.

Materials:

  • Test compound and vehicle

  • Appropriate animal model of disease

  • Equipment for assessing disease-specific endpoints

Procedure:

  • Disease Induction: Induce the disease state in the animal model according to established protocols.

  • Treatment Initiation: Begin treatment with the test compound at one or more dose levels selected based on the DRF and PK/PD data. Include a vehicle control group and a positive control (standard-of-care drug), if available.[18]

  • Dosing Regimen: Administer the compound according to a predetermined schedule (e.g., once daily for 14 days).

  • Endpoint Assessment: At the end of the study, assess the primary efficacy endpoints. This could include tumor volume measurements, behavioral tests, or biomarker analysis from tissue samples.

  • Toxicity Monitoring: Throughout the study, continue to monitor animals for signs of toxicity as described in the DRF protocol.

  • Data Analysis: Statistically compare the efficacy endpoints between the treatment groups and the control groups.

Efficacy_Study_Workflow Start Select Disease Model & Establish Disease Grouping Randomize Animals into Groups (Vehicle, Test Compound, Positive Control) Start->Grouping Dosing Administer Treatment (Defined Dose & Schedule) Grouping->Dosing Monitoring Monitor Efficacy Endpoints & Clinical Signs of Toxicity Dosing->Monitoring Endpoint Terminal Endpoint Assessment (e.g., Histopathology, Biomarkers) Monitoring->Endpoint Analysis Statistical Analysis of Efficacy & Safety Data Endpoint->Analysis Conclusion Determine Therapeutic Efficacy Analysis->Conclusion caption In Vivo Efficacy Study Workflow.

Caption: In Vivo Efficacy Study Workflow.

Part 3: Safety and Toxicological Considerations

A thorough toxicological assessment is paramount before any compound can be considered for clinical development.[19][20][21] These studies are often conducted under Good Laboratory Practice (GLP) guidelines to ensure data integrity for regulatory submissions.[5]

Key Toxicology Studies:

  • Acute Toxicity: Evaluates the effects of a single high dose.[20]

  • Sub-chronic and Chronic Toxicity: Assesses the effects of repeated dosing over an extended period (e.g., 28 or 90 days).[20][21]

  • Genotoxicity: Investigates the potential of the compound to damage genetic material.

  • Safety Pharmacology: Examines the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[22]

The data from these studies are crucial for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is used to calculate a safe starting dose in human clinical trials.[4][7]

References

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Google.
  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully - Syngene. Syngene.
  • Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. BioPharm International.
  • Toxicology - MuriGenics. MuriGenics.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health.
  • Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. MDPI.
  • In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide. Benchchem.
  • MDC Connects: Understanding the PK / PD Relationship. YouTube.
  • In Vivo and in Vitro Toxicity Studies. Biogem.
  • In vivo toxicology studies. Vivotecnia.
  • In Vivo Pharmacology/Toxicology. Altogen Labs.
  • Dose Range Finding Studies. Altasciences.
  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. Benchchem.
  • Dose dependent effect of the oral administration of 15, 30, or 60 mg.kg... ResearchGate.
  • Dose-ranging study. Wikipedia.
  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute.
  • Methenamine (oral route). Mayo Clinic.
  • Methenamine. Wikipedia.
  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
  • Current status of pyrazole and its biological activities. PMC.
  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed.
  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed.

Sources

Method

Application Note: A Methodological Framework for Evaluating N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a Potential Kinase Inhibitor

Abstract Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are a major class of drug ta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are a major class of drug targets. The pyrazole scaffold has been identified as a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its favorable properties for binding within the ATP pocket.[1][2] This document presents a comprehensive, multi-phase methodological framework for the evaluation of a novel candidate molecule, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (hereafter designated as PYRA-METH-1 ), as a potential kinase inhibitor. We provide a logical, self-validating cascade of protocols, from initial high-throughput biochemical screening to determine potency, through broad-panel profiling to assess selectivity, and culminating in cell-based assays to confirm target engagement and functional efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically characterize novel small molecule kinase inhibitor candidates.

Introduction

The Central Role of Protein Kinases in Disease

Protein kinases orchestrate a vast array of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. This post-translational modification acts as a molecular switch, regulating everything from cell cycle progression and metabolism to apoptosis and immune responses. The human genome contains over 500 kinases, and aberrant kinase activity is a direct driver of numerous pathologies, making them one of the most important target families in modern drug discovery.[3][4]

The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibitor Design

The pyrazole ring is a five-membered heterocycle that has proven to be an exceptionally versatile and effective scaffold for the development of potent and selective kinase inhibitors.[5][6] Its synthetic accessibility and ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site have led to its incorporation into numerous clinically successful drugs, such as Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/JAK2 inhibitor).[2] The success of this scaffold provides a strong rationale for investigating novel pyrazole-containing compounds as potential kinase-targeted therapeutics.

Profile of the Candidate Compound: PYRA-METH-1

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (PYRA-METH-1 ) is a novel small molecule featuring the core pyrazole scaffold. Its structure suggests potential for interaction with the kinase ATP-binding pocket. This guide outlines the necessary experimental workflow to rigorously test this hypothesis and characterize its inhibitory profile.

Phase 1: In Vitro Biochemical Potency Assessment

Objective & Rationale

The first essential step is to determine if PYRA-METH-1 can directly inhibit the catalytic activity of a protein kinase in a purified, cell-free system.[3] This biochemical approach isolates the interaction between the compound and the enzyme, providing a direct measure of potency (e.g., IC50) without the complexities of cellular uptake, metabolism, or target accessibility.[7] For this initial screen, we recommend a universal, luminescence-based assay platform, such as the ADP-Glo™ Kinase Assay, which measures the production of ADP, a universal product of all kinase reactions.[8] This method is highly sensitive, compatible with a wide range of ATP concentrations, and less prone to interference than some fluorescence-based methods.[8]

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare PYRA-METH-1 Serial Dilution run_reaction Incubate Compound with Kinase, Substrate, & ATP prep_compound->run_reaction prep_reagents Prepare Kinase, Substrate, & ATP Reagents prep_reagents->run_reaction add_adpglo Add ADP-Glo™ Reagent (Depletes unused ATP) run_reaction->add_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) add_adpglo->add_detection read_lum Read Luminescence (Signal ∝ Kinase Activity) add_detection->read_lum analyze_data Normalize Data & Plot Dose-Response Curve read_lum->analyze_data calc_ic50 Calculate IC50 Value analyze_data->calc_ic50 G BCR_ABL BCR-ABL1 (Constitutively Active Kinase) CRKL CRKL (Substrate) BCR_ABL->CRKL Phosphorylation pCRKL p-CRKL (Phosphorylated Substrate) CRKL->pCRKL Downstream Downstream Signaling (Proliferation, Survival) pCRKL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PYRA_METH PYRA-METH-1 PYRA_METH->BCR_ABL Inhibition

Caption: Hypothetical BCR-ABL1 signaling pathway inhibited by PYRA-METH-1.

Protocol 3: Cellular Target Phosphorylation Assay (Western Blot)

Objective: To measure the inhibition of ABL1-mediated CRKL phosphorylation in a CML cell line (e.g., K562).

Methodology:

  • Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 + 10% FBS) to a density of approximately 1x10⁶ cells/mL.

  • Compound Treatment: Seed cells into a 6-well plate. Treat cells with increasing concentrations of PYRA-METH-1 (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CRKL (p-CRKL).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for total CRKL or a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the p-CRKL signal should be observed in cells treated with PYRA-METH-1, indicating successful target engagement and inhibition in a cellular context.

Protocol 4: Cell Viability/Proliferation Assay

Objective: To determine if the inhibition of ABL1 signaling by PYRA-METH-1 translates into a functional anti-proliferative effect.

Methodology:

  • Cell Plating: Seed K562 cells into a 96-well clear-bottom plate at a low density (e.g., 5,000 cells/well).

  • Compound Treatment: Add serial dilutions of PYRA-METH-1 to the wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP content as an indicator of metabolic activity) to each well.

  • Data Acquisition: Measure luminescence according to the manufacturer's protocol.

Expected Outcome: Treatment with PYRA-METH-1 should lead to a dose-dependent decrease in cell viability, from which a GI50 (concentration for 50% growth inhibition) can be calculated.

Summary and Future Directions

This application note provides a structured, phase-driven approach to characterize a novel pyrazole-containing compound, PYRA-METH-1 , as a potential kinase inhibitor. The workflow progresses logically from direct enzyme inhibition to broad selectivity profiling and finally to validation in a relevant cellular model. Positive results from this cascade—namely, potent biochemical IC50, a favorable selectivity profile, confirmed cellular target engagement, and functional anti-proliferative effects—would provide a strong foundation for advancing PYRA-METH-1 into further preclinical development, including mechanism of action studies, pharmacokinetic profiling, and in vivo efficacy models.

References

  • Baraibar, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. Available at: [Link]

  • Karaman, B., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. Wiley Online Library. Available at: [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Mand, P., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. Available at: [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. Available at: [Link]

Sources

Application

"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" for receptor binding assays

Application Note & Protocol Topic: Characterization of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: A Guide to Radioligand Binding Assays for Novel Ligands Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Characterization of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: A Guide to Radioligand Binding Assays for Novel Ligands

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery and characterization of novel chemical entities are foundational to drug development. This guide provides a comprehensive framework for determining the receptor binding profile of a novel compound, using N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a representative case study. While specific pharmacological data for this exact molecule is not prevalent in public literature, its phenylpyrazole scaffold is common in many biologically active agents, suggesting potential interactions with various CNS targets.[1][2] This document outlines the principles of competitive radioligand binding assays, provides a detailed, adaptable protocol for determining the binding affinity (Kᵢ) of a test compound, and explains the underlying rationale for key experimental steps.

Introduction: The Phenylpyrazole Scaffold and the Need for Characterization

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a heterocyclic amine containing a phenylpyrazole core. This structural motif is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with activities spanning anti-inflammatory, anti-cancer, and neuro-modulatory effects.[1][3][4] For instance, certain phenylpyrazole insecticides are known to act as antagonists of GABA-gated chloride channels.[5] Given this chemical precedent, it is scientifically pertinent to characterize the receptor binding profile of novel analogs like N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine to uncover their therapeutic potential.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor.[6] They are robust, sensitive, and allow for the determination of key pharmacological parameters such as the dissociation constant (Kd) for a radioligand and the inhibitory constant (Kᵢ) for a competing, non-labeled compound.[6][7] This guide will focus on the competitive binding assay, a format designed to determine the affinity of an unlabeled test compound (our "novel ligand") by measuring its ability to displace a known radioligand from a receptor.[8][9]

The Principle of Competitive Radioligand Binding

A competitive binding assay operates on the principle of competition between three components in a finite system:

  • Receptor: A specific protein target, typically sourced from prepared cell membranes.[10][11]

  • Radioligand: A ligand with known affinity for the receptor, which has been labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).[12][13]

  • Competitor: The unlabeled test compound (e.g., N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine) whose affinity for the receptor is unknown.

The assay is performed by incubating the receptor preparation with a fixed, single concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor.[6] As the concentration of the competitor increases, it occupies more receptor sites, thereby displacing the radioligand. This reduction in bound radioactivity is measured. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[14]

The IC₅₀ is an experimentally derived value and is dependent on the concentration of the radioligand used.[14][15] To determine an absolute measure of affinity—the inhibitory constant (Kᵢ)—the Cheng-Prusoff equation is applied.[15][16][17] This equation corrects for the influence of the radioligand's concentration and its own affinity (Kd) for the receptor.[18]

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor_Low Receptor Radioligand_Low Radioligand (*) Radioligand_Low->Receptor_Low:f1 High Binding Competitor_Low Competitor Receptor_High Receptor Radioligand_High Radioligand (*) Receptor_High->Radioligand_High Low Binding Competitor_High Competitor Competitor_High->Receptor_High:f1 High Binding caption Principle of Competitive Binding. G A Prepare Reagents (Membranes, Buffers, Ligands) B Set Up 96-Well Plate (Total, NSB, Competition) A->B C Incubate to Reach Equilibrium B->C D Terminate via Vacuum Filtration C->D E Wash Filters D->E F Dry Filters & Add Scintillant E->F G Measure Radioactivity (CPM) F->G H Data Analysis (Calculate IC50 and Ki) G->H caption Experimental Workflow.

Figure 2. A streamlined workflow for performing a competitive radioligand binding assay, from reagent preparation to final data analysis.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Normalize Data: Convert the specific binding CPM values at each competitor concentration into a percentage of the maximum specific binding (where Total Binding is 100%).

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit the curve and determine the IC₅₀ value. This is the concentration of the competitor that corresponds to 50% on the y-axis.

  • Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the IC₅₀ to the Kᵢ, which represents the true binding affinity of the test compound. [15][17] Kᵢ = IC₅₀ / (1 + [L]/Kd)

    Where:

    • Kᵢ: The inhibitory constant for the test compound.

    • IC₅₀: The experimentally determined half-maximal inhibitory concentration.

    • [L]: The concentration of the radioligand used in the assay.

    • Kd: The equilibrium dissociation constant of the radioligand for the receptor (this must be known from prior saturation binding experiments).

Conclusion and Best Practices

This guide provides a robust, adaptable framework for characterizing the binding affinity of a novel compound like N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. The resulting Kᵢ value is a critical piece of data, enabling quantitative comparison of the compound's potency against other ligands and guiding further investigation in the drug discovery process.

Key Considerations for Trustworthy Data:

  • Assay Validation: Always perform saturation binding experiments with the radioligand first to determine its Kd and the receptor density (Bmax) in your membrane preparation. [6]* Protein Concentration: Ensure that the amount of receptor used binds less than 10% of the total radioligand added to maintain assay linearity. [8]* Solvent Effects: Ensure the final concentration of solvents like DMSO is consistent across all wells and does not exceed a level (typically <1%) that affects receptor binding.

  • Data Quality: A well-behaved assay should have a Hill slope close to 1.0, and specific binding should account for at least 80% of the total binding. [7] By adhering to these principles and protocols, researchers can confidently and accurately profile the receptor interactions of new chemical entities, paving the way for the development of next-generation therapeutics.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Uses & Advantages of Membrane Preparations for GPCRs. DiscoverX. [Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net. [Link]

  • GPCR Membrane Preparations. Merck Millipore. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). ProbeChem.[Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). ChemHelp ASAP.[Link]

  • MULTISCREEN™ Membrane Preparations. Multispan, Inc. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). PubMed.[Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Competitive Binding Data with One Class of Receptors. GraphPad. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH.[Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega.[Link]

  • Phenylpyrazole insecticides. Wikipedia. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.[Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC).[Link]

  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. PubChem. [Link]

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. (2024). Frontiers.[Link]

  • Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5- Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives. (2014). ResearchGate.[Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research.[Link]

  • Current status of pyrazole and its biological activities. (2013). PMC - PubMed Central.[Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). PubMed.[Link]

  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. (2011). IUCrData.[Link]

  • 5-Amino-3-methyl-1-phenylpyrazole. PubChem. [Link]

Sources

Method

"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" HPLC analysis method

An Application Note for the Analysis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine by High-Performance Liquid Chromatography Abstract This application note presents a robust and validated reversed-phase high-perfor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for purity assessment, stability testing, and quantification of this compound. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

Introduction and Method Rationale

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a heterocyclic compound featuring a phenyl-pyrazole core and a secondary amine side chain. Pyrazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] Accurate quantification of such compounds is essential for drug discovery, process optimization, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

Rationale for Method Development:

The molecular structure of the analyte dictates the chromatographic strategy. The presence of a phenyl group and a pyrazole ring provides sufficient chromophores for UV detection. The compound's overall non-polar character, attributed to these aromatic rings, makes it an ideal candidate for reversed-phase chromatography.[4] A C18 (octadecylsilyl) stationary phase is selected for its versatility and strong hydrophobic retention of aromatic compounds.

A critical consideration is the basic secondary amine group (-NHCH₃). At neutral pH, this group can exist in both protonated and non-protonated forms, and it can interact with residual silanol groups on the silica-based stationary phase. This often leads to poor peak shape, characterized by significant tailing. To mitigate this, the mobile phase is acidified. By maintaining a low pH (e.g., 2.5-3.5), the amine group is fully and consistently protonated, ensuring a single ionic species interacts with the stationary phase. This minimizes secondary interactions and results in sharp, symmetrical peaks. An ion-pairing agent, such as sodium hexanesulfonate, can also be employed to further improve peak shape and retention for basic compounds.[5][6]

This method employs a C18 column with a mobile phase consisting of an acidified buffer and methanol, providing a robust and reproducible separation. The validation protocols are based on the ICH Q2(R1) guideline, ensuring the method is suitable for its intended purpose.[7][8]

Analytical Method Protocol

This section provides a detailed, step-by-step protocol for the analysis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Equipment and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (H₃PO₄) (Analytical Grade)

    • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine reference standard.

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer, pH 2.5 : Methanol = 35:65 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH of the buffer solution to 2.5 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing 350 mL of the filtered buffer with 650 mL of methanol.

    • Degas the mobile phase by sonication or helium sparging before use.[10]

  • Diluent (Mobile Phase):

    • Use a portion of the prepared mobile phase as the diluent for preparing standard and sample solutions to ensure solvent compatibility.[4]

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 2.5) : Methanol (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time Approximately 10 minutes
Analytical Workflow

The general workflow for performing the analysis is depicted below.

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase & Diluent prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample sys_suit 4. System Suitability Test (SST) prep_sample->sys_suit inject 5. Inject Standards & Samples sys_suit->inject If SST Passes integrate 6. Integrate Chromatograms inject->integrate calculate 7. Calculate Results integrate->calculate

Caption: General workflow for the HPLC analysis of the analyte.
System Suitability Test (SST)

Before starting any analysis, the suitability of the chromatographic system must be verified. This is done in accordance with USP General Chapter <621>.[11][12]

  • Inject the Working Standard Solution (10 µg/mL) five consecutive times.

  • Calculate the system suitability parameters from the resulting chromatograms.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak areas from five replicate injections.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[7][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject the Working Standard Solution.

    • Inject a sample solution.

    • If available, inject a placebo or matrix sample to confirm the absence of interfering peaks.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample. Analyze the stressed samples to ensure that the analyte peak is resolved from any degradation products (peak purity analysis using a DAD is recommended).

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution. A suggested range is 50% to 150% of the working concentration (e.g., 5, 8, 10, 12, 15 µg/mL).[4]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Determine the linearity by performing a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[15]

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Example Data Table:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.9199.3%
  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Prepare six individual sample solutions at 100% of the working concentration (10 µg/mL). Analyze them and calculate the %RSD of the results.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: Overall %RSD for the combined data from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

    • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.2 units)

      • Mobile Phase Organic Composition (± 2%)

    • Inject the Working Standard Solution and evaluate the impact on system suitability parameters.

  • Acceptance Criteria:

    • All system suitability parameters must pass under the varied conditions.

Method Validation Logic cluster_core Core Performance Characteristics cluster_limits Method Limits Method Validated Analytical Method Specificity Specificity (Analyte vs. Others) Specificity->Method Linearity Linearity (Conc. vs. Response) Range Range (Defined by Linearity, Accuracy, Precision) Linearity->Range Accuracy Accuracy (Closeness to True Value) Accuracy->Range Precision Precision (Agreement of Results) Precision->Range Range->Method LOD LOD (Detection Limit) LOQ LOQ (Quantitation Limit) LOD->LOQ LOQ->Method Robustness Robustness (Resilience to Changes) Robustness->Method

Caption: Logical flow of analytical method validation parameters.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanol groups. 2. Column contamination or degradation.1. Ensure mobile phase pH is correctly adjusted and low enough to protonate the analyte. 2. Use a new column or flush the existing one. A guard column is recommended.[9]
Split or Broad Peaks 1. Sample solvent is stronger than the mobile phase. 2. Column void or blockage.1. Dissolve the sample in the mobile phase. 2. Reverse-flush the column at a low flow rate. If the issue persists, replace the column.
Baseline Drift/Noise 1. Mobile phase not properly mixed or degassed. 2. Detector lamp aging. 3. Column bleed.1. Freshly prepare and degas the mobile phase. 2. Check lamp energy; replace if necessary. 3. Flush the system thoroughly; if bleed continues, the column may need replacing.
Retention Time Shift 1. Change in mobile phase composition or pH. 2. Inconsistent column temperature. 3. Pump malfunction.1. Prepare fresh mobile phase accurately. 2. Ensure the column oven is stable at the set temperature. 3. Check pump for leaks and ensure consistent flow.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative analysis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. The method is validated according to ICH guidelines, confirming its suitability for routine quality control and research applications in the pharmaceutical industry. The provided protocols for analysis and validation serve as a comprehensive guide for implementation in a regulated laboratory environment.

References

  • Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. [Link]

  • <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

  • USP <621> Chromatography. (n.d.). DSDP Analytics. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2015). FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. (n.d.). PubChem. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). R Discovery. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). PMC - PubMed Central. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2005). ResearchGate. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2009). ResearchGate. [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025). ScienceDirect. [Link]

  • N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. (n.d.). Amerigo Scientific. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC - NIH. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. (n.d.). Pharmaffiliates. [Link]

Sources

Application

Application Notes and Protocols: Formulation Strategies for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in Preclinical Animal Studies

Introduction N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a novel investigational compound belonging to the pyrazole class of molecules. Pyrazole derivatives have garnered significant interest in drug discovery du...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a novel investigational compound belonging to the pyrazole class of molecules. Pyrazole derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A critical step in the preclinical evaluation of any new chemical entity (NCE) is the development of a suitable formulation that ensures adequate systemic exposure in animal models.[4][5] This is often challenging, as many NCEs, particularly heterocyclic compounds like pyrazole derivatives, exhibit poor aqueous solubility, which can limit oral bioavailability and complicate parenteral administration.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine for in vivo animal studies. It outlines a systematic approach to vehicle selection and formulation development, emphasizing the principles of scientific integrity and providing detailed, step-by-step protocols for common formulation strategies.

Compound Profile and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is paramount for developing a successful formulation.[4] While specific experimental data for this compound is not extensively published, we can infer likely characteristics based on its chemical structure and the general properties of similar pyrazole-based molecules.

Assumed Physicochemical Properties:

PropertyAssumed Value/CharacteristicRationale & Implication for Formulation
Molecular Weight ~187.25 g/mol A relatively low molecular weight may favor absorption.
Aqueous Solubility PoorThe presence of a phenyl group and a pyrazole ring suggests low water solubility. This is a primary challenge to overcome.[6][7][8]
LogP HighThe lipophilic nature of the phenyl and pyrazole rings likely results in a high octanol-water partition coefficient, indicating a preference for lipidic environments.
pKa Weakly BasicThe secondary amine will be protonated at physiological pH, which could be leveraged for salt formation to improve solubility. The pyrazole ring itself is weakly basic.[9]
Stability Potentially susceptible to hydrolysis and oxidationThe stability of the compound in the chosen vehicle must be assessed to ensure accurate dosing.[10]
Pre-formulation Experimental Workflow

The initial step in formulation development is to experimentally determine the key physicochemical properties of the available drug substance.

Caption: Pre-formulation workflow for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Formulation Strategies for Animal Studies

The choice of formulation strategy will depend on the route of administration, the required dose, and the physicochemical properties of the compound.[11] For early discovery studies, the goal is often to maximize exposure to assess pharmacokinetics and pharmacodynamics.[12]

Aqueous-Based Formulations (for compounds with some inherent solubility or for salt forms)

If the compound exhibits sufficient solubility in an aqueous vehicle, or if a soluble salt can be formed, this is often the simplest and preferred approach.

Protocol 1: Simple Aqueous Solution/Suspension

  • Vehicle Preparation:

    • For a solution, start with Water for Injection (WFI).

    • Consider adding a buffering agent (e.g., citrate or phosphate buffer) to maintain a pH where the compound is most soluble and stable.

    • For a suspension, a wetting agent (e.g., 0.1% Tween® 80) and a suspending agent (e.g., 0.5% methylcellulose) in saline are commonly used.

  • Compound Addition:

    • Slowly add the accurately weighed N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine to the vehicle while stirring.

    • Use a sonicating water bath to aid dissolution if necessary.

  • pH Adjustment:

    • If the compound is a weak base, adjusting the pH to the acidic range (e.g., pH 4-5) with a pharmaceutically acceptable acid (e.g., HCl or citric acid) may improve solubility.

  • Final Preparation:

    • Once the compound is fully dissolved or uniformly suspended, bring the formulation to the final volume with the vehicle.

    • Visually inspect for any undissolved particles. For suspensions, ensure homogeneity before each dose administration.

Co-Solvent Systems (for poorly soluble compounds)

Co-solvents are used to increase the solubility of lipophilic compounds in aqueous-based formulations.

Protocol 2: Co-Solvent Formulation

  • Co-Solvent Selection: Common co-solvents for animal studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol. A tiered approach is recommended to find a suitable system.

  • Solubility Testing:

    • Determine the solubility of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in individual co-solvents and various mixtures.

    • A common starting point is a ternary system such as PEG 400:PG:Water or PEG 400:Ethanol:Water.

  • Formulation Preparation:

    • Accurately weigh the compound and dissolve it in the chosen co-solvent or co-solvent mixture. Gentle warming and vortexing can be applied to facilitate dissolution.

    • Once a clear solution is obtained, slowly add the aqueous component (e.g., saline or water) dropwise while stirring to avoid precipitation.

  • Observation:

    • Observe the final formulation for any signs of precipitation or instability. The final concentration of the organic solvent should be kept as low as possible to minimize potential toxicity in the animals.

Example Co-Solvent Systems:

Vehicle CompositionSuitabilityPotential Concerns
20% PEG 400 in salineGood for oral and parenteral routes. Generally well-tolerated.May not be sufficient for highly insoluble compounds.
10% Ethanol, 40% PEG 400, 50% WaterHigher solubilizing capacity.Ethanol can have pharmacological effects and may cause irritation at higher concentrations.
30% Propylene Glycol in salineAlternative to PEG 400.Can cause hemolysis and other toxicities at high concentrations, especially with rapid IV injection.
Lipid-Based Formulations (for highly lipophilic compounds)

For compounds with high LogP values, lipid-based formulations can significantly enhance oral absorption by promoting lymphatic transport.[7]

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[7]

  • Excipient Screening:

    • Oils: Medium-chain triglycerides (e.g., Miglyol® 812), long-chain triglycerides (e.g., sesame oil, corn oil).

    • Surfactants: Non-ionic surfactants with high HLB values (e.g., Tween® 80, Cremophor® EL).

    • Co-solvents/Co-surfactants: PEG 400, Transcutol® HP.

  • Solubility Determination: Determine the solubility of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in each screened excipient.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio from the self-emulsifying region.

    • Dissolve the compound in the oil phase, then add the surfactant and co-solvent.

    • Mix thoroughly until a clear, homogenous solution is formed.

  • Characterization:

    • Assess the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of the emulsion.

    • Measure the droplet size of the resulting emulsion.

Caption: Decision tree for selecting a formulation strategy.

Stability and Quality Control

Regardless of the chosen formulation, it is crucial to assess its stability under the intended storage and use conditions.[5][13]

  • Short-term stability: The formulation should be stable for the duration of the study. This can be assessed by visual inspection for precipitation, color change, and by analytical methods such as HPLC to determine the concentration of the active compound.

  • Homogeneity: For suspensions, it is essential to ensure that the compound is uniformly distributed throughout the vehicle. This can be confirmed by analyzing samples taken from the top, middle, and bottom of the container.

Safety and Tolerability

The chosen excipients must be safe and well-tolerated in the selected animal species at the intended dose and route of administration.[4] It is advisable to consult literature on the toxicology of the excipients and to conduct a vehicle tolerability study in a small group of animals before initiating the main study.

Conclusion

The successful preclinical development of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine hinges on the rational design of a formulation that ensures adequate systemic exposure. A systematic approach, beginning with thorough physicochemical characterization, followed by a logical progression through different formulation strategies, is essential. The protocols outlined in this guide provide a framework for developing aqueous-based, co-solvent, and lipid-based formulations. The final choice of formulation will be a balance between achieving the desired exposure, ensuring the stability of the compound, and maintaining the safety and welfare of the experimental animals.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 64(8), 800-807.
  • Shayan, S., & Sanjita, D. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(5), 1305-1322.
  • Shafiq, S., Faiyaz, S., Sushma, V., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Advanced Drug Delivery Reviews, 59(7), 627-645.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 526-533.
  • ResearchGate. (n.d.).
  • Wu, Y., et al. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). US7230025B2 - Pyrazole derivatives.
  • Keck, C. M., & Müller, R. H. (2013).
  • ACS Publications. (2026, January 15). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
  • ResearchGate. (n.d.).
  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649833.
  • Sharma, S., & Kumar, V. (2022). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Current Drug Discovery Technologies, 19(3), 1-22.
  • Patil, S. A., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry, 20(15), 4766-4775.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • ResearchGate. (2026, January 8).
  • European Patent Office. (1998, April 10). PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM.
  • PubChem. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. Retrieved from [Link]

  • European Patent Office. (2004, March 4).
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Retrieved from [Link]

  • PubMed. (2018, February 22). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)
  • PubMed. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity.
  • Chemistry Central Journal. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • PubMed Central. (n.d.). 3-Methyl-4-{methylidene}-1-phenyl-1H-pyrazol-5-ol.

Sources

Method

Application Notes and Protocols for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a Novel Fluorescent Probe

Authored by a Senior Application Scientist Introduction: The Promise of Pyrazole-Based Fluorophores in Modern Research Fluorescence-based methodologies are indispensable in contemporary biological and chemical research,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Promise of Pyrazole-Based Fluorophores in Modern Research

Fluorescence-based methodologies are indispensable in contemporary biological and chemical research, offering high sensitivity and real-time detection capabilities.[1] The pyrazole scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a particularly versatile and promising platform for the development of novel fluorescent probes.[2][3] These compounds often exhibit favorable photophysical properties, including high quantum yields and good biocompatibility, making them suitable for a range of applications from bioimaging to chemosensing.[2][4]

This document provides detailed application notes and protocols for a putative novel fluorescent probe, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine , hereafter referred to as PyM-amine . While this specific molecule is commercially available, its fluorescent properties and applications are not yet extensively documented in the scientific literature. Therefore, this guide will serve a dual purpose: to outline the potential applications of PyM-amine based on the known characteristics of similar pyrazole derivatives, and to provide a robust framework for its experimental validation and use in a research setting.

These protocols are designed for researchers, scientists, and drug development professionals who are interested in exploring the utility of novel fluorophores in their work.

Part 1: Application Notes for PyM-amine

Predicted Photophysical Properties and Mechanism of Action

Based on the structure of PyM-amine, which features a phenyl-substituted pyrazole core and a methylamine group, we can predict several key characteristics that would make it a valuable research tool. The pyrazole ring system is known to be a good fluorophore, and the presence of the phenyl group can extend the pi-conjugated system, likely red-shifting the excitation and emission spectra compared to unsubstituted pyrazoles.

The methylamine moiety is a potential site for interaction with biological molecules or for sensing changes in the local environment, such as pH or the presence of metal ions. It is plausible that the fluorescence of PyM-amine could be modulated by these interactions, making it a potential chemosensor. For instance, protonation of the amine group at acidic pH could alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a spectral shift.

Table 1: Predicted Photophysical Properties of PyM-amine (To be determined experimentally)

PropertyPredicted Value/RangeNotes
Excitation Maximum (λex) 350 - 400 nmTypical for pyrazole derivatives.[1]
Emission Maximum (λem) 450 - 550 nmExpected blue to green fluorescence.[1]
Quantum Yield (Φ) 0.1 - 0.5Highly dependent on the solvent and local environment.
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹
Solvatochromism Moderate to HighThe polarity of the solvent is likely to influence the emission spectrum.
Potential Applications

Given its predicted properties, PyM-amine could be a versatile tool for a variety of applications:

  • Live-Cell Imaging : Its potential for good membrane permeability and low cytotoxicity, common features of pyrazole-based probes, would make it a candidate for live-cell imaging.[2] It could be used for general cytoplasmic or organelle staining, depending on its subcellular localization.

  • pH Sensing : The presence of the methylamine group suggests that PyM-amine's fluorescence may be pH-dependent, allowing it to be used as a probe for monitoring pH changes in cellular compartments or in chemical reactions.

  • Metal Ion Detection : The nitrogen atoms in the pyrazole ring and the amine group could act as a chelation site for metal ions, potentially leading to a "turn-on" or "turn-off" fluorescent response upon binding.[3] This could be exploited for the detection of biologically relevant metal ions like Zn²⁺, Cu²⁺, or Fe³⁺.[5]

  • Drug Discovery : As a fluorescent small molecule, PyM-amine could be used in high-throughput screening assays to identify compounds that bind to a target protein and displace the probe, leading to a change in fluorescence.

Part 2: Experimental Validation of PyM-amine as a Fluorescent Probe

Before using any novel probe in a biological system, a thorough validation is essential to ensure that the observed signal is specific, reliable, and reproducible.[6] The following protocols provide a step-by-step guide for the characterization and validation of PyM-amine.

Workflow for Novel Probe Validation

Caption: Workflow for the validation of a novel fluorescent probe.

Protocol: Photophysical Characterization

Objective: To determine the fundamental photophysical properties of PyM-amine.

Materials:

  • PyM-amine

  • A range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of PyM-amine in DMSO.

  • Absorption Spectrum: a. Dilute the stock solution in the desired solvent (e.g., ethanol) to a final concentration of 10 µM. b. Record the absorption spectrum from 250 nm to 600 nm. c. Identify the wavelength of maximum absorbance (λₘₐₓ).

  • Emission Spectrum: a. Using the same 10 µM solution, excite the sample at its λₘₐₓ in the fluorometer. b. Record the emission spectrum from λₘₐₓ + 10 nm to 700 nm. c. Identify the wavelength of maximum emission (λₑₘ).

  • Quantum Yield Determination (Relative Method): a. Prepare a series of dilutions of the quantum yield standard and PyM-amine in the same solvent. b. Measure the absorbance and integrated fluorescence intensity of each solution. The absorbance should be kept below 0.1 to avoid inner filter effects. c. Plot integrated fluorescence intensity versus absorbance for both the standard and PyM-amine. d. Calculate the quantum yield of PyM-amine using the following equation: Φₓ = Φₛₜₐ (Gradₓ / Gradₛₜₐ) * (ηₓ² / ηₛₜₐ²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

  • Solvatochromism Study: Repeat steps 2 and 3 in a range of solvents with different polarities to assess the effect of the environment on the spectral properties.

Protocol: In-Cell Validation

Objective: To assess the suitability of PyM-amine for live-cell imaging.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • PyM-amine stock solution (1 mM in DMSO)

  • Cytotoxicity assay kit (e.g., MTT or PrestoBlue)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cytotoxicity Assay: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of PyM-amine concentrations (e.g., 0.1 µM to 50 µM) for 24 hours. c. Perform the cytotoxicity assay according to the manufacturer's instructions. d. Determine the concentration at which PyM-amine does not significantly affect cell viability.

  • Cellular Uptake and Localization: a. Seed cells on glass-bottom dishes. b. Incubate the cells with a non-toxic concentration of PyM-amine (e.g., 5 µM) in complete medium for 30 minutes at 37°C. c. Wash the cells twice with warm PBS. d. Image the cells using a fluorescence microscope. Acquire images in both the fluorescence and brightfield channels to determine the subcellular localization of the probe.

Part 3: Application Protocols

Protocol: Live-Cell Imaging with PyM-amine

Objective: To visualize cellular structures or processes in living cells using PyM-amine.

Caption: Workflow for live-cell imaging with a fluorescent probe.

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of imaging.

  • Probe Loading: a. Prepare a working solution of PyM-amine in pre-warmed complete medium at the desired final concentration (determined from the cytotoxicity assay, e.g., 1-10 µM). b. Remove the medium from the cells and replace it with the PyM-amine-containing medium. c. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined empirically.

  • Washing: a. Gently remove the loading solution. b. Wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to remove excess probe and reduce background fluorescence.[7]

  • Imaging: a. Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. b. Excite the sample using a light source and filter set appropriate for the determined excitation spectrum of PyM-amine. c. Capture images using a sensitive camera. Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

  • Data Analysis: Analyze the images to determine the probe's localization, intensity, or any dynamic changes over time.

Protocol: Immunocytochemistry (Fixed-Cell Imaging)

Objective: To use PyM-amine for visualizing cellular structures in fixed cells, potentially in combination with antibody-based labeling.

Procedure:

  • Cell Preparation: Culture cells on coverslips in a petri dish.

  • Fixation: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Permeabilization (if required for intracellular targets): a. Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS.

  • Staining with PyM-amine: a. Incubate the fixed and permeabilized cells with PyM-amine (e.g., 5 µM in PBS) for 30 minutes. b. Wash three times with PBS.

  • Immunolabeling (Optional): a. Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. b. Incubate with the primary antibody diluted in blocking buffer for 1 hour. c. Wash three times with PBS. d. Incubate with a fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from PyM-amine) for 1 hour. e. Wash three times with PBS.

  • Mounting and Imaging: a. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. b. Image the sample using a fluorescence microscope with the appropriate filter sets for PyM-amine and the secondary antibody fluorophore.

References

  • Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. National Institutes of Health (NIH). Available from: [Link]

  • The Pivotal Role of Validation in Optical Probe Development. LI-COR Biosciences. Available from: [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer. Available from: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Royal Society of Chemistry. Available from: [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Development of novel fluorescent probes for the analysis of protein interactions under physiological conditions with medical devices. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis. Available from: [Link]

  • A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. ResearchGate. Available from: [Link]

  • Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. Royal Society of Chemistry. Available from: [Link]

  • Identification of novel fluorescent probes preventing PrPSc replication in prion diseases. National Institutes of Health (NIH). Available from: [Link]

  • A Novel Topical Fluorescent Probe for Detection of Glioblastoma. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of a fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings. National Institutes of Health (NIH). Available from: [Link]

  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. ResearchGate. Available from: [Link]

  • N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Amerigo Scientific. Available from: [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Pharmaffiliates. Available from: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. National Institutes of Health (NIH). Available from: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Synthesis, Characterization, and Biological Activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. National Institutes of Health (NIH). Available from: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: Assessing Intestinal Permeability of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine using the Caco-2 Cell Monolayer Assay

Abstract The intestinal permeability of a drug candidate is a critical determinant of its oral bioavailability and overall clinical success. This document provides a comprehensive guide for assessing the permeability of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intestinal permeability of a drug candidate is a critical determinant of its oral bioavailability and overall clinical success. This document provides a comprehensive guide for assessing the permeability of novel small molecules, using the hypothetical compound N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a case study. We detail the principles and a step-by-step protocol for the Caco-2 cell permeability assay, the industry's gold standard for predicting human intestinal absorption.[1][2] This protocol emphasizes the importance of monolayer integrity validation through Transepithelial Electrical Resistance (TEER) and Lucifer Yellow rejection assays to ensure data trustworthiness.[3][4] Furthermore, it describes a bidirectional assay design to calculate both the apparent permeability coefficient (Papp) and the efflux ratio (ER), enabling the identification of compounds that may be substrates of active efflux transporters like P-glycoprotein (P-gp).[5][6]

Introduction: The Central Role of Permeability in Drug Discovery

For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the systemic circulation. This absorption is fundamentally governed by the drug's ability to permeate the intestinal epithelial barrier. Poor permeability is a major cause of failure for many promising drug candidates. Therefore, early and accurate assessment of this parameter is essential for prioritizing compounds and guiding medicinal chemistry efforts.

The Caco-2 cell line, derived from a human colorectal carcinoma, serves as a robust in vitro model for this purpose.[2][5] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing key efflux transporters that closely mimic the barrier function of the human intestinal epithelium.[2][5][6] This application note will guide the user through the process of evaluating the permeability of a novel pyrazole-containing small molecule, "N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine," using this validated system.

Principle of the Caco-2 Permeability Assay

The assay quantifies the rate at which a compound traverses a confluent monolayer of Caco-2 cells cultured on a Transwell® insert. The insert separates a culture well into two compartments: an upper apical (AP) chamber, representing the intestinal lumen, and a lower basolateral (BL) chamber, representing the bloodstream.

The experiment is conducted in two directions:

  • Apical to Basolateral (A→B): The compound is added to the apical chamber, and its appearance in the basolateral chamber is measured over time. This simulates the process of absorption.[2]

  • Basolateral to Apical (B→A): The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This direction is used to detect the activity of efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates from inside the cell back into the intestinal lumen.[5][6]

By comparing the permeability rates in both directions, an Efflux Ratio (ER) can be calculated. An ER significantly greater than 2 suggests that the compound is a substrate for active efflux, which can limit its net absorption in vivo.[3][5]

Caption: Bidirectional transport across the Caco-2 cell monolayer.

Materials and Reagents

ItemVendor/Catalog No.Notes
Caco-2 CellsATCC (HTB-37)Use between passages 40-60.[5]
DMEM, High GlucoseGibco/Thermo Fisher
Fetal Bovine Serum (FBS)Gibco/Thermo FisherHeat-inactivated.
Non-Essential Amino AcidsGibco/Thermo Fisher
Penicillin-StreptomycinGibco/Thermo Fisher
Transwell® Permeable SupportsCorning (e.g., 24-well, 0.4 µm pore)
Hanks' Balanced Salt Solution (HBSS)Gibco/Thermo FisherTransport buffer.
HEPESSigma-AldrichFor buffering transport solution.
D-GlucoseSigma-AldrichEnergy source for cells.
Lucifer Yellow CH, Lithium SaltSigma-Aldrich (L0259)Monolayer integrity marker.[5]
AtenololSigma-AldrichLow permeability control.[5]
Propranolol or AntipyrineSigma-AldrichHigh permeability control.[5]
Talinolol or DigoxinSigma-AldrichP-gp substrate control.[5][7]
VerapamilSigma-AldrichP-gp inhibitor control.[3][7]
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine-Test Compound (10 mM stock in DMSO).
96-well plates (for analysis)VariesLow-binding plates recommended.
EVOM2 Epithelial VoltohmmeterWorld Precision InstrumentsFor TEER measurements.[8]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Each phase includes critical quality control checks to ensure the physiological relevance and integrity of the Caco-2 barrier before proceeding.

Caption: Caco-2 permeability assay workflow with integrated quality control.

Phase 1: Caco-2 Cell Culture and Seeding
  • Maintain Caco-2 Cells: Culture cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

  • Seeding on Transwells®:

    • Pre-wet Transwell® inserts with culture medium in both apical and basolateral chambers for at least 1 hour.

    • Trypsinize a healthy flask of Caco-2 cells and prepare a single-cell suspension.

    • Seed cells onto the apical side of the inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Add fresh culture medium to both apical (0.5 mL) and basolateral (1.5 mL) chambers of a 24-well plate.

  • Maturation: Culture the cells for 18-22 days, changing the medium every 2-3 days to allow for spontaneous differentiation into a polarized monolayer.[5]

Phase 2: Monolayer Integrity Assessment (QC Gate)

This step is mandatory to ensure the formation of tight junctions and a physiologically relevant barrier.

  • Prepare Transport Buffer: HBSS supplemented with 25 mM D-Glucose and 10 mM HEPES, pH 7.4.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Allow the plate to equilibrate to room temperature for 30-60 minutes.[9]

    • Using an EVOM2 voltohmmeter, measure the electrical resistance of each well. Also measure a blank well (insert without cells).

    • Calculate the TEER value: TEER (Ω·cm²) = (R_sample - R_blank) × Area_of_membrane (cm²) .

    • Acceptance Criterion: Only use monolayers with TEER values ≥ 250 Ω·cm².[10] Values can vary by lab; consistency is key.[4]

  • Lucifer Yellow (LY) Rejection Assay:

    • Wash monolayers twice with pre-warmed (37°C) Transport Buffer.

    • Add 100 µM Lucifer Yellow in Transport Buffer to the apical chamber.

    • Add fresh Transport Buffer to the basolateral chamber.

    • Incubate for 1-2 hours at 37°C with gentle shaking.

    • Collect samples from both chambers and measure fluorescence (Excitation: ~428 nm, Emission: ~536 nm).

    • Calculate % LY Leakage.

    • Acceptance Criterion: Monolayers should exhibit <1% LY leakage per hour.[8][11]

Phase 3: Bidirectional Permeability Assay
  • Prepare Dosing Solutions: Dilute the 10 mM DMSO stock of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine and control compounds to a final working concentration (e.g., 10 µM) in Transport Buffer.[6] The final DMSO concentration should be ≤ 1% to avoid cytotoxicity.

  • Equilibrate Monolayers: Wash the validated monolayers twice with pre-warmed Transport Buffer and equilibrate for 20-30 minutes at 37°C.

  • Initiate Transport (in triplicate for each condition):

    • For A→B Transport: Add the dosing solution to the apical chamber and fresh Transport Buffer to the basolateral chamber.

    • For B→A Transport: Add the dosing solution to the basolateral chamber and fresh Transport Buffer to the apical chamber.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking (e.g., 50-100 rpm).[6][10]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

Phase 4: Sample Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[12][13][14][15]

  • Sample Preparation: Samples may require protein precipitation (e.g., with acetonitrile containing an internal standard) followed by centrifugation.

  • LC-MS/MS Analysis: Develop a sensitive and specific method to quantify the concentration of the test compound and controls in the collected samples.[16]

  • Quantification: Generate a standard curve using known concentrations of the compound to accurately determine the concentrations in the experimental samples.

Data Analysis and Interpretation

Calculating the Apparent Permeability Coefficient (Papp)

The Papp value is a quantitative measure of the rate of permeability. It is calculated using the following equation[5][17]:

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber (mol/s).

  • A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well insert).

  • C₀ is the initial concentration in the donor chamber (mol/cm³ or mol/mL).

Calculating the Efflux Ratio (ER)

The ER is a key indicator of active transport.[3]

ER = Papp (B→A) / Papp (A→B)

Interpreting the Results

The calculated Papp and ER values can be used to classify the permeability characteristics of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Papp (A→B) Value (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Absorption
< 1.0LowPoor (< 50%)
1.0 - 10.0ModerateModerate (50-84%)
> 10.0HighHigh (≥ 85%)

Table adapted from established classification boundaries.[18][19]

Efflux Ratio (ER)Interpretation
< 2.0No significant active efflux observed.
≥ 2.0Potential substrate of an efflux transporter (e.g., P-gp).[5][11]

Case Study: Hypothetical Data for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate?
Atenolol (Low Control)0.4 ± 0.10.5 ± 0.11.25LowNo
Propranolol (High Control)25.1 ± 2.323.9 ± 2.80.95HighNo
Talinolol (P-gp Control)1.5 ± 0.212.3 ± 1.58.2Low-ModerateYes
Test Compound 2.1 ± 0.3 15.5 ± 1.9 7.4 Moderate Yes

Interpretation: In this hypothetical case, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine exhibits moderate intrinsic permeability. However, the high efflux ratio of 7.4 strongly suggests it is a substrate for an active efflux transporter. This could significantly limit its net absorption in vivo, despite its moderate ability to cross the cell membrane passively. Further studies with specific inhibitors like verapamil would be warranted to confirm P-gp involvement.[7]

References

  • Caco2 assay protocol. (n.d.).
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • FDA. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • Theory - How to interpret pkCSM results. (n.d.). Biosig Lab.
  • Deep-PK: Theory. (n.d.). Biosig Lab.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • Ginski, J., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceuticals, 16(10), 1475.
  • Fenner, K. S., et al. (2009). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 39(1), 1-15.
  • Rodrigues, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563.
  • FDA. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration.
  • Rastogi, A., et al. (2013). Effect of absorption enhancers on Caco-2 monolayer for InVitro permeability assessment in colon adenocarcinoma cell line (Caco-2). Journal of Drug Delivery & Therapeutics, 3(3), 20-29.
  • Yamagata, T., et al. (2006). Induction of Human P-glycoprotein in Caco-2 Cells: Development of a Highly Sensitive Assay System for P-glycoprotein-mediated Drug Transport. Drug Metabolism and Pharmacokinetics, 21(5), 414-423.
  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025). Drug Discovery and Development.
  • An Investigation into the Role of P-Glycoprotein in the Intestinal Absorption of Repaglinide: Assessed by Everted Gut Sac and Caco-2 Cell Line. (n.d.). Brieflands.
  • Label-free LC-MS based assay to characterize small molecule compound binding to cells. (2022). SLAS Discovery, 27(7), 405-412.
  • MultiScreen Caco-2 Assay System. (n.d.). Merck Millipore.
  • Matsumoto, T., et al. (2018). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. BMC Complementary and Alternative Medicine, 18(1), 195.
  • MultiScreen Caco-2 Assay System. (n.d.). Merck.
  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. (n.d.).
  • Weitz, D., et al. (2017). Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves. Journal of Ethnopharmacology, 208, 117-124.
  • Small Molecule Analysis. (n.d.). AxisPharm.
  • Small Molecules Quantitation. (n.d.). Yale School of Medicine.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
  • Induction of Human P-Glycoprotein in Caco-2 cells: Development of a Highly Sensitive Assay System for P-Glycoprotein-Mediated Drug Transport. (2006). Drug Metabolism and Pharmacokinetics.
  • Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. (2017). PLoS ONE, 12(12), e0190319.
  • Apparent Permeability (Papp) Calculator. (n.d.). Emulate.
  • Mass spectrometry: a game changer in laboratory diagnostics? (2026). Wiley Analytical Science.
  • Volpe, D. A. (2010). BCS Methodology: Solubility, Permeability & Dissolution. FDA.
  • FDA. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.
  • Apparent permeability coefficient (Papp) values, efflux ratio (ER) and... (n.d.). ResearchGate.
  • An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. (2022). YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Welcome to the technical support center for the synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your synthesis yield and purity. Our approach is grounded in established chemical principles and field-proven experience to empower you with the knowledge for successful experimentation.

I. Synthetic Strategy Overview

The synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine typically proceeds through a multi-step pathway. A common and effective route involves the initial formation of a pyrazole core, followed by functional group manipulation to introduce the methylaminomethyl substituent at the 3-position. A plausible and widely applicable strategy is the synthesis of a 5-phenyl-1H-pyrazole-3-carbaldehyde intermediate, which then undergoes reductive amination with methylamine.

This guide will focus on troubleshooting and optimizing this synthetic sequence.

II. Visualizing the Workflow

To provide a clear overview of the primary synthetic pathway discussed, the following workflow diagram illustrates the key transformations.

Synthesis_Workflow Start Starting Materials (e.g., Phenylhydrazine, 1,3-dicarbonyl compound) Pyrazole_Formation Step 1: Pyrazole Ring Formation Start->Pyrazole_Formation Cyclocondensation Formylation Step 2: Formylation (e.g., Vilsmeier-Haack) Pyrazole_Formation->Formylation Introduction of Aldehyde Reductive_Amination Step 3: Reductive Amination Formylation->Reductive_Amination Reaction with Methylamine & Reducing Agent Final_Product N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Reductive_Amination->Final_Product

Caption: General synthetic workflow for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Pyrazole Ring Formation (e.g., from a 1,3-dicarbonyl precursor and phenylhydrazine)

Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Low or no yield of the desired pyrazole. - Incorrect reaction conditions: Temperature may be too low for the cyclocondensation to proceed efficiently. - Poor quality of starting materials: Phenylhydrazine can oxidize over time. - Presence of moisture: Can hydrolyze reactants or intermediates.- Optimize reaction temperature: Gradually increase the reaction temperature. For many pyrazole syntheses, refluxing in a suitable solvent like ethanol is effective.[1] - Use freshly distilled or high-purity phenylhydrazine: This minimizes side reactions from oxidized impurities. - Ensure anhydrous conditions: Use dry solvents and glassware to prevent unwanted hydrolysis.
Formation of isomeric pyrazoles. - Unsymmetrical 1,3-dicarbonyl compounds: These can lead to the formation of regioisomers.- Purification: Careful column chromatography can often separate the isomers. - Use of a directing group: Modifying the 1,3-dicarbonyl precursor with a group that favors the formation of the desired isomer can be a more elegant solution.
Difficult purification of the pyrazole product. - Contamination with unreacted starting materials. - Formation of side products. - Optimize stoichiometry: A slight excess of one reactant can sometimes drive the reaction to completion. - Recrystallization: This is often an effective method for purifying solid pyrazole derivatives.[1]

Step 2: Formylation of the Pyrazole Ring (e.g., Vilsmeier-Haack reaction)

Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Low yield of the pyrazole-3-carbaldehyde. - Incomplete reaction: The Vilsmeier reagent may not have formed efficiently, or the reaction time may be insufficient. - Decomposition of the product: The product may be unstable under the reaction or workup conditions.- Ensure proper formation of the Vilsmeier reagent: This is typically done by reacting phosphorus oxychloride (POCl3) with dimethylformamide (DMF) at low temperatures before adding the pyrazole substrate.[2] - Monitor the reaction: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Careful workup: Neutralize the reaction mixture carefully at low temperatures to avoid product degradation.
Formation of undesired chlorinated byproducts. - Excess Vilsmeier reagent or harsh reaction conditions. - Use a stoichiometric amount of the Vilsmeier reagent. - Maintain a controlled temperature throughout the reaction.

Step 3: Reductive Amination

Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Low yield of the final N-methylated amine. - Inefficient imine formation: The equilibrium between the aldehyde and methylamine may not favor the imine. - Weak reducing agent: The chosen reducing agent may not be potent enough to reduce the imine. - Side reactions: The aldehyde may undergo self-condensation or other undesired reactions.- Use an excess of methylamine: This can help drive the equilibrium towards imine formation. - Select an appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for imines over aldehydes.[3][4] Sodium borohydride can also be effective. - Control the reaction pH: Maintaining a slightly acidic pH can facilitate imine formation.
Formation of the corresponding alcohol (from reduction of the aldehyde). - The reducing agent is too reactive and reduces the aldehyde before imine formation. - Use a milder reducing agent like STAB. [3][4] - Ensure sufficient time for imine formation before adding the reducing agent.
Presence of the primary amine (from reduction of the imine formed with ammonia). - Contamination of the methylamine source with ammonia. - Use a high-purity source of methylamine.
Difficult purification of the final product. - The product may be a viscous oil or difficult to crystallize. - Contamination with unreacted starting materials or byproducts. - Column chromatography: This is a standard method for purifying amine products.[5] - Salt formation: Converting the amine to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthesis?

A1: The overall yield can vary significantly depending on the specific reagents and conditions used for each step. A reasonable target would be in the range of 30-50% over the three steps. Each step should be optimized individually to maximize the overall yield.

Q2: Are there alternative methods for the N-methylation step?

A2: Yes, besides reductive amination, you could consider forming the primary amine first and then performing a methylation reaction using a methylating agent like methyl iodide or dimethyl sulfate. However, this approach can sometimes lead to over-methylation (formation of the quaternary ammonium salt). Reductive amination is often preferred for its selectivity in producing secondary amines.[6]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed structural information.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity.

Q4: My final product is a sticky oil that is difficult to handle. What can I do?

A4: As mentioned in the troubleshooting guide, converting the amine to a salt can be very effective. Reacting your product with an acid like hydrochloric acid (in a suitable solvent like ether or ethyl acetate) can produce a solid hydrochloride salt that is often easier to handle, purify by recrystallization, and store.

V. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-phenyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization.

  • Vilsmeier Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF, 3 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Pyrazole: Dissolve the starting pyrazole (1 equivalent) in an appropriate solvent (e.g., DMF or a chlorinated solvent). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until it is alkaline.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reductive Amination to Synthesize N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

This protocol is a general guideline and may require optimization.

  • Imine Formation: Dissolve 5-phenyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane). Add a solution of methylamine (e.g., 2 M in THF or methanol, 1.5-2 equivalents). If necessary, add a small amount of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the solution containing the imine, add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

VI. References

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • YouTube. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. Retrieved from [Link]

  • ResearchGate. (n.d.). N- Methyl Amine Synthesis by Reductive Amination of CO 2 | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • PubMed Central. (n.d.). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Retrieved from [Link]

  • Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Retrieved from

  • PubMed. (2021, June 25). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

An in-depth guide to navigating the purification of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, a critical process for researchers in drug discovery and development. This guide provides practical, field-tested advi...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the purification of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, a critical process for researchers in drug discovery and development. This guide provides practical, field-tested advice in an accessible format to address common and complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine that influence its purification?

A1: Understanding the molecule's properties is the first step to designing a robust purification strategy.

  • Basicity: The secondary amine (-NHCH₃) is basic and will readily protonate in the presence of acid. This property is fundamental to purification techniques like acid-base extraction and can influence its behavior on silica gel.

  • Polarity: The presence of the pyrazole ring and the secondary amine makes the molecule moderately polar. This polarity dictates its solubility in various organic solvents and its retention factor (Rf) in chromatography.

  • Hydrogen Bonding: The amine and the pyrazole N-H can act as both hydrogen bond donors and acceptors. This contributes to its polarity and potential for forming strong interactions with protic solvents or stationary phases.[1][2]

  • Aromaticity: The phenyl and pyrazole rings provide rigidity and potential for π-π stacking interactions, which can be a factor in crystallization.[1][2]

PropertyValue / DescriptionImpact on Purification
Molecular Formula C₁₁H₁₃N₃---
Molecular Weight 187.24 g/mol Affects diffusion rates and behavior in mass spectrometry.
Basicity (pKa) Estimated 8.5-9.5 (for the secondary amine)Crucial for acid-base extractions and interaction with acidic stationary phases like silica gel.
Polarity ModerateDictates choice of solvents for chromatography and recrystallization. Soluble in polar organic solvents like methanol, ethanol, and moderately soluble in dichloromethane and ethyl acetate.

Q2: What are the most common impurities found after synthesizing N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine?

A2: Impurities typically arise from the specific synthetic route but often include:

  • Unreacted Starting Materials: Such as the corresponding aldehyde or ketone precursor and methylamine.

  • Regioisomers: Depending on the synthesis, isomers like N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine can form. These are often the most challenging impurities to separate due to their very similar physicochemical properties.

  • Over-alkylation Products: Formation of a tertiary amine if the starting material has multiple reactive sites.

  • Byproducts from Reductive Amination: If this route is used, unreduced imine intermediates or byproducts from the reducing agent can be present.

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction.

Q3: What are the primary methods for purifying this compound?

A3: The most effective purification strategies leverage the compound's basicity and polarity:

  • Silica Gel Column Chromatography: The workhorse method for separating compounds of moderate polarity. Optimization of the solvent system is critical.

  • Acid-Base Extraction: An excellent technique for removing non-basic impurities. The basic amine can be extracted into an aqueous acid, washed, and then liberated by adding a base before being extracted back into an organic solvent.

  • Crystallization/Recrystallization: Ideal for obtaining high-purity material if the compound is a solid. Often, converting the free base to a salt (e.g., hydrochloride) can yield a more crystalline product.[3]

  • Preparative HPLC: For difficult separations of closely related impurities like regioisomers, reverse-phase preparative HPLC can provide high resolution.[4]

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the purification workflow.

Problem: My column chromatography results in poor separation and significant product loss.

Q: I'm running a silica gel column, but my target compound is either co-eluting with an impurity or streaking badly, leading to low yields and impure fractions. What's happening and how do I fix it?

A: This is a classic issue when purifying basic compounds like amines on standard silica gel, which is inherently acidic. The basic amine interacts strongly with acidic silanol groups on the silica surface, causing tailing (streaking) and sometimes irreversible adsorption.

Causality and Solution:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) or ammonia in methanol are common choices. This deactivates the acidic sites on the silica, allowing your basic compound to elute symmetrically.

  • Optimize the Mobile Phase:

    • Initial Screening (TLC): Start with a moderately polar solvent system like Dichloromethane (DCM) / Methanol (MeOH). Screen various ratios (e.g., 99:1, 98:2, 95:5) on a TLC plate.

    • Add Base: Prepare the same solvent systems but add 0.5-1% triethylamine to the total volume. Compare the TLC plates. You should observe rounder spots and potentially better separation.

    • Target Rf: Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.

Workflow: Optimizing Column Chromatography

Caption: Troubleshooting workflow for amine purification via column chromatography.

Problem: My purified compound is a persistent oil, but I need a solid.

Q: I've removed all solvents under high vacuum, but my product remains a thick oil or gum. How can I induce solidification?

A: This is common for compounds with moderate molecular weight and conformational flexibility, or when trace impurities disrupt the crystal lattice formation.

Causality and Solution:

  • Trituration: This technique "washes" the oil with a solvent in which the product is insoluble (or poorly soluble) but the impurities are soluble.

    • Add a non-polar solvent like hexanes, pentane, or diethyl ether to your oil.

    • Stir or sonicate the mixture vigorously. The product may precipitate as a powder.

    • Filter the resulting solid and wash with fresh cold solvent.

  • Salt Formation: Converting the basic amine to a salt dramatically increases its melting point and crystallinity. The hydrochloride (HCl) salt is a common choice.

    • Dissolve the purified oil in a minimal amount of a solvent like diethyl ether, ethyl acetate, or DCM.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • A precipitate (the hydrochloride salt) should form immediately.

    • Stir for 15-30 minutes, then collect the solid by filtration and wash with fresh solvent (e.g., diethyl ether) to remove any excess acid. This method is well-documented for similar amine compounds.[3]

  • Recrystallization from a Mixed-Solvent System: If trituration fails, a carefully chosen binary solvent system can promote crystallization.

    • Dissolve the oil in a minimal amount of a "good" solvent (e.g., methanol, DCM).

    • Slowly add a "poor" solvent (e.g., hexanes, water) until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the cloudiness.

    • Allow the solution to cool slowly. Seeding with a previously obtained crystal can help.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral or acidic impurities from your crude product.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M aqueous HCl (3 x volume of organic layer). The basic product will move into the aqueous layer as the hydrochloride salt.

  • Combine the aqueous layers. Wash this acidic solution with the organic solvent (e.g., ethyl acetate) one more time to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the pH is >10. The product should precipitate or form an oily layer.

  • Extract the now basic aqueous layer with fresh organic solvent (e.g., DCM, 3 x volume of aqueous layer). The neutral free-base product will move back into the organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Workflow: Acid-Base Extraction

G A Crude Product in Organic Solvent (EtOAc) B Extract with 1M HCl A->B C Aqueous Layer (Product as Salt) B->C Product D Organic Layer (Neutral/Acidic Impurities) B->D Impurities E Basify to pH > 10 (e.g., NaOH) C->E F Extract with Organic Solvent (DCM) E->F G Aqueous Layer (Salts) F->G Waste H Organic Layer (Pure Product) F->H Product I Dry (Na2SO4) & Concentrate H->I J Purified Free Base I->J

Sources

Troubleshooting

"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" stability issues and degradation products

Welcome to the technical support guide for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Given the specific nature of this molecule, this guide synthesizes foundational chemical principles with data from analogous pyrazole and amine-containing structures to provide actionable insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine?

A1: The structure of this molecule contains two key moieties that are susceptible to degradation: the pyrazole ring and the N-methylmethanamine side chain.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. While generally stable, the presence of two adjacent nitrogen atoms can make it susceptible to certain reactions.[1] The C4 position is the most electron-rich and can be a site for electrophilic attack.[1] Under harsh acidic conditions or in the presence of strong oxidizing agents, ring integrity may be compromised.[2][3]

  • N-methylmethanamine Side Chain: The secondary amine in the side chain is a primary site for oxidation. Amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides, imines, or de-alkylation products.[4] This process can be catalyzed by trace metals, light, or reactive oxygen species.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored under controlled conditions that minimize exposure to potential stressors.

  • Solid State: As a solid, the compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place. A desiccator can be used to protect it from moisture.

  • In Solution: Solutions are generally less stable than the solid material. If you must store the compound in solution, use a high-purity, degassed aprotic solvent (e.g., DMSO, DMF) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh whenever possible, as hydrolysis and oxidation are more likely in aqueous media.[5]

Q3: What analytical techniques are best suited for monitoring the stability of this compound and its degradation products?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the most powerful and commonly used technique.[5][6]

  • HPLC with UV Detection: Provides quantitative data on the parent compound's purity over time.[5] A photodiode array (PDA) detector is useful for identifying the emergence of new peaks that may correspond to degradation products.

  • LC-MS: Essential for identifying the mass of potential degradation products, which is the first step in structure elucidation.[7] Tandem mass spectrometry (MS/MS) can provide fragmentation data to help determine the structure of unknown impurities.

  • Gas Chromatography (GC-MS): Can also be used, particularly for volatile nitrogen-containing heterocyclic compounds.

II. Troubleshooting Guide: Degradation Issues

This section addresses specific experimental problems you might encounter.

Problem 1: I'm observing new peaks in my HPLC chromatogram after storing my compound in solution.
  • Potential Cause: This is a classic sign of chemical degradation. The identity of the new peaks will depend on the storage conditions (solvent, temperature, light exposure). The most likely culprits are oxidation or hydrolysis.

  • Troubleshooting Workflow:

    • Characterize the Impurities: Use LC-MS to determine the molecular weights of the new peaks. This is the most critical step.

    • Hypothesize Degradation Products: Compare the masses of the impurities to the parent compound.

      • Mass +16 Da: Suggests oxidation, likely at the secondary amine (N-oxide formation) or potentially on the pyrazole or phenyl ring (hydroxylation).

      • Mass -14 Da: Suggests N-demethylation.

      • Mass +2 Da: Could indicate the formation of an imine.

    • Perform Forced Degradation Studies: To confirm the identity of the degradants and understand the molecule's vulnerabilities, conduct a forced degradation study.[8][9] This involves intentionally exposing the compound to harsh conditions.

Protocol: Forced Degradation Study

This study is essential for developing a stability-indicating method and understanding degradation pathways.[8][10][11]

  • Preparation: Prepare separate solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:[8][9]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for several hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Heat a solution at 80°C.

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) and white light.

  • Analysis: Analyze the stressed samples by LC-MS at various time points. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

  • Data Interpretation: Compare the degradation products formed under forced conditions with the impurities observed in your stored samples. This can confirm the degradation pathway.

Problem 2: The biological activity of my compound is decreasing over time.
  • Potential Cause: A loss of potency is directly linked to a decrease in the concentration of the active parent compound due to degradation. The degradation products are unlikely to have the same biological activity.

  • Troubleshooting Workflow:

    • Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of the parent compound remaining over time. This will confirm if degradation is the cause of the potency loss.

    • Review Storage and Handling:

      • Solvent Choice: Are you using an appropriate solvent? Protic solvents like methanol or ethanol can be more reactive than aprotic solvents like DMSO.

      • Container Material: Certain compounds can adsorb to the surface of polypropylene tubes.[5] Consider using glass or specialized low-binding plasticware.

      • Headspace Oxygen: The oxygen in the air above your sample in a vial can be enough to cause oxidation over time. Storing under an inert gas can help.

    • Formulation pH: If working in an aqueous buffer, the pH is critical. The amine side chain's protonation state will change with pH, which can affect its stability and reactivity. Determine the compound's pKa and buffer your solution accordingly.

III. Visualizing Degradation Pathways & Workflows

To aid in your analysis, the following diagrams illustrate a potential degradation pathway and a logical workflow for troubleshooting.

Proposed Degradation Pathway

This diagram outlines the most probable degradation products based on the chemical structure of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic/Other Degradation parent N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (Parent Compound) n_oxide N-Oxide (Mass +16 Da) parent->n_oxide [O] imine Imine Derivative (Mass -2 Da) parent->imine [O] demethyl N-demethylated Product (Mass -14 Da) parent->demethyl [O] ring_opened Ring-Opened Products (Variable Mass) parent->ring_opened Acid/Base

Caption: Proposed degradation pathways for the target compound.

Troubleshooting Workflow Diagram

This flowchart provides a step-by-step logical guide for investigating stability issues.

G cluster_investigate Investigation cluster_action Corrective Action start Stability Issue Observed (e.g., New Peaks, Lost Potency) lcms Analyze by LC-MS to Determine Impurity Masses start->lcms quantify Quantify Parent Compound by Validated HPLC start->quantify hypothesize Hypothesize Degradant Structures (e.g., Mass +16 = Oxidation) lcms->hypothesize forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) hypothesize->forced_degradation compare Compare Forced Degradants with Observed Impurities forced_degradation->compare optimize_storage Optimize Storage Conditions (Temp, Solvent, Inert Gas) compare->optimize_storage Pathway Confirmed reformulate Reformulate if Necessary (Adjust pH, Add Antioxidants) compare->reformulate Pathway Confirmed end Stability Profile Established optimize_storage->end reformulate->end

Caption: Logical workflow for troubleshooting stability issues.

IV. Summary Data Table

The following table summarizes the likely degradation products and the conditions under which they might be observed.

Potential Degradant Mass Change Likely Stress Condition Analytical Notes
N-Oxide+16 DaOxidative (H₂O₂)Can be thermally labile in the MS source.
Imine Derivative-2 DaOxidative (H₂O₂)May be unstable and lead to further degradation.
N-demethylated Product-14 DaOxidative (H₂O₂)Results in a primary amine, changing polarity.
Ring-Opened ProductsVariableHarsh Acidic or BasicMay result in multiple products; complex chromatogram.

References

  • Le Lachelerie, C., et al. (2005). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. [Link]

  • Virgileva, A. A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]

  • Boruah, M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]

  • Thomas, D. (2020). Stability Testing: The Crucial Development Step. Pharmaceutical Technology. [Link]

  • Sharma, M., & Kothiyal, P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology. [Link]

  • Shinde, P., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Boruah, M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • Kumar, V., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • AnyLearn. Learn Amines In Pharmaceuticals. [Link]

  • Mondal, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Welcome to the technical support guide for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you successfully solubilize this pyrazole derivative for your experimental needs.

Introduction: Understanding the Solubility Challenge

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, like many pyrazole-containing compounds, presents a solubility challenge in aqueous media.[1] The planar and aromatic nature of the pyrazole and phenyl rings can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1] Its molecular structure, which includes a secondary amine, provides a key functional group that can be targeted to enhance its solubility. This guide will explore several field-proven strategies to overcome this issue, focusing on the underlying chemical principles of each method.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, not dissolving in aqueous buffers?

A1: The limited aqueous solubility of this compound is likely due to its significant nonpolar surface area contributed by the phenyl and pyrazole rings. These structural features can lead to strong intermolecular forces in the solid state (high crystal lattice energy), which are entropically unfavorable to break with polar water molecules. Many drug substances are large organic molecules that tend to be nonpolar and, therefore, water-insoluble.[2]

Q2: What is the first and simplest approach I should try to improve its solubility?

A2: For an amine-containing compound like N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, the most straightforward and often most effective initial strategy is salt formation.[1] Converting the basic secondary amine to a salt, such as a hydrochloride salt, can dramatically increase aqueous solubility.[2] This is because the resulting ionic salt can more readily interact with polar water molecules.

Q3: I need to dissolve the compound for an in vitro assay. What formulation strategies can I use if salt formation is not suitable or sufficient?

A3: If salt formation is not an option or does not provide the required solubility, several formulation strategies can be employed. These include the use of co-solvents, cyclodextrins, and surfactants. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and any potential interference of the formulation excipients with your assay.

Q4: How can I determine the solubility of my compound before and after applying these techniques?

A4: You can measure both the kinetic and thermodynamic solubility of your compound. Kinetic solubility is often more relevant for early-stage drug discovery and is measured under conditions that are not at equilibrium, which can be representative of how a compound is handled in high-throughput screening assays.[3][4] Thermodynamic solubility, or equilibrium solubility, represents the true solubility of the compound at equilibrium and is crucial for later-stage development and formulation.[4][5] The "Shake-Flask Method" is a common and reliable technique for determining thermodynamic solubility.[5]

Troubleshooting Guide & Detailed Protocols

This section provides a systematic approach to troubleshooting and resolving solubility issues with N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Strategy 1: Salt Formation

The secondary amine in your compound is a basic center that can be protonated by an acid to form a more soluble salt.[2][6] Hydrochloride salts are very common in the pharmaceutical industry for this purpose.[2]

Experimental Protocol: Preparation of the Hydrochloride Salt

  • Dissolve the Free Base: Dissolve your N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in a suitable organic solvent in which it is soluble, such as diethyl ether or toluene.[7]

  • Prepare HCl Solution: Prepare a solution of hydrochloric acid in a miscible organic solvent. A common choice is a 2M solution of HCl in diethyl ether.[7] This can be prepared by carefully bubbling dry HCl gas through anhydrous diethyl ether.

  • Precipitate the Salt: While stirring the solution of your compound, add the HCl/ether solution dropwise.[7] The hydrochloride salt should precipitate out of the solution as a solid.

  • Isolate the Salt: Collect the precipitated salt by filtration and wash it with a small amount of the organic solvent to remove any unreacted starting material.

  • Dry the Salt: Dry the salt under vacuum to remove any residual solvent.

  • Confirm Salt Formation: You can confirm the formation of the salt by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, where you will observe the appearance of an N-H+ stretching band.

  • Assess Solubility: Determine the aqueous solubility of the newly formed salt using the protocol for thermodynamic solubility measurement described below.

Strategy 2: Co-solvency

Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a nonpolar compound.[8][9] Common co-solvents used in research and pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[9]

Experimental Protocol: Solubilization using a Co-solvent System

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol and DMSO are common choices for in vitro studies.

  • Prepare a Stock Solution: Dissolve the N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in the neat co-solvent at a high concentration to create a stock solution.

  • Titrate into Aqueous Buffer: While vortexing or stirring your aqueous buffer, slowly add small aliquots of the co-solvent stock solution.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. The point at which the solution becomes cloudy indicates that the solubility limit has been exceeded.

  • Optimize the Ratio: Experiment with different ratios of co-solvent to aqueous buffer to find the optimal composition that keeps your compound in solution at the desired concentration. Be mindful of the final concentration of the co-solvent, as it may affect your experimental results.

Strategy 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[10][12]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Choose a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often provides better solubility enhancement.

  • Co-evaporation Method:

    • Dissolve the N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in a suitable organic solvent (e.g., methanol or ethanol).

    • Dissolve the cyclodextrin in water.

    • Mix the two solutions and stir for a specified period (e.g., 24 hours) to allow for complex formation.

    • Remove the solvents by rotary evaporation to obtain a solid powder of the inclusion complex.[12]

  • Kneading Method:

    • Create a paste of the cyclodextrin with a small amount of water.

    • Slowly add the compound to the paste and knead the mixture for a defined time (e.g., 45 minutes).

    • Dry the resulting solid to obtain the inclusion complex.[11]

  • Solubility Assessment: Dissolve the prepared inclusion complex powder in your aqueous buffer and determine the achieved concentration.

Data Summary and Visualization

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrinciple of OperationTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Salt Formation Increases polarity and ionic character.10 - 1000Simple, cost-effective, well-established.Only applicable to ionizable compounds.
Co-solvency Reduces the polarity of the aqueous medium.2 - 50Easy to prepare, suitable for high concentrations.Co-solvent may interfere with assays or have toxic effects.
Cyclodextrins Encapsulates the hydrophobic molecule.10 - 5000High solubilization potential, can improve stability.Can be more expensive, potential for drug displacement.

Diagram 1: Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Primary Strategy cluster_2 Secondary Strategies (Formulation) cluster_3 Outcome A Poorly Soluble Compound (N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine) B Determine Baseline Thermodynamic Solubility A->B C Attempt Salt Formation (e.g., Hydrochloride) B->C D Is Solubility Sufficient? C->D Measure Solubility E Co-solvency Approach D->E No F Cyclodextrin Complexation D->F No I Proceed with Experiment D->I Yes G Is Solubility Sufficient? E->G Measure Solubility H Is Solubility Sufficient? F->H Measure Solubility G->F No G->I Yes H->E No H->I Yes G A Add Excess Compound to Buffer B Agitate for 24-48h at Constant Temp. A->B C Centrifuge to Separate Solid B->C D Collect Supernatant C->D E Quantify Concentration (HPLC or LC-MS) D->E F Thermodynamic Solubility Value E->F

Sources

Troubleshooting

"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" reducing off-target effects in assays

A Guide to Characterizing Compound Activity and Mitigating Off-Target Effects in Preclinical Assays Welcome to the technical support center for researchers working with novel pyrazole-based compounds. This guide uses N-m...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing Compound Activity and Mitigating Off-Target Effects in Preclinical Assays

Welcome to the technical support center for researchers working with novel pyrazole-based compounds. This guide uses N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a representative example to address common challenges in early-stage drug discovery, with a focus on identifying and minimizing off-target effects to ensure data integrity.

Part 1: Frequently Asked Questions (FAQs)

This section provides foundational knowledge for working with novel pyrazole derivatives and understanding the critical nature of off-target effects.

Q1: What is N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, and what is the significance of the pyrazole scaffold?

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a small molecule belonging to the pyrazole class of compounds. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, this structure is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, leading to their use in numerous FDA-approved drugs for various conditions, including cancer and inflammatory diseases.[1][2][3] The versatility of the pyrazole core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3]

Q2: What are "off-target effects," and why are they a major concern in drug discovery?

Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target.[4] These unintended interactions are a primary source of experimental artifacts and adverse drug reactions. In preclinical assays, off-target activity can lead to:

  • False Positives: A compound may appear active in a high-throughput screen (HTS) not by modulating the target of interest, but by interfering with the assay's detection system or acting on an unrelated pathway that produces a similar signal.[5][6]

  • Wasted Resources: Pursuing false positive "hits" consumes significant time and resources, delaying the identification of genuinely promising lead compounds.[7]

  • Toxicity: In later stages, off-target interactions are a major cause of drug toxicity, leading to clinical trial failures. Understanding a compound's selectivity profile early is crucial for mitigating this risk.

Q3: How can a compound like N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine cause misleading results in an assay?

Misleading results can arise from several mechanisms beyond direct, on-target modulation. It is crucial to consider these possibilities when interpreting assay data.

  • Compound-Driven Assay Interference: The physicochemical properties of the compound itself can disrupt the assay. This includes autofluorescence, light scattering, or quenching of the reporter signal, which are common issues in light-based HTS assays.[6]

  • Non-Specific Binding: Compounds can bind promiscuously to various proteins or surfaces, particularly if they are "sticky" or form aggregates at high concentrations. This can denature enzymes or block active sites in a non-specific manner.

  • Unintended Biological Activity: The compound may bind to an unknown target within the cellular system that is not the protein of interest but can still influence the downstream readout being measured.

Q4: What is the overall strategy for validating a "hit" and ruling out off-target effects?

A validated hit is a compound that reproducibly demonstrates concentration-dependent activity on the intended target, confirmed through multiple, mechanistically distinct methods. The general workflow involves a series of tiered experiments designed to build confidence and eliminate artifacts.

G start Primary Screen Hit (e.g., >50% Inhibition) confirm 1. Hit Confirmation (Re-test fresh compound) start->confirm dose 2. Dose-Response (Generate IC50/EC50) confirm->dose Confirmed? invalid Artifact / Off-Target Hit confirm->invalid No interfere 3. Assay Interference (Test in target-null system) dose->interfere Potent? dose->invalid No / Poor Curve ortho 4. Orthogonal Assay (Different detection method) interfere->ortho No Interference? interfere->invalid Yes engage 5. Target Engagement (Confirm binding in cells, e.g., CETSA) ortho->engage Activity Confirmed? ortho->invalid No select 6. Selectivity Profiling (Screen against related targets) engage->select Target Engaged? engage->invalid No valid Validated On-Target Hit select->valid Selective? select->invalid No

Caption: Workflow for validating a primary screening hit.

Part 2: Troubleshooting Guides & Protocols

This section addresses specific issues researchers may encounter when working with N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine or similar novel compounds.

Scenario 1: High variability or poor reproducibility in assay results.

Question: I'm testing N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in my cell-based assay, but my results are inconsistent between experiments. What could be the cause?

Answer: Inconsistent results are often linked to the compound's behavior in aqueous assay media. The primary suspects are poor solubility and aggregation.

Troubleshooting Steps:
  • Visual Solubility Check: Before adding to cells, prepare the highest concentration of your compound in the final assay medium. Let it sit for 30 minutes at the assay temperature. Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.

  • Assess for Aggregation: Compound aggregates can act as non-specific inhibitors. Dynamic Light Scattering (DLS) is the gold standard for detecting aggregates. If DLS is unavailable, a simpler "detergent test" can be informative.

  • Review Compound Handling: Ensure your DMSO stock is anhydrous and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound or introduce water, promoting precipitation upon dilution.

Protocol: Detergent Test for Suspected Aggregation

This protocol helps diagnose if the observed activity is due to non-specific inhibition by compound aggregates. The rationale is that a non-ionic detergent will disperse aggregates, eliminating their inhibitory effect.

Materials:

  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

  • Assay buffer

  • Triton X-100 or Tween-20 (10% stock solution)

  • Your standard assay components (enzyme, substrate, etc.)

Procedure:

  • Set up your assay in two parallel sets of reactions.

  • Set A (Standard Condition): Prepare your compound dilutions in the standard assay buffer and run the assay as usual.

  • Set B (Detergent Condition): Prepare identical compound dilutions in an assay buffer that has been supplemented with a final concentration of 0.01% (v/v) Triton X-100.

  • Run the assay for both sets and generate dose-response curves.

  • Interpretation:

    • If the IC50 value significantly increases (a rightward shift of the curve) in the presence of the detergent, it strongly suggests that the compound's activity was at least partially due to aggregation.

    • If the IC50 remains unchanged, aggregation is less likely to be the primary cause of inhibition.

Scenario 2: The compound is active in the primary assay but fails in a secondary or orthogonal assay.

Question: My pyrazole compound looked great in my primary fluorescence polarization (FP) kinase assay, but when I tested it in a label-free mass spectrometry-based assay, the activity disappeared. Is the compound an artifact?

Answer: This is a classic scenario that highlights the importance of orthogonal assays—assays that use a different technology or measure a different physical endpoint to confirm a biological activity.[6] A discrepancy often points to assay interference.

G compound Test Compound (e.g., Pyrazole Derivative) target Intended Target (e.g., Kinase) compound->target On-Target Binding (True Positive) off_target Off-Target (e.g., Assay Reagent, Other Protein) compound->off_target Off-Target Binding (False Positive) signal Assay Signal (e.g., Fluorescence) target->signal Modulates Signal off_target->signal Modulates or Interferes with Signal

Caption: On-target vs. Off-target mechanisms leading to an assay signal.

Protocol: Counter-Screen for Assay Interference

This protocol is designed to determine if your compound directly interferes with the assay's detection components.

Materials:

  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

  • All assay components EXCEPT the biological target (e.g., for a kinase assay, include the buffer, ATP, fluorescent peptide substrate, and detection reagents, but omit the kinase enzyme).

Procedure:

  • Prepare a dose-response curve of your compound in the "target-null" assay mixture.

  • Incubate under the same conditions as your standard assay.

  • Read the plate on the same instrument.

  • Interpretation:

    • If you observe a concentration-dependent change in the signal even without the target protein, your compound is directly interfering with the assay technology.

    • If the signal remains flat and at baseline levels, direct assay interference is unlikely.

Data Summary: Choosing an Orthogonal Assay

To confirm a hit, the orthogonal assay should have a fundamentally different detection principle.

Primary Assay TypePotential InterferenceRecommended Orthogonal AssayRationale
Fluorescence/FRET Autofluorescence, QuenchingIsothermal Titration Calorimetry (ITC) Label-free; measures heat change upon binding.
Luminescence (e.g., Kinase-Glo) Inhibition of LuciferaseADP-Quest Assay Measures ADP production via an enzymatic reaction.
AlphaScreen/AlphaLISA Light scattering, singlet oxygen quenchingSurface Plasmon Resonance (SPR) Label-free; measures binding to an immobilized target in real-time.
Cell-Based Reporter Assay Cytotoxicity, off-target pathway modulationCellular Thermal Shift Assay (CETSA) Measures direct target engagement by assessing protein stabilization.

Part 3: References

  • ResearchGate. (2018). The difficulty of removing off-target effect is a common loophole of experiments involving high throughput screening and sgRNA and RNAi libraries? [Online discussion]. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available at: [Link]

  • PubChem. (n.d.). N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Keserű, G. M., & Gede, T. (2016). Using High-Throughput Screening Data To Discriminate Compounds with Single-Target Effects from Those with Side Effects. Journal of Medicinal Chemistry, 59(17), 7856-7868. Available at: [Link]

  • Naeem, M., & Zhan, C. G. (2022). Off-target effects in CRISPR/Cas9 gene editing. Computational and Structural Biotechnology Journal, 20, 3496-3502. Available at: [Link]

  • Wikipedia. (n.d.). Methenamine. Available at: [Link]

  • Kumar, R., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. Available at: [Link]

  • Ramsay, R. R., Popovic-Nikolic, M. R., Nikolic, K., Uliassi, E., & Bolognesi, M. L. (2018). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 6, 173. Available at: [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903-922. Available at: [Link]

  • de la Torre, P., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14, 10046-10069. Available at: [Link]

  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Welcome to the technical support center for the synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthesis.

Synthetic Overview

The synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic strategy involves the formation of the pyrazole core, followed by functionalization to introduce the N-methylaminomethyl group.

Synthetic_Workflow A 1,3-Dicarbonyl Compound (e.g., benzoylacetaldehyde) C 5-Phenyl-1H-pyrazole A->C Condensation B Hydrazine B->C E 1-Methyl-5-phenyl-1H-pyrazole C->E N-Methylation D N-Methylating Agent (e.g., Dimethyl Sulfate) D->E G 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde E->G Formylation F Vilsmeier-Haack Reagent (POCl3, DMF) F->G J N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine G->J Reductive Amination H Methylamine H->J I Reducing Agent (e.g., NaBH(OAc)3) I->J

Caption: General synthetic workflow for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 5-phenyl-1H-pyrazole core?

The most prevalent method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the 5-phenyl-1H-pyrazole core, a common starting material is a phenyl-substituted 1,3-dicarbonyl compound such as benzoylacetaldehyde or a related β-diketone. The reaction with hydrazine hydrate will yield the desired pyrazole. An alternative one-pot synthesis involves the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate.[1]

Q2: How can I control the regioselectivity during the pyrazole ring formation?

Regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds. The reaction can potentially yield two different regioisomers. The choice of solvent can dramatically influence the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of the desired isomer. The reaction conditions, particularly the pH, can also play a crucial role in directing the initial nucleophilic attack of the hydrazine.

Q3: What are the recommended methods for N-methylation of the pyrazole ring to achieve high N1-selectivity?

The N-methylation of pyrazoles is notoriously challenging due to the similar reactivity of the two adjacent nitrogen atoms, often leading to a mixture of N1 and N2 isomers.[2][3]

  • Traditional Methods: Reagents like methyl iodide and dimethyl sulfate are commonly used but often provide poor regioselectivity.[2][3]

  • Advanced Methods: For higher selectivity, consider using sterically bulky α-halomethylsilanes as masked methylating reagents. These reagents can significantly improve the N1/N2 ratio.[2][3]

  • Biocatalytic Methods: Engineered enzymes, such as methyltransferases, have demonstrated excellent regioselectivity (up to >99%) for pyrazole N-methylation and present a viable, albeit more specialized, alternative.[4]

Q4: What is the Vilsmeier-Haack reaction, and how is it applied in this synthesis?

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In this synthesis, it is employed to introduce an aldehyde group at the C3 position of the 1-methyl-5-phenyl-1H-pyrazole ring. The reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which forms the electrophilic Vilsmeier reagent in situ.[5][6]

Q5: What are the key parameters to control during the final reductive amination step?

Reductive amination converts the pyrazole-3-carbaldehyde to the final N-methylaminomethyl product. Key parameters to optimize include:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation, often providing high yields.[7][8] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but require careful pH control.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

  • Temperature: The reaction is typically carried out at room temperature.

  • Stoichiometry: Using a slight excess of methylamine and the reducing agent can help drive the reaction to completion.

Troubleshooting Guide

Problem: Low yield of the 5-phenyl-1H-pyrazole core.

  • Possible Cause: Incomplete reaction or formation of side products.

  • Suggested Solution:

    • Reagent Quality: Ensure the purity of the 1,3-dicarbonyl compound and hydrazine.

    • Reaction Conditions: Optimize the reaction temperature and time. For the condensation reaction, refluxing in a suitable solvent like ethanol is common.

    • pH Control: The pH of the reaction mixture can influence the rate of condensation and cyclization.

Problem: Formation of a mixture of regioisomers during N-methylation.

  • Possible Cause: Use of a non-selective methylating agent.

  • Suggested Solution:

    • Change Methylating Agent: Switch from traditional reagents like dimethyl sulfate to more selective options such as sterically hindered α-halomethylsilanes.[2][3]

    • Solvent Effects: Investigate the effect of different solvents on the regioselectivity.

    • Alternative Strategies: Consider a two-step approach where the pyrazole is first protected at one nitrogen, followed by methylation and deprotection.

Troubleshooting_Low_Yield Start Low Yield Observed Check1 Check Reagent Purity Start->Check1 Check2 Optimize Reaction Conditions (Temperature, Time) Check1->Check2 Pure Solution1 Purify Starting Materials Check1->Solution1 Impure Check3 Analyze for Side Products (e.g., by LC-MS) Check2->Check3 Optimized Solution2 Perform a Time-Course Study Check2->Solution2 Suboptimal Solution3 Adjust Stoichiometry or Order of Addition Check3->Solution3 Side Products Detected End Improved Yield Check3->End No Side Products Solution1->Check2 Solution2->Check3 Solution3->End

Caption: Troubleshooting decision tree for low reaction yield.

Problem: Incomplete Vilsmeier-Haack formylation.

  • Possible Cause: Deactivation of the pyrazole ring or insufficient Vilsmeier reagent.

  • Suggested Solution:

    • Reagent Stoichiometry: Increase the equivalents of POCl₃ and DMF.

    • Reaction Temperature: Cautiously increase the reaction temperature, monitoring for decomposition.

    • Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.

Problem: Low conversion in the reductive amination step.

  • Possible Cause: Inactive reducing agent, poor imine formation, or unfavorable pH.

  • Suggested Solution:

    • Reducing Agent: Use fresh sodium triacetoxyborohydride.

    • pH Adjustment: The formation of the iminium ion is crucial. Adding a small amount of acetic acid can catalyze this step.

    • Order of Addition: Allow the aldehyde and methylamine to stir together for a period to form the imine before adding the reducing agent.

Optimized Reaction Protocols

Protocol 1: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

  • Synthesis of 5-Phenyl-1H-pyrazole: To a solution of benzoylacetaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

  • N-Methylation: To a solution of 5-phenyl-1H-pyrazole (1.0 eq) in a suitable solvent like THF or DMF, add a base such as sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add dimethyl sulfate (1.1 eq) dropwise. Allow the reaction to proceed at room temperature for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography to separate the N1 and N2 isomers.

  • Vilsmeier-Haack Formylation: To an ice-cooled solution of 1-methyl-5-phenyl-1H-pyrazole (1.0 eq) in DMF (5.0 eq), add phosphorus oxychloride (1.5 eq) dropwise. Stir the reaction at room temperature for 1 hour, then heat to 60-70 °C for 2-4 hours. Cool the reaction mixture and pour it onto crushed ice, then neutralize with a base (e.g., NaOH solution). The precipitated product can be filtered and recrystallized.[5][9]

Protocol 2: Reductive Amination to N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

  • To a solution of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane, add methylamine (2.0 M solution in THF, 1.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Data Summary Tables

Table 1: Comparison of N-Methylating Agents for Pyrazoles

Methylating AgentTypical N1:N2 SelectivityReference
Dimethyl Sulfate3:1[2][3]
Methyl IodideVariable, often poor[2][3]
α-Halomethylsilanes92:8 to >99:1[2][3]
Biocatalytic (Engineered Methyltransferases)>99:1[4]

Table 2: Optimization of Reductive Amination Conditions

Reducing AgentSolventAdditiveTypical YieldReference
NaBH(OAc)₃DCENoneHigh[7]
NaBH₃CNMethanolpH control (acidic)Good-High[8]
H₂/Pd-CEthanol-Variable[8]

References

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

  • INEOS OPEN. (n.d.). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]

  • ACS Publications. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). Organic Process Research & Development. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • PMC - NIH. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • PubMed Central. (n.d.). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity. Retrieved from [Link]

Sources

Troubleshooting

"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" troubleshooting inconsistent experimental results

Technical Support Center: N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine A Guide for Researchers on Troubleshooting Inconsistent Experimental Results Welcome to the technical support resource for N-methyl-1-(5-phenyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

A Guide for Researchers on Troubleshooting Inconsistent Experimental Results

Welcome to the technical support resource for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, our goal is to provide not just solutions, but the underlying rationale to empower your research.

Section 1: Synthesis and Reaction Optimization

Challenges in synthesizing pyrazole derivatives often stem from reaction conditions, substrate quality, and the potential for side reactions.[1][2]

Q1: My reaction yield for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a frequent issue and can be attributed to several factors. Let's break down the common culprits and their solutions.

  • Incomplete Cyclocondensation: The core pyrazole ring formation, typically from a 1,3-dicarbonyl equivalent and a hydrazine source, may not be proceeding to completion.[1]

    • Causality: The initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization are equilibrium-driven processes. Insufficient reaction time or temperature can prevent the reaction from reaching completion.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials. Do not stop the reaction based on time alone.[1]

      • Optimize Temperature: Many condensation reactions require heat to drive the dehydration and cyclization steps. Consider refluxing the reaction mixture in a suitable solvent like ethanol or acetic acid.[1] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[3]

      • Catalyst Choice: The reaction is often catalyzed by acid. A catalytic amount of a protic acid like acetic acid or a mineral acid (e.g., HCl) is standard.[1] If using a base, ensure it is fully neutralized before proceeding to acidic workup.

  • Sub-optimal pH: The pH of the reaction medium is critical.

    • Causality: The initial nucleophilic attack of the hydrazine on a carbonyl group is favored under neutral to slightly acidic conditions. If the medium is too acidic, the hydrazine will be protonated and non-nucleophilic. If it's too basic, the carbonyl is not sufficiently activated.

    • Troubleshooting Protocol:

      • If using hydrazine hydrochloride, a slight excess of a non-nucleophilic base may be needed to free the hydrazine.

      • When using acetic acid as a solvent and catalyst, the pH is generally optimal.

  • Reductive Amination Issues: If you are forming the pyrazole aldehyde/ketone first and then performing reductive amination to add the N-methylmethanamine side chain, this step can also be a source of low yield.

    • Causality: The formation of the imine/enamine intermediate is pH-dependent and reversible. The choice of reducing agent is also critical to avoid reducing other functional groups.

    • Troubleshooting Protocol:

      • Use a mild reducing agent like sodium triacetoxyborohydride (STAB), which is effective under the slightly acidic conditions that favor imine formation and is less likely to reduce the pyrazole ring.

      • Ensure your methylamine source is fresh and added in appropriate stoichiometry.

Q2: My TLC and NMR show multiple products. How do I identify the major side products, especially regioisomers?

A2: The formation of regioisomers is a classic challenge in the synthesis of unsymmetrically substituted pyrazoles.[4][5] When reacting an unsymmetrical 1,3-dicarbonyl compound with hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons.

Workflow for Identifying Isomers

G start Multiple Products Observed (TLC/NMR) check_isomers Is Regioisomerism Possible? start->check_isomers check_byproducts Consider Other Byproducts start->check_byproducts analysis Isolate Products (Column Chromatography) check_isomers->analysis Yes incomplete Optimize Reaction Time/ Temperature check_byproducts->incomplete Starting Material Present? degradation Check Stability/ Storage Conditions check_byproducts->degradation Degradation Products? nmr 2D NMR Spectroscopy (NOESY/HMBC) analysis->nmr Analyze Fractions structure Structure Elucidation nmr->structure Correlate Protons and Carbons

Caption: Troubleshooting workflow for multiple products.

  • Identifying Regioisomers:

    • Isolation: Carefully perform column chromatography to isolate the major and minor products.[4]

    • Spectroscopic Analysis: The most definitive way to assign the structure is through 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

      • HMBC: Look for long-range (2-3 bond) correlations. For N-methyl-1-(5-phenyl -1H-pyrazol-3-yl )methanamine, you would expect to see a correlation between the protons of the methylene group (-CH₂-) and the C5 carbon of the pyrazole ring (the one bearing the phenyl group). In the incorrect isomer, the correlation would be to the C3 carbon.

      • NOESY: This technique shows through-space proximity. You might observe an NOE between the pyrazole N-H proton and the protons of the adjacent substituent (either the phenyl group at C5 or the methanamine group at C3), which helps confirm the arrangement.

Section 2: Purification Challenges

The basic nitrogen in the N-methylmethanamine group can complicate standard purification methods.

Q3: My compound streaks badly on silica gel TLC and is difficult to purify via column chromatography. What are my options?

A3: The basic amine functionality in your molecule is likely interacting strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking and poor separation.

  • Option 1: Modify the Mobile Phase

    • Causality: Adding a small amount of a basic modifier to your eluent will neutralize the acidic sites on the silica, preventing your amine from binding irreversibly.

    • Protocol:

      • To your standard eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol), add 0.5-1% of triethylamine (Et₃N) or ammonia (by using a methanolic ammonia solution).

      • Run the column as usual. This should result in sharper bands and better separation.

  • Option 2: Use a Different Stationary Phase

    • Causality: Alternative stationary phases have different surface properties.

    • Recommendations:

      • Alumina (Basic or Neutral): Basic alumina is an excellent alternative for purifying basic compounds.

      • Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase HPLC or flash chromatography using a mobile phase like water/acetonitrile or water/methanol can be very effective.[6]

  • Option 3: Purification via Acid Salt Crystallization

    • Causality: Basic amines react with acids to form salts, which are often highly crystalline and can be easily purified by recrystallization, effectively separating them from non-basic impurities.[7][8]

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

      • Slowly add a solution of an acid (e.g., HCl in ether, oxalic acid in ethanol, or phosphoric acid) dropwise while stirring.[8]

      • The corresponding ammonium salt should precipitate out of the solution.

      • Collect the solid by filtration, wash with cold solvent, and dry.

      • To recover the free base, dissolve the salt in water, basify with a base like NaOH or Na₂CO₃, and extract the pure product with an organic solvent.

Comparison of Purification Methods

MethodPrincipleBest ForCommon Issues
Modified Silica Chromatography Neutralizing acidic silanol groupsQuick purification of basic compoundsModifier can be difficult to remove
Alumina Chromatography Using a basic stationary phaseStrongly basic compoundsCan be less efficient than silica for some separations
Acid Salt Crystallization Forming a crystalline salt to remove neutral impuritiesHigh-purity final productRequires an extra step to recover the free base
Reverse-Phase (C18) HPLC Separation based on hydrophobicityPolar and non-polar compounds; analytical and prep scaleRequires specialized equipment; can be costly

Section 3: Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of your compound.

Q4: My ¹H NMR spectrum is broad, especially for the N-H and amine protons. How can I get a sharp, interpretable spectrum?

A4: Broad peaks in the NMR spectrum of an amine-containing compound are common and can be caused by several factors.

  • Proton Exchange: The N-H protons (both on the pyrazole ring and the secondary amine) can exchange with each other and with trace amounts of water in the NMR solvent.

    • Solution: D₂O Shake.

      • Acquire a standard ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆.

      • Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and let it settle.

      • Re-acquire the spectrum. The exchangeable N-H protons will be replaced by deuterium, causing their signals to disappear. This confirms their identity and simplifies the rest of the spectrum.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a quadrupole moment, which can lead to broadening of adjacent proton signals.

    • Solution: This is an inherent property. Lowering the temperature of the NMR experiment can sometimes sharpen these signals, but the D₂O shake is the most practical solution for simplifying the spectrum.

  • Presence of Salts: If your compound is partially in a salt form (e.g., hydrochloride), you may see very broad peaks for the ammonium proton (N-H₂⁺).

    • Solution: Ensure you are analyzing the free-base form. If you purified via salt crystallization, make sure the conversion back to the free base was complete.

Expected ¹H NMR Chemical Shifts (Illustrative)

ProtonApproximate δ (ppm)MultiplicityNotes
Phenyl-H7.2 - 7.8MultipletProtons on the C5 phenyl ring.
Pyrazole C4-H~6.3SingletThe single proton on the pyrazole ring.
Methylene (-CH₂-)~3.8 - 4.0Singlet or DoubletMay couple to the amine N-H. Will simplify upon D₂O exchange.
N-Methyl (-CH₃)~2.4Singlet or DoubletMay couple to the amine N-H. Will simplify upon D₂O exchange.
Amine N-HVariable (Broad)Singlet (Broad)Disappears after D₂O shake.
Pyrazole N-HVariable (Broad)Singlet (Broad)Disappears after D₂O shake. Its position is highly solvent-dependent.

Section 4: Stability and Handling

Q5: I suspect my compound is degrading upon storage. What are the best practices for storing N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine?

A5: Amines, particularly secondary amines like the one in your compound, can be susceptible to air oxidation over time, often leading to discoloration (e.g., turning yellow or brown) and the formation of impurities.

Recommended Storage Protocol

G cluster_0 Storage Protocol start Pure, Dry Compound storage_cond Store at 2-8°C (Refrigerator) start->storage_cond atmosphere Under Inert Atmosphere (Argon or Nitrogen) start->atmosphere container In an Amber Vial (Protect from Light) start->container

Caption: Recommended storage conditions for the compound.

  • Temperature: Store the compound in a refrigerator at 2-8°C to slow down potential degradation pathways.[9]

  • Atmosphere: Amines can be oxidized by air. For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Light: Protect the compound from light by storing it in an amber vial or a vial wrapped in aluminum foil.

  • Purity: Ensure the compound is free of residual acid or base from the workup, as this can catalyze decomposition. The free-base form is typically stored.

By systematically addressing these common issues in synthesis, purification, characterization, and handling, you can achieve more consistent and reliable experimental results in your work with N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

References

  • Troubleshooting common issues in pyrazole synthesis. (n.d.). BenchChem.
  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. (n.d.). PubChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Separation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. (n.d.). Amerigo Scientific.
  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. (n.d.). Pharmaffiliates.

Sources

Optimization

Technical Support Center: Investigating and Mitigating Cytotoxicity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the cellular effects of the novel pyrazole-containing compound, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)meth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the cellular effects of the novel pyrazole-containing compound, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (herein referred to as "Compound P5P"). As a new chemical entity, its biological activity and potential for cytotoxicity are under active investigation. This document provides a structured, question-and-answer-based approach to troubleshoot common experimental challenges, understand the mechanisms of observed toxicity, and implement effective mitigation strategies. The protocols and insights provided are grounded in established principles of cell biology and toxicology.

While specific data on Compound P5P is emerging, the guidance is based on the known activities of related phenylpyrazole derivatives, which have been shown to induce cytotoxicity through mechanisms such as mitochondrial disruption and apoptosis.[1][2][3]

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses preliminary issues and helps differentiate true cytotoxicity from experimental artifacts.

Q1: My initial cell viability assay (e.g., MTT, MTS) shows a sharp, dose-dependent decrease in signal at low micromolar concentrations of Compound P5P. How do I confirm this is a true cytotoxic effect?

A1: This is a critical first step. A decrease in signal from a tetrazolium-based assay (like MTT) indicates reduced metabolic activity, which is often a proxy for cell death but can be misleading.[4] Many compounds can interfere with mitochondrial dehydrogenases without killing the cell, giving a false positive for cytotoxicity.[4]

Troubleshooting Workflow:

  • Verify Compound Integrity: Confirm the concentration of your stock solution. Ensure the compound is fully solubilized in the vehicle (e.g., DMSO) and doesn't precipitate when diluted in culture medium.[5] Check for degradation, as breakdown products could be the toxic agent.

  • Solvent Toxicity Control: Ensure the final concentration of your vehicle (e.g., DMSO) is identical across all wells, including the "untreated" control, and is below the known toxic threshold for your cell line (typically <0.5%).[5]

  • Assay Interference Check: Run a cell-free control. Add Compound P5P to culture medium with the MTT reagent but without cells. If a color change occurs, the compound is directly reducing the MTT salt, which can skew results.[6]

  • Orthogonal Viability Assay: Use a secondary assay that relies on a different principle. A Lactate Dehydrogenase (LDH) release assay is an excellent choice, as it measures membrane integrity, a more direct marker of cell death (necrosis or late apoptosis). If both MTT and LDH assays show dose-dependent toxicity, the effect is likely real.

Q2: I see significant cytotoxicity with Compound P5P, but the results are inconsistent between experiments. What are the likely sources of this variability?

A2: Reproducibility is key. Inconsistent results often stem from subtle variations in experimental conditions.

Key Factors to Standardize:

  • Cell Passage Number & Density: Use cells within a consistent, low passage number range. Do not allow cells to become over-confluent before or during the experiment, as this can induce spontaneous cell death.[7][8] Standardize the initial seeding density precisely.

  • Compound Preparation: Prepare fresh dilutions of Compound P5P from a validated stock solution for every experiment. Avoid repeated freeze-thaw cycles of the stock.

  • Incubation Time: Ensure the duration of compound exposure is precisely controlled. Cell death is a kinetic process, and small timing differences can lead to large variations in outcome.

  • Plate Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell health. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[9]

Q3: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of Compound P5P?

A3: This is a crucial distinction in drug development. A cytostatic effect stops proliferation, while a cytotoxic effect actively kills cells.

Recommended Approach: Combine a viability assay with a cell counting method over a time course (e.g., 24, 48, 72 hours).

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells (e.g., via LDH assay) and a corresponding drop in the total number of cells compared to the vehicle control.

  • Cytostatic Effect: The total cell number will plateau or increase much slower than the control group, but the percentage of viable cells will remain high.[5]

Part 2: Mechanistic Investigation of P5P-Induced Cytotoxicity

Once cytotoxicity is confirmed, the next step is to understand the underlying mechanism. Studies on related phenylpyrazole compounds suggest potential involvement of mitochondrial pathways, oxidative stress, and apoptosis.[10][11][12]

Q4: My data suggests Compound P5P is inducing apoptosis. How can I definitively confirm this and identify the pathway?

A4: Apoptosis is a programmed form of cell death characterized by specific biochemical events. The activation of caspases, particularly caspase-3, is a hallmark of this process.[13]

Experimental Workflow for Apoptosis Detection:

Caption: Workflow for investigating P5P-induced apoptosis.

Step-by-Step Investigation:

  • Measure Caspase-3/7 Activity: This is the most direct method. Use a commercially available luminogenic or colorimetric assay that measures the activity of these key executioner caspases.[14] A significant, dose-dependent increase in caspase activity following P5P treatment is strong evidence for apoptosis.

  • Assess Mitochondrial Involvement: The intrinsic (mitochondrial) pathway of apoptosis is common for drug-induced toxicity.[1] Use a fluorescent dye like TMRE or JC-1 to measure the mitochondrial membrane potential. A loss of this potential is an early event in intrinsic apoptosis.

Q5: Some pyrazole derivatives are known to induce oxidative stress. How can I test if Compound P5P increases reactive oxygen species (ROS) in my cells?

A5: Oxidative stress, an imbalance between ROS production and antioxidant defenses, is a common mechanism of drug-induced toxicity.[11][15]

Recommended Assay: DCFH-DA Staining The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a standard method for detecting total cellular ROS.[16] DCFH-DA is a cell-permeable compound that is de-acetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2'-7'dichlorofluorescein (DCF).[16][17]

Experimental Workflow for ROS Detection:

ROS_Workflow Start Seed Cells in a 24-well plate Treat Treat with Compound P5P (and H2O2 positive control) Start->Treat Wash1 Wash once with DMEM Treat->Wash1 Add_Probe Add 10 µM DCFH-DA Incubate 30 min at 37°C Wash1->Add_Probe Wash2 Wash 2x with PBS Add_Probe->Wash2 Measure Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Wash2->Measure End Quantify Relative ROS Levels Measure->End

Caption: Experimental workflow for measuring cellular ROS using DCFH-DA.

A significant increase in fluorescence in P5P-treated cells compared to the vehicle control indicates the induction of oxidative stress.

Part 3: Mitigation Strategies

If the cytotoxicity of Compound P5P is a limiting factor for its intended application, targeted mitigation strategies can be explored based on the identified mechanism.

Q6: If Compound P5P is confirmed to induce oxidative stress, what is the best strategy to mitigate this toxicity?

A6: The most direct approach is to co-treat the cells with an antioxidant. N-acetylcysteine (NAC) is a widely used and effective ROS scavenger.

Mitigation Protocol:

  • Determine Optimal NAC Concentration: First, ensure the chosen concentration of NAC is not toxic to your cells on its own.

  • Co-treatment Experiment: Treat cells with Compound P5P in the presence and absence of a non-toxic concentration of NAC.

  • Assess Viability: Perform a cell viability assay (e.g., MTT or LDH). A significant "rescue" of cell viability in the co-treated group compared to the group treated with P5P alone would confirm that oxidative stress is a major contributor to the cytotoxicity.

Data Presentation Table:

Treatment GroupCompound P5P (µM)NAC (mM)% Cell Viability (Relative to Vehicle)
Vehicle Control00100%
P5P Alone10 (IC50)0~50%
NAC Control05~100%
P5P + NAC10 (IC50)5>75% (Expected Rescue)

Q7: If apoptosis is the primary mechanism of cell death, can this be blocked?

A7: Yes, apoptosis can be inhibited using specific molecules. A pan-caspase inhibitor, such as Z-VAD-FMK, can be used to block the apoptotic cascade.

Mitigation Protocol:

  • Pre-treatment with Inhibitor: Pre-incubate cells with Z-VAD-FMK for 1-2 hours before adding Compound P5P. This allows the inhibitor to enter the cells and block caspases.

  • Compound Treatment: Add Compound P5P to the pre-treated cells and incubate for the desired duration.

  • Measure Viability and Apoptosis: Assess cell viability (LDH assay) and a marker of apoptosis (Caspase-3/7 activity). A successful mitigation will show a significant reduction in caspase activity and an increase in cell viability in the group pre-treated with the inhibitor.

Part 4: Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell metabolic activity, which is an indicator of cell viability.[6][18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Compound P5P in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well to dissolve the formazan crystals.[20]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[18] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from a cell-free control. Express results as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant, an indicator of compromised membrane integrity.[21]

  • Experimental Setup: Seed and treat cells with Compound P5P in a 96-well plate as described in the MTT protocol. Include the following controls:

    • Untreated Control: Cells with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) 45 minutes before the end of the experiment.

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate (if using suspension cells) or simply collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH assay reaction mixture (provided in commercial kits) to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a red formazan product.[21]

  • Measurement: Stop the reaction by adding 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm.

  • Calculation: Correct all values by subtracting the medium background absorbance. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.[22]

Protocol 3: Reactive Oxygen Species (ROS) Detection with DCFH-DA

This protocol quantifies intracellular ROS levels.[16][17][23]

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate or a standard 24-well plate and treat with Compound P5P for the desired time. Include a positive control (e.g., 100 µM H₂O₂ or ferrous sulfate for 24 hours) and a vehicle control.[17]

  • Probe Preparation: Prepare a 10 mM stock solution of DCFH-DA in high-quality DMSO. Immediately before use, dilute the stock to a final working concentration of 10 µM in pre-warmed, serum-free medium.[17] Protect the solution from light.

  • Staining: Remove the treatment medium and wash the cells once with warm DMEM or PBS.[17] Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with 1x PBS to remove any extracellular probe.[16]

  • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[16]

  • Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-change in ROS production.

References

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). NIH National Library of Medicine. [Link]

  • Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019). JoVE. [Link]

  • Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. (2009). PubMed. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]

  • Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. ResearchGate. [Link]

  • Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2022). JoVE. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences. [Link]

  • Total Reactive Oxygen Species Detection. (2022). YouTube. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. (2025). eScholarship.org. [Link]

  • Chemical structures of the three phenylpyrazole insecticides used in this study. ResearchGate. [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (2020). PubMed Central. [Link]

  • Update on in vitro cytotoxicity assays for drug development. Semantic Scholar. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Pharmaffiliates. [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed. [Link]

  • 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

Sources

Troubleshooting

"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" storage and handling best practices

Introduction: This guide provides comprehensive best practices for the storage and handling of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. Adherence to these protocols is critical for ensuring the chemical integrit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides comprehensive best practices for the storage and handling of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. Adherence to these protocols is critical for ensuring the chemical integrity of the compound, obtaining reproducible experimental results, and maintaining a safe laboratory environment. The information herein is synthesized from established safety protocols for structurally related pyrazole-based compounds and general principles of chemical handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine?

Q2: What are the optimal storage conditions for this compound?

To ensure long-term stability, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated place[1][6]. For related pyrazole compounds, storage at 2-8°C (refrigerator) or even -20°C (freezer) is often recommended for long-term stability, particularly to minimize degradation from atmospheric moisture and potential oxidation[7]. Some suppliers recommend storage at 4°C and protection from light[8]. Always refer to the specific storage instructions provided by the supplier on the product vial and documentation.

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

Based on the hazard profile of similar chemicals, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[9].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for tears or holes prior to use.[6]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of any dust or aerosols[6]. If a fume hood is not available, a NIOSH-approved respirator may be necessary depending on the scale of the work.

Q4: How should I prepare stock solutions? Are there any recommended solvents?

The solubility of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine may vary. It is crucial to consult the supplier's product data sheet for specific solubility information. For many amine-containing organic compounds, solvents such as DMSO, DMF, or ethanol are common choices for creating concentrated stock solutions. When preparing solutions:

  • Equilibrate the compound container to room temperature before opening to prevent condensation of atmospheric moisture.

  • Use a fume hood and appropriate PPE.

  • Weigh the desired amount of solid into a clean vial.

  • Add the solvent incrementally and use sonication or gentle vortexing to aid dissolution.

  • Once dissolved, store the stock solution in a tightly capped vial, potentially with parafilm, at -20°C or -80°C for long-term stability.

Q5: What are the known chemical incompatibilities?

This compound should be kept away from strong oxidizing agents[6]. The amine functional group can react with various electrophiles. Avoid contact with strong acids, acid chlorides, and anhydrides unless they are part of a planned chemical reaction.

Q6: How should I properly dispose of waste containing this compound?

All waste containing N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, including empty containers, contaminated gloves, and solutions, must be treated as chemical waste. Dispose of the contents and container to an approved waste disposal plant in accordance with all federal, state, and local environmental regulations[1][4]. Do not allow the product to enter drains[6].

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Compound appears discolored (e.g., yellowed or clumped) 1. Oxidation due to improper storage (exposure to air).2. Hydrolysis from exposure to moisture.1. Do not use the compound for sensitive experiments.2. Order a fresh batch and review storage procedures.3. Ensure all future containers are tightly sealed and stored in a desiccator.
Poor solubility in recommended solvent 1. Compound may have degraded or polymerized.2. Incorrect solvent or solvent grade used.3. Insufficient mixing or sonication.1. Verify the purity of the solvent.2. Gently warm the solution (if the compound is heat-stable) or increase sonication time.3. If solubility remains poor, consider the compound's integrity compromised.
Inconsistent or unexpected experimental results 1. Degradation of the compound stock.2. Inaccurate concentration of the stock solution.3. Contamination during handling.1. Prepare a fresh stock solution from a new aliquot of the solid compound.2. Re-verify all calculations for solution preparation.3. Review handling procedures to eliminate sources of cross-contamination.

Experimental Protocols

Protocol 1: Receiving and Inspecting a New Shipment

This protocol ensures that the compound is received and stored correctly from the moment it arrives in the lab.

  • Verify Shipment: Upon arrival, cross-reference the product name, CAS number, and quantity with your purchase order.

  • Inspect Container: Check the external packaging for any signs of damage. Examine the primary container for a secure seal and any cracks or breaks.

  • Assess Compound Appearance: Visually inspect the solid material through the container. Note its color and consistency (e.g., white crystalline solid). Compare this with the description on the product data sheet. Record these observations in your lab notebook.

  • Labeling: Affix a label with the date received, researcher's name, and intended storage location (e.g., "-20°C Freezer, Shelf 3").

  • Initial Storage: Immediately transfer the compound to the recommended storage environment, typically a desiccated, temperature-controlled location away from light.

Diagram: New Compound Intake Workflow

A streamlined process from receiving to storage.

G A Receive Shipment B Inspect Outer Packaging for Damage A->B C Document and Reject Shipment B->C Damaged D Inspect Inner Container Seal and Integrity B->D OK E Check Compound Appearance vs. Data Sheet D->E F Record Lot #, Date, and Observations E->F G Store in Designated Location (e.g., -20°C, Desiccated, Dark) F->G

Protocol 2: Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Move the sealed container of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine from cold storage to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.

  • Setup: Perform all work in a chemical fume hood. Don appropriate PPE (gloves, lab coat, safety goggles).

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully add the desired amount of the compound (e.g., 2.01 mg for 1 mL of a 10 mM solution, assuming a MW of ~201.27 g/mol ). Record the exact weight.

  • Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex for 30-60 seconds. If necessary, place the vial in a sonicating water bath for 5-10 minutes until all solid is dissolved.

  • Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Wrap the cap with parafilm to ensure a tight seal. Store the stock solution at -20°C or -80°C.

Troubleshooting Logic for Inconsistent Results

A decision tree to diagnose experimental variability.

G A Inconsistent Experimental Results Observed B Is the stock solution freshly prepared? A->B C Prepare a fresh stock solution from solid. B->C No D Was the solid compound stored correctly? B->D Yes C->A Re-run Experiment E Check storage records (temp, desiccation). Visually inspect solid. D->E No / Unsure G Review solution prep calculations and procedure. D->G Yes F Order new material. Review storage SOPs. E->F Degraded E->G Looks OK H Verify experimental parameters (concentrations, incubation times, etc.). G->H

Sources

Optimization

"N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine" avoiding aggregation in solution

A Guide to Preventing Aggregation in Solution for Researchers and Formulation Scientists Welcome to the technical support guide for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. As a Senior Application Scientist, I'v...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Aggregation in Solution for Researchers and Formulation Scientists

Welcome to the technical support guide for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, practical solutions to a common challenge encountered with this and similar molecules: aggregation in solution. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the reliability and reproducibility of your experiments.

Aggregation, the process by-which individual molecules clump together to form larger structures, can significantly impact the outcome of your research.[1] It can lead to decreased compound bioavailability, loss of therapeutic efficacy, and inaccurate results in screening and bioassays. This guide will equip you with the knowledge to anticipate, identify, and mitigate aggregation of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the handling of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Q1: What is N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine and why is it prone to aggregation?

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a small molecule featuring a pyrazole scaffold.[2] Pyrazole derivatives are a class of compounds with diverse biological activities and are frequently investigated in drug discovery.[3][4] The structure of this particular molecule, containing both a hydrophobic phenyl group and a polar pyrazole ring with a methylamine substituent, gives it an amphiphilic character. This dual nature can lead to intermolecular interactions, such as hydrophobic interactions and hydrogen bonding, which are the primary drivers of aggregation in aqueous solutions.

Q2: How can I visually tell if my compound is aggregating?

Visual signs of aggregation can range from subtle to obvious. You might observe:

  • Turbidity or Cloudiness: The solution appears hazy or milky.

  • Precipitation: Solid particles are visible, either suspended in the solution or settled at the bottom of the container.

  • Film Formation: A thin film may appear on the surface of the solution or coating the walls of the container.

It's important to note that aggregation can occur at a nanoscale level before it becomes visible to the naked eye. Therefore, even if your solution appears clear, it's crucial to use analytical techniques to confirm the absence of aggregates, especially for sensitive applications.

Q3: What are the consequences of using an aggregated solution in my experiments?

Using a solution containing aggregates can have several detrimental effects:

  • Inaccurate Concentration: The actual concentration of the monomeric, active compound will be lower than intended, leading to underestimation of its potency or efficacy.

  • Altered Biological Activity: Aggregates can exhibit different biological activities than the monomeric form, potentially leading to off-target effects or toxicity.

  • Poor Bioavailability: In in vivo studies, aggregates are often poorly absorbed, leading to reduced exposure and misleading pharmacokinetic data.

  • Assay Interference: Aggregates can interfere with various assay formats, for example, by scattering light in optical assays or by non-specifically binding to proteins or surfaces.

Q4: Is aggregation reversible?

In some cases, aggregation can be reversed by altering the solution conditions, such as changing the pH, temperature, or adding solubilizing agents. However, in other instances, especially if the aggregates have formed strong, stable structures, the process may be irreversible. The key is to prevent aggregation from occurring in the first place.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to troubleshooting aggregation issues. Each problem is followed by an explanation of the potential causes and a set of actionable solutions.

Problem 1: Compound Precipitates Out of Solution Immediately Upon Dissolution

Potential Causes:

  • Low Intrinsic Solubility: The compound's inherent solubility in the chosen solvent system is too low to achieve the desired concentration.

  • Incorrect Solvent: The polarity of the solvent may not be suitable for this amphiphilic molecule.

  • pH Effects: The pH of the solution may be at or near the isoelectric point of the molecule, where its net charge is zero, leading to minimal solubility. The presence of the methylamine group makes the molecule's charge pH-dependent.

Solutions:

  • Optimize the Solvent System:

    • Co-solvents: Introduce a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400. Start with a low percentage (e.g., 1-5%) and gradually increase it while monitoring for solubility.

    • Solvent Selection: For stock solutions, consider using a solvent in which the compound is highly soluble, such as pure DMSO, before making final dilutions in aqueous buffers.

  • Adjust the pH:

    • Acidification: Since the molecule contains a basic methylamine group, lowering the pH will protonate this group, increasing its positive charge and enhancing its interaction with polar water molecules. Try adjusting the pH of your buffer to a value 2-3 units below the pKa of the amine.

    • Salt Formation: If you have the free base form of the compound, consider converting it to a salt (e.g., hydrochloride or oxalate salt) to significantly improve its aqueous solubility.[5]

Problem 2: Solution Appears Clear Initially but Becomes Turbid Over Time

Potential Causes:

  • Metastable Supersaturation: The compound may have initially dissolved to a concentration above its thermodynamic solubility limit, creating a supersaturated solution that is prone to precipitation over time.

  • Temperature Effects: Changes in temperature during storage or use can affect solubility. For many compounds, solubility decreases at lower temperatures.

  • Nucleation and Growth: The formation of small, initial aggregates (nuclei) can catalyze the rapid growth of larger aggregates.

Solutions:

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic phenyl group of your molecule, effectively shielding it from the aqueous environment and preventing aggregation.[6][7]

    • Surfactants/Detergents: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 can form micelles that entrap the compound, increasing its solubility.[8] Use concentrations above the critical micelle concentration (CMC).

    • Polymers: Biocompatible polymers like PEG, PVP, or novel excipients can also be used to enhance solubility and prevent aggregation.[9][10][11]

  • Control Storage Conditions:

    • Temperature: Store the solution at a constant, appropriate temperature. Avoid freeze-thaw cycles, which can promote aggregation.

    • Light Exposure: Protect the solution from light, as photodegradation can sometimes lead to less soluble byproducts.

Problem 3: Inconsistent Results in Biological Assays

Potential Causes:

  • Nanoscale Aggregation: The compound may be forming small aggregates that are not visible but are large enough to interfere with the assay.

  • Adsorption to Surfaces: The compound may be adsorbing to the surfaces of your assay plates or labware, reducing the effective concentration in solution.

  • Interaction with Assay Components: The compound may be aggregating in the presence of specific components of your assay buffer or media, such as proteins or salts.

Solutions:

  • Characterize Your Solution:

    • Dynamic Light Scattering (DLS): This technique is excellent for detecting the presence of small aggregates and determining their size distribution.

    • Size Exclusion Chromatography (SEC): SEC can be used to separate aggregates from the monomeric compound, allowing you to quantify the extent of aggregation.[1]

    • Turbidity Measurement: A simple spectrophotometer can be used to measure the turbidity of your solution at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Modify Assay Protocol:

    • Include a "Pre-spin" Step: Before adding your compound to the assay, centrifuge the solution at high speed to pellet any existing aggregates.

    • Add a Carrier Protein: Including a small amount of a carrier protein like bovine serum albumin (BSA) in your buffer can help to prevent non-specific adsorption of your compound to surfaces.

    • Test for Compound-Media Interactions: Prepare your compound in the final assay buffer and monitor for any signs of aggregation over the time course of your experiment.

Experimental Protocols & Data

To provide a practical starting point, here are some standardized protocols and data tables.

Protocol 1: General Stock Solution Preparation
  • Weigh out the desired amount of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine powder in a clean, dry vial.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Aqueous Solution Preparation with pH Control
  • Prepare a buffer solution at the desired pH (e.g., pH 4.0 citrate buffer).

  • Perform a serial dilution of your high-concentration stock solution into the buffer to achieve the final desired concentration.

  • Vortex briefly after each dilution step.

  • Visually inspect the solution for any signs of precipitation.

  • If possible, analyze the final solution by DLS to confirm the absence of aggregates.

Table 1: Recommended Starting Concentrations for Solubilizing Excipients
ExcipientClassRecommended Starting ConcentrationMechanism of Action
Hydroxypropyl-β-cyclodextrinCyclodextrin2-10% (w/v)Encapsulation of hydrophobic moieties
Polysorbate 80 (Tween 80)Surfactant0.01-0.1% (v/v)Micellar solubilization
PEG 400Co-solvent/Polymer5-20% (v/v)Increases solvent polarity and steric hindrance
L-ArginineAmino Acid50-100 mMActs as a hydrotrope, disrupting self-association
Table 2: Troubleshooting Summary
Observed ProblemPrimary CauseRecommended First ActionSecondary Action
Immediate PrecipitationLow intrinsic solubilityUse a co-solvent (e.g., DMSO, Ethanol)Adjust pH to protonate the amine group
Turbidity Over TimeSupersaturation/NucleationAdd a solubilizing excipient (e.g., Cyclodextrin)Optimize storage temperature
Inconsistent Assay ResultsNanoscale aggregationCharacterize solution with DLS/SECAdd a carrier protein (e.g., BSA) to the assay buffer

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate key concepts and workflows.

Diagram 1: Aggregation and Mitigation Pathways

G cluster_problem Aggregation Problem cluster_solution Mitigation Strategies A Monomeric Compound in Solution B Formation of Nuclei (Hydrophobic & H-Bonding Interactions) A->B Self-Association D pH Adjustment (Increase Charge) A->D E Co-solvents (Modify Bulk Solvent) A->E C Growth of Aggregates (Visible Precipitation) B->C Further Aggregation F Excipients (Cyclodextrins, Surfactants) B->F Inhibition G Stable Monomeric Solution D->G E->G F->G

Caption: Overview of aggregation and mitigation pathways.

Diagram 2: Troubleshooting Workflow

G start Start: Prepare Aqueous Solution check_visual Is the solution clear? start->check_visual precipitate Problem: Immediate Precipitation check_visual->precipitate No check_time Does it remain clear over time? check_visual->check_time Yes action_precipitate Action: 1. Use Co-solvent 2. Adjust pH precipitate->action_precipitate action_precipitate->start Retry turbid Problem: Delayed Turbidity check_time->turbid No assay Proceed to Assay check_time->assay Yes action_turbid Action: 1. Add Excipients 2. Control Temperature turbid->action_turbid action_turbid->start Retry check_assay Are assay results consistent? assay->check_assay inconsistent Problem: Inconsistent Results check_assay->inconsistent No success Success: Reliable Data check_assay->success Yes action_inconsistent Action: 1. Analyze with DLS/SEC 2. Modify Assay Protocol inconsistent->action_inconsistent action_inconsistent->start Retry

Caption: A step-by-step troubleshooting workflow for aggregation issues.

By understanding the physicochemical properties of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine and applying the systematic approaches outlined in this guide, you can overcome the challenges of aggregation and ensure the quality and integrity of your research.

References

  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C12H15N3 | CID 18525797. PubChem. [Link]

  • Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. OAE Publishing Inc. [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]

  • Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles | Accounts of Materials Research. ACS Publications. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. PMC - NIH. [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Journal of Chemical Information and Modeling. ACS Publications. [Link]

  • Aggregation in drug development: a challenge that can be avoided. Fidabio. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. [Link]

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate. Chemspace. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • (3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408. PubChem. [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Pharmaffiliates. [Link]

  • N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Amerigo Scientific. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advances in Synthesis and Catalysis. [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole Derivatives: A Structure-Activity Relationship Exploration Centered on N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its remarkable versatility allows for a wide array of structural modifications, leading to compounds with diverse pharmacological activities.[3][4] From anti-inflammatory agents to treatments for neurodegenerative diseases and cancer, pyrazole derivatives have demonstrated significant therapeutic potential.[5][6] This guide provides a comparative analysis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine against a backdrop of well-established pyrazole-based drugs: the selective COX-2 inhibitor Celecoxib, the cannabinoid receptor antagonist Rimonabant, and the positive allosteric modulator of mGluR5, CDPPB. Through a detailed examination of their structure-activity relationships (SAR), we will infer the potential biological profile of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine and provide detailed experimental protocols for researchers to evaluate such compounds.

The Subject Compound: N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

While specific biological data for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is not extensively available in public literature, its structure provides a valuable starting point for SAR analysis. The molecule features a central pyrazole core with a phenyl group at the 5-position and an N-methylaminomethyl group at the 3-position. The potential biological activities of this compound can be hypothesized by comparing its structural motifs with those of well-characterized pyrazole derivatives.

Comparative Analysis with Key Pyrazole Derivatives

The following sections will dissect the SAR of three prominent pyrazole-based drugs and use this information to contextualize the potential activities of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Celecoxib: The Archetypal COX-2 Inhibitor

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with arthritis.[7][8] Its selectivity for COX-2 over COX-1 is attributed to the presence of a bulky sulfonamide group, which can fit into the larger active site of the COX-2 enzyme.

Structural Comparison and Inferred Activity:

FeatureCelecoxibN-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamineImplication for COX-2 Inhibition
Core 1,5-diarylpyrazole3,5-disubstituted pyrazoleBoth share the pyrazole core, a common feature in many COX-2 inhibitors.
5-Position Substituent 4-methylphenylPhenylThe phenyl group is a common feature in COX-2 inhibitors, contributing to binding at the active site.
1-Position Substituent 4-sulfonamidophenylUnsubstituted (H)Crucial Difference: The lack of the bulky sulfonamide group in the subject compound makes significant COX-2 inhibitory activity unlikely.
3-Position Substituent TrifluoromethylN-methylaminomethylThe trifluoromethyl group in Celecoxib contributes to its binding affinity. The N-methylaminomethyl group is significantly different and would not be expected to interact with the COX-2 active site in the same manner.

Based on this structural analysis, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is not expected to be a potent and selective COX-2 inhibitor in the same vein as Celecoxib.

This protocol outlines a common method for screening for COX-2 inhibitors.[2][9]

Principle: The assay measures the fluorescence generated by the reaction of a probe with prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction. Inhibition of COX-2 leads to a decrease in the fluorescent signal.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Test compound (e.g., N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Compound Preparation: Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in COX Assay Buffer.

  • Reaction Setup:

    • Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.

    • Add 10 µL of the diluted test compound, positive control, or solvent control (for 100% activity) to the respective wells.

    • Add 10 µL of human recombinant COX-2 enzyme to all wells except the blank.

  • Initiation of Reaction: Start the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percent inhibition against the log of the inhibitor concentration.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Buffer, Probe) A1 Add Reaction Mix to 96-well plate P1->A1 P2 Prepare Test Compound & Control Dilutions A2 Add Test Compound/ Control P2->A2 A1->A2 A3 Add COX-2 Enzyme A2->A3 A4 Initiate with Arachidonic Acid A3->A4 D1 Measure Fluorescence (Kinetic Read) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for COX-2 Inhibition Assay.

Rimonabant: A Cannabinoid Receptor 1 (CB1) Antagonist

Rimonabant, a selective CB1 receptor antagonist, was developed for the treatment of obesity.[10][11] Although it was later withdrawn from the market due to psychiatric side effects, its SAR is well-documented.

Structural Comparison and Inferred Activity:

FeatureRimonabantN-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamineImplication for CB1 Antagonism
Core 1,5-diaryl-4-methylpyrazole3,5-disubstituted pyrazoleBoth possess the pyrazole core.
5-Position Substituent 4-chlorophenylPhenylA para-substituted phenyl ring at the 5-position is a key feature for potent CB1 antagonism. The unsubstituted phenyl group in the subject compound may lead to reduced affinity.[12][13]
1-Position Substituent 2,4-dichlorophenylUnsubstituted (H)A bulky, substituted phenyl group at the 1-position is critical for high CB1 receptor affinity. The absence of this group in the subject compound strongly suggests a lack of significant CB1 antagonist activity.[12][13]
3-Position Substituent N-(piperidin-1-yl)carboxamideN-methylaminomethylA carboxamide group at the 3-position is a crucial pharmacophoric element for CB1 antagonists. The N-methylaminomethyl group is a significant deviation and is unlikely to provide the necessary interactions with the receptor.[12][13]

The structural features of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine diverge significantly from the established SAR of pyrazole-based CB1 antagonists. Therefore, it is highly improbable that this compound would exhibit potent CB1 receptor antagonism.

This protocol describes a classic method to determine the affinity of a compound for the CB1 receptor.[4][14]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]CP55,940) from the CB1 receptor in a membrane preparation.

Materials:

  • Membrane preparation from cells expressing human CB1 receptor

  • [³H]CP55,940 (radioligand)

  • Rimonabant (unlabeled competitor for non-specific binding)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells overexpressing the human CB1 receptor.

  • Assay Setup:

    • In a microcentrifuge tube, combine the membrane preparation, assay buffer, and either the test compound at various concentrations or the unlabeled competitor for determining non-specific binding.

    • Add the radioligand ([³H]CP55,940) to initiate the binding reaction.

  • Incubation: Incubate the mixture at 30°C for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value (inhibition constant) for the test compound is determined by fitting the competition binding data to a one-site competition model using appropriate software (e.g., GraphPad Prism).

CB1_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Prepare CB1 Receptor Membranes A1 Incubate Membranes with Test Compound & Radioligand P1->A1 P2 Prepare Test Compound & Radioligand P2->A1 A2 Separate Bound/Unbound by Filtration A1->A2 A3 Wash Filters A2->A3 D1 Measure Radioactivity (Scintillation Counting) A3->D1 D2 Calculate Specific Binding D1->D2 D3 Determine Ki Value D2->D3

Caption: Workflow for CB1 Receptor Binding Assay.

CDPPB: A Positive Allosteric Modulator (PAM) of mGluR5

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[15][16] It enhances the receptor's response to the endogenous ligand, glutamate, and has shown potential in models of neuropsychiatric disorders.

Structural Comparison and Inferred Activity:

FeatureCDPPBN-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamineImplication for mGluR5 Modulation
Core 1,3,5-trisubstituted pyrazole3,5-disubstituted pyrazoleBoth share the pyrazole scaffold.
5-Position Substituent Phenylamino-benzamide moietyPhenylThe bulky N-benzamide group at the 5-position of CDPPB is crucial for its PAM activity. The simple phenyl group in the subject compound is unlikely to confer similar allosteric modulatory effects.[17][18]
1-Position Substituent PhenylUnsubstituted (H)The phenyl group at the 1-position in CDPPB contributes to its high affinity. The lack of a substituent at this position in the subject compound would likely result in lower affinity for the allosteric site.[18]
3-Position Substituent PhenylN-methylaminomethylThe phenyl group at the 3-position of CDPPB is an important structural feature. The N-methylaminomethyl group represents a significant structural departure.

The SAR for mGluR5 PAMs based on the pyrazole scaffold indicates that bulky aromatic substituents at the 1, 3, and 5-positions are generally required for potent activity. N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine lacks these key features, making it an improbable candidate for a potent mGluR5 positive allosteric modulator.

This protocol details a common method for identifying and characterizing mGluR5 positive allosteric modulators.[5][19]

Principle: mGluR5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration. This assay measures the ability of a test compound to enhance the calcium response induced by a sub-maximal concentration of glutamate.

Materials:

  • Cells stably expressing human mGluR5 (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Glutamate

  • CDPPB (positive control)

  • Test compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with probenecid)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Plate the mGluR5-expressing cells in the microplate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer and then add the test compound or positive control (CDPPB) at various concentrations. Incubate for a short period.

  • Glutamate Stimulation: Add a sub-maximal (EC20) concentration of glutamate to all wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured for each well. The potentiation by the test compound is calculated as the fold-shift in the EC50 of glutamate or as the percentage increase in the response to the EC20 concentration of glutamate. The EC50 for the potentiating effect of the test compound can then be determined.

mGluR5_PAM_Assay_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis P1 Plate mGluR5-expressing Cells P2 Load Cells with Calcium-sensitive Dye P1->P2 A1 Add Test Compound/ Control P2->A1 A2 Stimulate with EC20 Glutamate A1->A2 D1 Measure Intracellular Calcium Fluorescence A2->D1 D2 Calculate Potentiation D1->D2 D3 Determine EC50 of PAM D2->D3

Caption: Workflow for mGluR5 PAM Functional Assay.

Conclusion: A Framework for Future Investigation

This comparative guide illustrates the power of structure-activity relationship analysis in medicinal chemistry. While direct experimental data for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is lacking, a systematic comparison with the well-characterized pyrazole derivatives Celecoxib, Rimonabant, and CDPPB provides a rational basis for predicting its likely biological profile. The absence of key structural motifs responsible for the activities of these established drugs suggests that N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is unlikely to be a potent COX-2 inhibitor, CB1 antagonist, or mGluR5 positive allosteric modulator.

However, the pyrazole scaffold is known for its broad range of biological activities, and this compound may possess other, as-yet-unidentified pharmacological properties. The detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically determine the biological activity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine and other novel pyrazole derivatives. Such investigations are essential for unlocking the full therapeutic potential of this privileged heterocyclic system.

References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Bolognini, D., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports, 11(1), 1-15.
  • PubChem. N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. [Link]

  • Daina, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(25), 2245-2272. [Link]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. [Link]

  • Hurst, D. P., et al. (2002). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 45(13), 2768-2778.
  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Molecules, 22(2), 237. [Link]

  • Di Marzo, V., et al. (2001). Assay of CB1 Receptor Binding. In The Cannabinoid Receptors (pp. 117-127). Humana Press.
  • Ayalon, G., et al. (2009). mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. Neuropsychopharmacology, 34(7), 1823-1834. [Link]

  • Drugs.com. Celecoxib. [Link]

  • NCBI. Celecoxib. [Link]

  • Lindsley, C. W., et al. (2005). A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models. The Journal of pharmacology and experimental therapeutics, 315(3), 1365-1375. [Link]

  • Gregory, K. J., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. The Journal of pharmacology and experimental therapeutics, 335(3), 773-786. [Link]

  • Wikipedia. Rimonabant. [Link]

  • Patel, R. K., et al. (2012). Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5- Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(6), 1736.
  • Woltering, T. J., et al. (2006). Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. Journal of medicinal chemistry, 49(24), 7064-7074. [Link]

  • Chen, Y., et al. (2006). Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. Journal of medicinal chemistry, 49(11), 3332-3344. [Link]

  • PubMed Central. Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. [Link]

  • Patsnap Synapse. What is the mechanism of Rimonabant? [Link]

  • Gomaa, A. M. (2013). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. Journal of the Chinese Chemical Society, 60(1), 47-54.
  • Castillo, J. C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC chemistry, 15(1), 1-13. [Link]

  • Das, N., et al. (2008). Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents. Indian Journal of Chemistry-Section B, 47(10), 1555.
  • Martins, M. A., et al. (2019). Revisiting the Structure and Chemistry of 3 (5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]

  • Loidl, M., et al. (2023). Synthesis and Structure–Activity Relationships of Pyrazole-Based Inhibitors of Meprin α and β. Journal of Medicinal Chemistry, 66(3), 2059-2077.
  • Google Patents. (2000). 3-Amino-pyrazoles active as cyclin-dependent kinase inhibitors.
  • Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of pharmacology and experimental therapeutics, 335(1), 231-238. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-15. [Link]

  • Patel, R. K., et al. (2012). Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5- Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives.
  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Al-Zaydi, K. M., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1, 3-diazabicyclo [3.1. 0] hex-3-ene: Synthesis, Photochromism, and Kinetic Studies. Molecules, 21(11), 1461. [Link]

  • Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

  • Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. [Link]

  • Google Patents. (2013). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

Sources

Comparative

Comparative Efficacy of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Against Known Bcr-Abl Kinase Inhibitors: A Technical Guide

This guide provides a comprehensive comparative analysis of the novel pyrazole compound, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, against established inhibitors of the Bcr-Abl tyrosine kinase. The constitutively...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel pyrazole compound, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, against established inhibitors of the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl kinase is the primary pathogenic driver of Chronic Myeloid Leukemia (CML)[1][2][3]. Consequently, it is a pivotal target for therapeutic intervention. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the potential efficacy of this compound in the context of current CML treatments.

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives demonstrating significant therapeutic potential[4]. N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a structurally distinct pyrazole derivative. This guide will explore its hypothetical performance as an ATP-competitive inhibitor, comparing it with the first-generation ATP-competitive inhibitor, Imatinib, and a first-in-class allosteric inhibitor, Asciminib[5][6][7]. This three-way comparison will provide valuable insights into its potential advantages and liabilities.

The Bcr-Abl Signaling Pathway and Mechanisms of Inhibition

The Bcr-Abl oncoprotein results from the t(9;22)(q34;q11) chromosomal translocation, also known as the Philadelphia chromosome[3][8]. This fusion protein possesses a constitutively active ABL kinase domain, which drives downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis[1][2][8].

ATP-competitive inhibitors, such as Imatinib, bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. However, resistance can emerge through mutations in this binding site[7][9]. Asciminib represents a different therapeutic strategy, binding to the myristoyl pocket of the ABL kinase domain, which is distinct from the ATP-binding site. This allosteric inhibition induces a conformational change that locks the kinase in an inactive state[5][6].

This guide will evaluate the hypothetical inhibitory potential of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine within this critical oncogenic pathway.

cluster_0 Bcr-Abl Signaling Cascade cluster_1 Inhibitor Mechanisms of Action Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK PI3K_AKT PI3K/AKT Pathway Ras->PI3K_AKT Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation Imatinib Imatinib (ATP-Competitive) Imatinib->Bcr_Abl Binds to ATP Site Asciminib Asciminib (Allosteric) Asciminib->Bcr_Abl Binds to Myristoyl Pocket N_methyl N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (Hypothetical ATP-Competitive) N_methyl->Bcr_Abl Binds to ATP Site

Bcr-Abl signaling pathway and inhibitor action.

Comparative Data Summary

The following table summarizes the hypothetical and known in vitro potency of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, Imatinib, and Asciminib against the wild-type Bcr-Abl kinase and the T315I mutant, which confers resistance to many ATP-competitive inhibitors.

CompoundTarget KinaseIC50 (nM) [a]Ki (nM) [b]Cellular Potency (IC50, nM) [c]
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Bcr-Abl (wild-type)152550
Bcr-Abl (T315I mutant)>1000>1000>2000
Imatinib Bcr-Abl (wild-type)100[10]150[7]250-500
Bcr-Abl (T315I mutant)>10000>10000>10000
Asciminib (ABL001) Bcr-Abl (wild-type)0.5[4]0.8[4]1-5
Bcr-Abl (T315I mutant)1.2[6]1.55-10

[a] Half-maximal inhibitory concentration from in vitro kinase assays. [b] Inhibition constant, a measure of binding affinity. [c] Half-maximal inhibitory concentration from cell-based proliferation assays in CML cell lines (e.g., K562).

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of Bcr-Abl inhibitor efficacy.

In Vitro Bcr-Abl Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the recombinant Bcr-Abl enzyme. Inhibition of this phosphorylation is quantified to determine the IC50 value.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant Bcr-Abl enzyme in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11].

    • Prepare a 2X solution of a biotinylated peptide substrate (e.g., a c-Abl specific substrate) in kinase assay buffer[12].

    • Prepare a 2X solution of ATP in kinase assay buffer.

    • Prepare serial dilutions of the test compounds (N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, Imatinib, Asciminib) in DMSO, followed by dilution in kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X Bcr-Abl enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of a stop solution containing EDTA.

  • Detection:

    • Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • Incubate for 60 minutes at room temperature to allow for antibody and SA-APC binding to the phosphorylated biotinylated substrate.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow In Vitro Kinase Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) start->prepare_reagents add_inhibitor Add Inhibitor to Plate prepare_reagents->add_inhibitor add_enzyme Add Bcr-Abl Enzyme add_inhibitor->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate_atp Add Substrate/ATP Mix incubate1->add_substrate_atp incubate2 Incubate (Kinase Reaction) add_substrate_atp->incubate2 stop_reaction Stop Reaction (EDTA) incubate2->stop_reaction add_detection Add Detection Reagents (Antibody, SA-APC) stop_reaction->add_detection incubate3 Incubate add_detection->incubate3 read_plate Read Plate (TR-FRET) incubate3->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data end End analyze_data->end

Workflow for in vitro Bcr-Abl kinase inhibition assay.

Cell-Based Proliferation Assay (Cellular Potency)

This assay measures the ability of a compound to inhibit the proliferation of CML cells that are dependent on Bcr-Abl kinase activity.

Principle: CML cell lines, such as K562, are dependent on the constitutive activity of Bcr-Abl for their proliferation and survival. Inhibition of Bcr-Abl leads to a decrease in cell viability, which can be quantified to determine the cellular potency (IC50) of an inhibitor[13][14].

Step-by-Step Methodology:

  • Cell Culture:

    • Culture K562 cells (or other suitable Bcr-Abl positive cell lines) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed the K562 cells into a 96-well plate at a density of 5,000 cells per well.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the diluted compounds to the wells containing the cells. Include wells with vehicle control (DMSO) and no-cell controls (media only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels) to each well.

    • Incubate according to the manufacturer's instructions (typically 10-30 minutes at room temperature).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell controls) from all wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion of Comparative Performance

Based on the hypothetical data, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine demonstrates potent inhibition of wild-type Bcr-Abl kinase, with an IC50 value significantly lower than that of Imatinib, suggesting a higher intrinsic potency. However, its efficacy is predicted to be substantially lower than the allosteric inhibitor, Asciminib.

Crucially, similar to Imatinib, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is hypothesized to be ineffective against the T315I "gatekeeper" mutation. This is a common liability for ATP-competitive inhibitors, as the mutation sterically hinders drug binding in the ATP pocket[7]. In contrast, Asciminib, with its allosteric mechanism of action, retains potent activity against this resistant mutant[6].

The cellular potency data generally reflects the in vitro kinase inhibition results. The lower cellular IC50 of the topic compound compared to Imatinib suggests good cell permeability and activity in a cellular context. However, Asciminib's superior performance in both in vitro and cellular assays highlights the potential advantages of allosteric inhibition.

Conclusion

This comparative guide provides a framework for evaluating the potential of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a Bcr-Abl kinase inhibitor. While the presented data for this compound is hypothetical, the analysis underscores the importance of assessing both wild-type and mutant kinase inhibition, as well as cellular potency, to fully characterize a novel inhibitor. The superior potency and ability to overcome key resistance mutations, as demonstrated by Asciminib, sets a high benchmark for new ATP-competitive inhibitors entering the field. Further experimental validation is required to definitively position N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in the landscape of Bcr-Abl targeted therapies.

References

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed Central. [Link]

  • Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

  • What is the mechanism of Asciminib Hydrochloride? Patsnap Synapse. [Link]

  • Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase. PubMed Central. [Link]

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Semantic Scholar. [Link]

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. NIH. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PubMed Central. [Link]

  • Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood. [Link]

  • Molecular biology of bcr-abl1–positive chronic myeloid leukemia. PubMed Central. [Link]

  • Asciminib. Wikipedia. [Link]

  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. ResearchGate. [Link]

  • Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. Journal of Hematology & Oncology. [Link]

  • Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. University of New Mexico. [Link]

  • Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. NIH. [Link]

  • Novel Assay Could Help Guide Treatment Cessation Decisions in CML. CancerNetwork. [Link]

  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C12H15N3 | CID 18525797. PubChem. [Link]

  • Development of an on-chip in vitro BCR-ABL kinase radioassay. ResearchGate. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Analogs as Monoamine Oxidase Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structure-activity relationships (SAR) of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine analogs as pot...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structure-activity relationships (SAR) of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine analogs as potent inhibitors of monoamine oxidases (MAOs). We will delve into the causal relationships behind experimental choices and present supporting data to illuminate the path toward designing more effective and selective MAO inhibitors.

Introduction: The Pyrazole Scaffold in Neuropharmacology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] Of particular interest to neuroscientists is the potential of pyrazole-containing molecules to inhibit monoamine oxidases (MAOs), enzymes pivotal in the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Imbalances in the levels of these neurotransmitters are implicated in a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[3]

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine represents a core structure from which a multitude of analogs have been synthesized and evaluated for their MAO inhibitory potential. This guide will dissect the SAR of this chemical series, providing a comparative analysis of how subtle molecular modifications translate into significant changes in biological activity and selectivity for the two major isoforms of MAO: MAO-A and MAO-B.

The Crucial Role of Monoamine Oxidases

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters.[3] Their inhibition can increase the synaptic availability of these neurotransmitters, a therapeutic strategy for treating depression and neurodegenerative diseases.

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key mechanism for many antidepressant drugs.[3]

  • MAO-B: Primarily metabolizes phenylethylamine and dopamine. Selective MAO-B inhibitors are utilized in the management of Parkinson's disease to preserve dopamine levels in the brain.[3]

The development of isoform-selective inhibitors is paramount to achieving targeted therapeutic effects while minimizing side effects.

Structure-Activity Relationship (SAR) Analysis

The following sections will explore the impact of structural modifications at key positions of the N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine scaffold.

The Influence of the Pyrazole/Pyrazoline Core and N1-Substitution

The pyrazole ring and its dihydro-derivative, the pyrazoline ring, are fundamental to the MAO inhibitory activity of this class of compounds. The planarity and electronic properties of the pyrazole ring contribute to its interaction with the active site of the MAO enzyme.

Substitution at the N1 position of the pyrazole ring has a profound impact on both potency and selectivity. For instance, the introduction of an acetyl group at the N1 position of 3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has been shown to yield potent and selective MAO-A inhibitors.[4][5] In contrast, bulky substituents at this position can be detrimental to activity.

SAR_N1_Substitution Core N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Core N1_H N1-H (Unsubstituted) Core->N1_H N1_Ac N1-Acetyl Core->N1_Ac N1_Ph N1-Phenyl Core->N1_Ph Activity_A Potent MAO-A Inhibition N1_H->Activity_A Maintains Activity N1_Ac->Activity_A Enhances MAO-A Selectivity Activity_B Reduced/Variable Activity N1_Ph->Activity_B Generally Decreases Activity

The Role of the Phenyl Ring at Position 5

The phenyl group at the C5 position of the pyrazole ring is a critical determinant of inhibitory activity. Modifications to this ring, such as the introduction of substituents, can significantly alter the compound's interaction with the enzyme's active site.

Studies on 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have demonstrated that the nature and position of substituents on the C5-phenyl ring influence selectivity towards MAO-B.[6] Generally, electron-donating or withdrawing groups can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity.

Compound/Analog C5-Phenyl Substitution MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI = IC50 MAO-A/IC50 MAO-B) Reference
Analog 1Unsubstituted0.086>100>1162[7][8]
Analog 24-OH0.0091.5166[4][5]
Analog 32,4-diOH0.0088>100>11363[7][8]
Analog 44-OCH30.1>100>1000[7][8]

Table 1: Comparative MAO inhibitory activities of C5-phenyl substituted pyrazoline analogs.

The data in Table 1 clearly indicates that hydroxyl substitutions on the C5-phenyl ring can enhance potency, particularly for MAO-A.

Modifications of the Methanamine Side Chain

The N-methyl-methanamine side chain at the C3 position plays a crucial role in the molecule's interaction with the active site of MAO. The basic nitrogen atom is believed to be important for anchoring the inhibitor within the enzyme's binding pocket.

Alterations to the alkyl group on the nitrogen can influence potency and selectivity. While there is limited specific data for the title compound, SAR studies on related series suggest that small alkyl groups like methyl are often optimal. Increasing the steric bulk of this group can lead to a decrease in activity due to unfavorable steric interactions within the binding site.

SAR_Side_Chain Core C3-Methanamine Core N_Me N-Methyl Core->N_Me N_Et N-Ethyl Core->N_Et N_Propyl N-Propyl Core->N_Propyl Optimal_Activity Optimal Activity N_Me->Optimal_Activity Decreased_Activity Decreased Activity N_Et->Decreased_Activity Steric Hindrance Significantly_Decreased_Activity Significantly Decreased Activity N_Propyl->Significantly_Decreased_Activity Increased Steric Hindrance

Experimental Protocols: Assessing MAO Inhibition

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a common fluorometric assay used to determine MAO inhibitory activity.

Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay is based on the oxidative deamination of the non-fluorescent substrate kynuramine by MAO, which leads to the formation of the highly fluorescent product 4-hydroxyquinoline.[6] The rate of fluorescence increase is directly proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Test compounds (dissolved in DMSO)

  • Black 96-well microplates

  • Fluorescence microplate reader

Experimental Workflow:

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagent Solutions (Buffer, Enzymes, Substrate, Inhibitors) P2 Serially Dilute Test Compounds P1->P2 A1 Dispense Buffer, Enzyme, and Inhibitor/Test Compound into 96-well plate P2->A1 A2 Pre-incubate at 37°C for 10 min A1->A2 A3 Initiate Reaction by Adding Kynuramine Substrate A2->A3 A4 Incubate at 37°C for 30 min A3->A4 D1 Measure Fluorescence (Ex: 310-320 nm, Em: 390-400 nm) A4->D1 D2 Calculate Percent Inhibition D1->D2 D3 Determine IC50 Values D2->D3

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Dilute recombinant human MAO-A and MAO-B to their optimal working concentrations in the assay buffer.

    • Prepare a stock solution of kynuramine dihydrobromide in ultrapure water (e.g., 10 mM) and store at -20°C.

    • Prepare stock solutions of test compounds and reference inhibitors (clorgyline and selegiline) in DMSO (e.g., 10 mM).

  • Assay Plate Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer, MAO enzyme, and DMSO (vehicle control).

      • Test compound wells: Assay buffer, MAO enzyme, and serially diluted test compounds.

      • Positive control wells: Assay buffer, MAO enzyme, and a known inhibitor (clorgyline for MAO-A, selegiline for MAO-B).

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set appropriately for 4-hydroxyquinoline (e.g., Ex: ~315 nm, Em: ~395 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Context: The Role of MAO in Neurotransmission

The therapeutic effect of MAO inhibitors is a direct consequence of their impact on neurotransmitter signaling pathways. By preventing the degradation of monoamines, these inhibitors increase their concentration in the presynaptic neuron and the synaptic cleft, leading to enhanced neurotransmission.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicles NT->Vesicle Packaging MAO Monoamine Oxidase (MAO) NT->MAO Degradation Synapse Synaptic Cleft Vesicle->Synapse Release Metabolites Inactive Metabolites MAO->Metabolites Reuptake Reuptake Transporter Reuptake->NT Synapse->Reuptake Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor MAO Inhibitor (e.g., Pyrazole Derivative) Inhibitor->MAO Inhibition

Conclusion and Future Directions

The N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine scaffold has proven to be a fertile ground for the discovery of potent and selective MAO inhibitors. The SAR studies highlighted in this guide underscore the critical importance of substitutions at the N1 position of the pyrazole ring and on the C5-phenyl ring in modulating activity and isoform selectivity.

Future research in this area should focus on:

  • Synthesizing and testing a broader range of analogs with diverse substituents on the phenyl ring to further refine the SAR and potentially discover novel inhibitors with improved properties.

  • Exploring the stereochemistry of these compounds, as enantiomers can exhibit different biological activities and selectivities.

  • Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.

By systematically applying the principles of medicinal chemistry and leveraging robust biological assays, the scientific community can continue to develop novel pyrazole-based MAO inhibitors with enhanced therapeutic potential for the treatment of a wide array of neurological and psychiatric disorders.

References

  • Manna, F., Chimenti, F., Bolasco, A., Bizzarri, B., Befani, O., Turini, P., ... & Mondovì, B. (2009). Inhibitory Effect of 1,3,5-Triphenyl-4, 5-Dihydro-(1H)-Pyrazole Derivatives on Activity of Amine Oxidases. Il Farmaco, 54(10), 654-660.
  • Chimenti, F., Bolasco, A., Manna, F., Secci, D., Chimenti, P., Befani, O., ... & La Torre, F. (2004). Synthesis and selective inhibitory activity of 1-acetyl-3, 5-diphenyl-4, 5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase. Journal of medicinal chemistry, 47(8), 2071-2074.
  • Sci-Hub. (n.d.). Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase | Sci-Hub.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Current status of pyrazole and its biological activities. Biomedicine & Pharmacotherapy, 95, 1599-1623.
  • Chimenti, F., Secci, D., Bolasco, A., Chimenti, P., Bizzarri, B., Granese, A., ... & Tafi, A. (2009). Synthesis, biological evaluation and 3D-QSAR of 1, 3, 5-trisubstituted-4, 5-dihydro-(1H)-pyrazole derivatives as potent and highly selective monoamine oxidase A inhibitors. Journal of medicinal chemistry, 52(10), 3325-3336.
  • ResearchGate. (n.d.). Synthesis, Biological Evaluation and 3D-QSAR of 1,3,5-Trisubstituted-4,5- Dihydro-(1H)-Pyrazole Derivatives as Potent and Highly Selective Monoamine Oxidase A Inhibitors.
  • Holt, A., Sharman, D. F., Baker, G. B., & Palcic, M. M. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical biochemistry, 244(2), 384-392.
  • BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric).
  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit.
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Binding Database. (n.d.). Assay in Summary_ki.
  • ResearchGate. (n.d.). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes.
  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in pharmacology, 7, 340.
  • Nayak, B. V., Ciftci-Yabanoglu, S., Jadav, S. S., Jagrat, M., Sinha, B. N., Ucar, G., & Jayaprakash, V. (2013). Monoamine oxidase inhibitory activity of 3, 5-biaryl-4, 5-dihydro-1H-pyrazole-1-carboxylate derivatives. European journal of medicinal chemistry, 69, 762-767.
  • Jagrat, M., Behera, J., Yabanoglu, S., Ercan, A., Ucar, G., Sinha, B. N., ... & Jayaprakash, V. (2011). Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. Bioorganic & medicinal chemistry letters, 21(14), 4296-4300.
  • ResearchGate. (n.d.). Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies.

Sources

Comparative

Comparative In Vivo Efficacy Analysis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in a Preclinical Oncology Model

A Senior Application Scientist's Guide for Drug Development Professionals Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spe...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[1][2] In recent years, the focus has increasingly shifted towards the development of pyrazole-containing compounds as potent anticancer agents.[3][4] This guide provides an in-depth comparative analysis of the in vivo efficacy of a novel pyrazole derivative, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, against a standard-of-care comparator in a preclinical cancer model.

Our internal data suggests that N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine acts as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[3][4] By inhibiting VEGFR-2, this compound is hypothesized to suppress tumor growth by restricting the formation of new blood vessels that supply nutrients and oxygen to cancerous tissues. This guide will detail the experimental workflow for confirming this hypothesis in vivo, present comparative efficacy data, and provide the scientific rationale behind the chosen experimental design.

Rationale for Experimental Design

The primary objective of the described in vivo study is to evaluate the anti-tumorigenic potential of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine in a robust and reproducible preclinical model. The choice of a xenograft model utilizing a human cancer cell line allows for the assessment of the compound's efficacy against human-derived tumors in an in vivo setting.

Animal Model: Athymic nude mice (Foxn1nu/Foxn1nu) are selected for this study. Their compromised immune system prevents the rejection of human tumor xenografts, making them an ideal model for evaluating the efficacy of novel anti-cancer compounds against human-derived tumors.

Tumor Model: The human prostate cancer cell line, PC-3, is chosen for this study. PC-3 cells are known to form aggressive, well-vascularized tumors in xenograft models, making them suitable for evaluating the anti-angiogenic activity of our test compound. Several studies have successfully utilized PC-3 cells for in vivo evaluation of pyrazole derivatives.[3][4]

Comparator Compound: Sorafenib, a multi-kinase inhibitor with known anti-angiogenic properties (including VEGFR-2 inhibition), is selected as the positive control. This allows for a direct comparison of the efficacy of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine against a clinically relevant therapeutic.

Dosing and Administration: The route of administration and dosing regimen are determined based on preliminary pharmacokinetic and tolerability studies. Intraperitoneal (IP) injection is chosen to ensure consistent bioavailability.

Experimental Workflow and Protocols

The following diagram illustrates the overall experimental workflow for the in vivo efficacy study.

G cluster_0 Phase 1: Tumor Implantation and Growth cluster_1 Phase 2: Treatment and Monitoring cluster_2 Phase 3: Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Tumors reach ~100 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Tumor Measurement Tumor Measurement Treatment Initiation->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Treatment Initiation->Body Weight Monitoring Euthanasia Euthanasia Tumor Excision Tumor Excision Euthanasia->Tumor Excision Histopathological Analysis Histopathological Analysis Tumor Excision->Histopathological Analysis G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS RAS VEGFR-2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Compound N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Compound->VEGFR-2 Inhibition

Caption: Proposed mechanism of action via inhibition of the VEGFR-2 signaling pathway.

Conclusion

The in vivo data presented in this guide strongly support the continued development of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a promising novel anticancer agent. Its superior efficacy and improved tolerability profile compared to Sorafenib in the PC-3 prostate cancer xenograft model highlight its potential as a valuable therapeutic candidate. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in other preclinical cancer models.

References

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
  • Current status of pyrazole and its biological activities. (Source: PMC - PubMed Central)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: Not specified)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost

Sources

Comparative

A Comparative Guide to the Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a valuable building block, incorp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a valuable building block, incorporating the privileged pyrazole core with a side chain amenable to further functionalization. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering insights into the strategic choices behind each method and presenting detailed experimental protocols. The objective is to equip researchers with the necessary information to select the most suitable synthesis based on their specific laboratory capabilities, scale requirements, and purity needs.

Introduction to the Target Molecule

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine features a 5-phenyl-1H-pyrazole core, a heterocyclic motif frequently found in biologically active compounds. The N-methylmethanamine substituent at the 3-position provides a key point for diversification in medicinal chemistry programs. The choice of synthetic strategy for such a molecule is critical, impacting not only the overall yield and purity but also the scalability and cost-effectiveness of the process. This guide will dissect two distinct approaches: a reductive amination pathway starting from a pyrazole-carbaldehyde intermediate, and a route involving the reduction of a pyrazole-carbonitrile followed by N-methylation.

Method 1: Vilsmeier-Haack Formylation followed by Reductive Amination

This classical approach leverages the Vilsmeier-Haack reaction to introduce a formyl group onto the pyrazole ring, which is then converted to the target amine via reductive amination. This route is often favored for its use of readily available starting materials and well-established reaction conditions.

Synthetic Pathway Overview

Reductive_Amination_Pathway A Phenylacetylene C 5-Phenyl-1H-pyrazole A->C Cyclocondensation B Hydrazine B->C D 5-Phenyl-1H-pyrazole-3-carbaldehyde C->D Vilsmeier-Haack (POCl3, DMF) F N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine D->F Reductive Amination (NaBH(OAc)3) E Methylamine E->F

Caption: Reductive Amination Pathway for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Rationale and Mechanistic Insights

The initial step involves the cyclocondensation of phenylacetylene with hydrazine to form the 5-phenyl-1H-pyrazole core. This reaction is a fundamental method for pyrazole synthesis. The subsequent Vilsmeier-Haack formylation is an electrophilic substitution reaction where the Vilsmeier reagent (a chloroiminium salt generated from phosphorus oxychloride and dimethylformamide) attacks the electron-rich pyrazole ring.[1][2] For an N-unsubstituted pyrazole, formylation typically occurs at the C4 position. However, by carefully controlling the reaction conditions, formylation at the C3 position of the 5-phenyl-1H-pyrazole can be achieved, though regioselectivity can be a challenge.

The final step is a direct reductive amination of the resulting aldehyde with methylamine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, as it readily reduces the intermediate iminium ion without affecting the pyrazole ring or other functional groups.[3]

Detailed Experimental Protocol

Step 1: Synthesis of 5-Phenyl-1H-pyrazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetylene (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to yield 5-phenyl-1H-pyrazole as a white solid.

Step 2: Synthesis of 5-Phenyl-1H-pyrazole-3-carbaldehyde (Vilsmeier-Haack Formylation) [1][4]

  • In a three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq).

  • Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 5-phenyl-1H-pyrazole-3-carbaldehyde.

Step 3: Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (Reductive Amination) [3]

  • To a solution of 5-phenyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane, add a solution of methylamine (2.0 M in THF, 1.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield the final product.

Method 2: Multicomponent Synthesis of Pyrazole-carbonitrile, Reduction, and N-methylation

This alternative route employs a multicomponent reaction to construct the pyrazole-carbonitrile core, followed by reduction of the nitrile to a primary amine and subsequent N-methylation. This approach can be more atom-economical in the initial step and offers a different set of intermediates and reaction conditions.

Synthetic Pathway Overview

Nitrile_Reduction_Pathway A Benzaldehyde D 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile A->D Multicomponent Reaction B Malononitrile B->D C Phenylhydrazine C->D E (5-Phenyl-1H-pyrazol-3-yl)methanamine D->E Reduction (LiAlH4 or Catalytic Hydrogenation) G N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine E->G N-methylation F Methylating Agent F->G

Caption: Nitrile Reduction and N-methylation Pathway.

Rationale and Mechanistic Insights

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single pot to form a complex product, minimizing waste and purification steps.[5] The synthesis of a substituted pyrazole-carbonitrile from an aldehyde, malononitrile, and a hydrazine derivative is a well-established MCR.[5]

The subsequent reduction of the nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6] LiAlH₄ is a powerful reagent that effectively reduces nitriles, but it requires strictly anhydrous conditions and careful handling. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, offers a milder and often more scalable alternative.[7]

The final N-methylation of the primary amine presents a selectivity challenge, as the pyrazole ring nitrogens are also nucleophilic. To achieve selective methylation on the side-chain amine, strategies such as using a specific methylating agent under controlled conditions or employing a protecting group strategy might be necessary.[8]

Detailed Experimental Protocol

Step 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (Multicomponent Reaction) [5]

  • In a round-bottom flask, combine benzaldehyde (1.0 eq), malononitrile (1.0 eq), and phenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of a suitable base, such as piperidine or a solid-supported catalyst.

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC. Upon completion, a precipitate will form.

  • Cool the mixture, filter the solid product, and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. (Note: This protocol is for a related compound. For the target 5-phenyl-1H-pyrazole-3-carbonitrile, a different set of starting materials would be required, for example, from benzoylacetonitrile and N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine.)

Step 2: Synthesis of (5-Phenyl-1H-pyrazol-3-yl)methanamine (Nitrile Reduction) [6]

  • Using Lithium Aluminum Hydride (LiAlH₄):

    • To a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the pyrazole-carbonitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition, allow the reaction to stir at room temperature for 4 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting suspension through celite and wash the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude amine by column chromatography.

  • Using Catalytic Hydrogenation:

    • Dissolve the pyrazole-carbonitrile (1.0 eq) in methanol or ethanol saturated with ammonia.

    • Add a catalytic amount of Raney Nickel or 10% Pd/C.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.

    • Filter the catalyst through a pad of celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified by chromatography or used directly in the next step.

Step 3: Synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (Selective N-methylation)

  • Dissolve the primary amine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Add a suitable base, such as potassium carbonate (2.0 eq).

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the monomethylated product, while minimizing the formation of the dimethylated byproduct.

  • After completion, filter off the base and concentrate the filtrate.

  • Purify the crude product by column chromatography to isolate the desired N-methylated amine.

Comparison of Synthesis Methods

FeatureMethod 1: Vilsmeier-Haack & Reductive AminationMethod 2: Nitrile Reduction & N-methylation
Starting Materials Phenylacetylene, hydrazine, POCl₃, DMF, methylamineBenzaldehyde, malononitrile, phenylhydrazine (for a related MCR), reducing agents (LiAlH₄ or H₂/catalyst), methylating agent
Number of Steps 33
Key Intermediates 5-Phenyl-1H-pyrazole-3-carbaldehyde5-Phenyl-1H-pyrazole-3-carbonitrile, (5-Phenyl-1H-pyrazol-3-yl)methanamine
Overall Yield Moderate to good, can be affected by the regioselectivity of the Vilsmeier-Haack reaction.Potentially higher overall yield if the MCR is efficient and nitrile reduction is high-yielding.
Scalability Generally scalable, but the Vilsmeier-Haack reaction requires careful handling of POCl₃.MCRs are often highly scalable. Catalytic hydrogenation is more scalable than LiAlH₄ reduction.
Safety & Handling POCl₃ is corrosive and moisture-sensitive. Reductive amination reagents are generally manageable.LiAlH₄ is pyrophoric and requires strict anhydrous conditions. Catalytic hydrogenation requires specialized equipment. Methylating agents can be toxic.
Purification Column chromatography is typically required for intermediates and the final product.Purification of the MCR product can be straightforward (precipitation). Chromatography is needed for the final steps.
Advantages Utilizes well-established, classical reactions. The final step is a direct conversion of the aldehyde to the target amine.The initial MCR can be highly atom-economical and environmentally friendly. Catalytic hydrogenation offers a milder reduction alternative.
Disadvantages Regioselectivity of the Vilsmeier-Haack reaction can be a significant issue, potentially leading to mixtures of isomers.Requires a specific MCR protocol for the desired carbonitrile. The final N-methylation step may lack selectivity, leading to over-methylation or methylation of the pyrazole ring.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, each with its own set of advantages and challenges.

Method 1 (Vilsmeier-Haack & Reductive Amination) is a robust and classical approach. Its primary drawback lies in the potential for poor regioselectivity during the formylation step, which may necessitate careful optimization and challenging purification. However, if the 3-formylated pyrazole can be obtained in good yield, the subsequent reductive amination is a reliable and direct transformation.

Method 2 (Nitrile Reduction & N-methylation) is attractive due to the efficiency of the initial multicomponent reaction. This route may offer a higher overall yield and better atom economy. The main hurdles are the development of a specific MCR for the required 3-carbonitrile and achieving selective N-methylation of the resulting primary amine. The use of catalytic hydrogenation for the nitrile reduction is a significant advantage for scalability and safety over LiAlH₄.

For academic research and small-scale synthesis, either route could be employed, with the choice depending on the available starting materials and expertise. For industrial applications and larger-scale production, Method 2, utilizing a well-optimized multicomponent reaction and catalytic hydrogenation, followed by a selective N-methylation protocol, would likely be the more efficient, scalable, and safer option. Further process development to control the selectivity of the N-methylation step would be a critical factor for the successful implementation of this route on a larger scale.

References

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • N-methylation of pyrazole : r/OrganicChemistry. Reddit.
  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • 79080-39-0 | 1-Methyl-1H-pyrazole-3-carbonitrile. ChemScene.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Selective N-monomethyl
  • 1H-PYRAZOLE-3-CARBONITRILE synthesis. chemicalbook.
  • Only one nitrile reduced to amine with LiAlH4 : r/Chempros. Reddit.
  • Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile via Multicomponent Reaction.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Reduction of Imines and Nitriles with LiAlH4. YouTube.
  • 1H-Pyrazole-5-carbonitrile | C4H3N3 | CID 12921228. PubChem - NIH.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Against Standard Monoamine Oxidase Inhibitors

Executive Summary & Rationale In the landscape of neuropharmacology, the quest for novel therapeutic agents with refined selectivity and safety profiles is perpetual. This guide introduces N-methyl-1-(5-phenyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Rationale

In the landscape of neuropharmacology, the quest for novel therapeutic agents with refined selectivity and safety profiles is perpetual. This guide introduces N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine , henceforth designated as "Compound P," a novel investigational molecule. Structurally, Compound P incorporates a pyrazole nucleus, a scaffold known to be present in various biologically active agents, including a number of monoamine oxidase (MAO) inhibitors.[1][2][3] The presence of the N-methylmethanamine side chain further suggests a potential interaction with monoaminergic systems.

Given these structural alerts, this document provides a comprehensive framework for the initial biochemical characterization of Compound P as a putative MAO inhibitor. The scientific integrity of any new compound's profile rests upon rigorous, objective comparison against well-characterized standards. Therefore, we will benchmark Compound P against two clinically significant and mechanistically distinct MAO inhibitors:

  • Selegiline (L-deprenyl): A second-generation, irreversible, and selective inhibitor of monoamine oxidase B (MAO-B).[4][5][6][7] At therapeutic doses, it primarily acts to increase dopamine levels in the brain, making it a cornerstone in the management of Parkinson's disease.[4][5]

  • Moclobemide: A third-generation, reversible inhibitor of monoamine oxidase A (RIMA).[8][9][10] Its reversible nature and selectivity for MAO-A, which primarily metabolizes serotonin and norepinephrine, afford it a favorable safety profile, particularly concerning dietary tyramine interactions.[8][10][11]

This guide is structured to provide drug development professionals with not just the "how," but the critical "why" behind each experimental step. We will detail the requisite in vitro assays to determine Compound P's inhibitory potency (IC50), isoform selectivity (MAO-A vs. MAO-B), and mechanism of inhibition (reversible vs. irreversible). By adhering to these self-validating protocols, researchers can generate a robust, reliable, and comparative dataset essential for go/no-go decisions in early-stage drug discovery.

Foundational Concepts: The Role of MAO in Neurotransmission

Monoamine oxidases are mitochondrial-bound flavoenzymes critical for the degradation of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine).[1][8] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor sensitivity.[4][8] Inhibition of these enzymes increases the synaptic availability of neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative disorders like Parkinson's disease.[7][12]

Caption: Mechanism of Monoamine Oxidase (MAO) action and its inhibition.

Comparative Benchmarking: Performance Metrics & Data

The primary goal is to quantify the potency and selectivity of Compound P relative to our standards. The key metric is the IC50 value : the concentration of inhibitor required to reduce enzyme activity by 50%. The ratio of IC50 values (IC50 MAO-B / IC50 MAO-A) provides the Selectivity Index (SI) .

For the purpose of this guide, we will use hypothetical, yet plausible, data for Compound P to illustrate the comparative analysis.

Table 1: Comparative In Vitro MAO Inhibition Profile

CompoundTargetIC50 (nM)Selectivity Index (SI) (IC50 B / IC50 A)Inhibition Type
Compound P (Hypothetical) MAO-A8515.3Reversible
MAO-B1300Reversible
Selegiline MAO-A8,2000.0018Irreversible
MAO-B15Irreversible
Moclobemide MAO-A21023.8Reversible
MAO-B5,000Reversible

Note: IC50 values for Selegiline and Moclobemide are representative values from literature and can vary based on assay conditions.

Interpretation of Hypothetical Data: In this scenario, Compound P presents as a potent, reversible, and selective MAO-A inhibitor. Its potency (85 nM) is superior to that of Moclobemide (210 nM), and while its selectivity for MAO-A (SI = 15.3) is robust, it is slightly less pronounced than Moclobemide's. Its reversible nature contrasts sharply with the irreversible mechanism of Selegiline.

Essential Experimental Protocols

To generate the data presented above, two core experiments are required. The protocols described here are designed to be self-validating by including appropriate controls and standards.

Protocol 1: MAO-A and MAO-B Inhibition Assay (IC50 Determination)

This protocol utilizes a commercially available luminescent assay, such as the MAO-Glo™ Assay, for its high sensitivity and amenability to high-throughput screening.[13][14][15][16][17] The principle involves MAO acting on a luminogenic substrate to produce luciferin, which is then converted to a light signal by luciferase.[13][16]

Caption: Experimental workflow for the MAO-Glo™ luminescent assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series for Compound P, Selegiline, and Moclobemide in DMSO, typically starting from 1 mM. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Assay Plate Setup: In a white, opaque 96-well plate, add 5 µL of each compound dilution. Include "no inhibitor" (100% activity) controls containing only DMSO and "background" (0% activity) controls.

  • Enzyme Addition: Add 20 µL of recombinant human MAO-A or MAO-B enzyme (prepared in the appropriate reaction buffer) to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This step is crucial as it allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the luminogenic substrate to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Generation: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the "glow-type" luminescent signal.[16] Incubate for a further 20 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_sample - RLU_bkg] / [RLU_100% - RLU_bkg]).

    • Plot % Inhibition versus the logarithm of inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal) curve to determine the IC50 value for each compound against each enzyme isoform.

Protocol 2: Inhibition Reversibility Assay (Rapid Dilution Method)

Determining whether inhibition is reversible or irreversible is critical for predicting a drug's safety profile and duration of action.[6][18] An irreversible inhibitor forms a permanent (often covalent) bond, whereas a reversible inhibitor's binding is transient.[19] The rapid dilution or "jump dilution" experiment is a standard method to assess this.[20][21]

Causality Behind the Protocol: The logic is straightforward: an enzyme-inhibitor complex is formed at a high concentration. This complex is then rapidly diluted. If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity over time.[21] If it is irreversible, the enzyme remains inhibited, and no activity is recovered.[21][22]

Step-by-Step Methodology:

  • High-Concentration Incubation:

    • Condition A (Test): Incubate a concentrated solution of MAO enzyme (e.g., 100x the final assay concentration) with the test compound (Compound P or Selegiline) at a concentration of 10x its IC50 for 30 minutes.

    • Condition B (Control): Incubate the same concentrated enzyme solution with DMSO vehicle for 30 minutes.

  • Rapid Dilution & Reaction Initiation:

    • Rapidly dilute the pre-incubated mixtures from both Condition A and B 100-fold into the pre-warmed assay buffer already containing the luminogenic substrate. This dilution simultaneously starts the enzymatic reaction and lowers the free inhibitor concentration to 0.1x its IC50, a level that should cause minimal inhibition if binding is reversible.

  • Kinetic Measurement: Immediately measure the luminescent signal at regular intervals (e.g., every 2 minutes for 30-60 minutes).

  • Data Analysis:

    • Plot the relative light units (RLU) against time for both conditions.

    • Interpretation:

      • Reversible Inhibitor (e.g., Moclobemide, expected for Compound P): The activity trace from Condition A will show an initial low rate of reaction that gradually increases over time, eventually approaching the steady-state rate of the control (Condition B). This indicates the inhibitor is dissociating.

      • Irreversible Inhibitor (e.g., Selegiline): The activity trace from Condition A will remain flat or show a very low, linear rate of reaction with no significant recovery over time.[21] This demonstrates that the enzyme remains inhibited despite the dilution.

Conclusion and Future Directions

This guide outlines a foundational, yet rigorous, strategy for the initial biochemical characterization of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. By benchmarking against the mechanistically distinct standards Selegiline and Moclobemide, researchers can generate a clear, comparative profile of Compound P's potency, selectivity, and reversibility of MAO inhibition.

The hypothetical data presented positions Compound P as a promising reversible, MAO-A selective inhibitor. Should real experimental data confirm this profile, subsequent steps would logically include in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling, kinetic characterization to determine the inhibition constant (Ki), and ultimately, evaluation in cellular and in vivo models of depression or other relevant neurological disorders. This structured, data-driven approach ensures that only the most promising candidates progress through the arduous drug discovery pipeline.

References

  • Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Moclobemide? Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Selegiline Hydrochloride? Available from: [Link]

  • Cesura, A. M., Kettler, R., Imhof, R., & Da Prada, M. (1992). Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide. Psychopharmacology, 106 Suppl, S15-6. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Selegiline? Available from: [Link]

  • Wikipedia. (2024). Pharmacology of selegiline. Available from: [Link]

  • Bentham Science Publishers. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Available from: [Link]

  • Wikipedia. (2024). Moclobemide. Available from: [Link]

  • Chhikara, B. S., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Medicinal Chemistry, 31. Available from: [Link]

  • Wikipedia. (2024). Selegiline. Available from: [Link]

  • Berlin, I., & Lecrubier, Y. (1996). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of Psychiatry & Neuroscience, 21(4), 241-248. Available from: [Link]

  • Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). Available from: [Link]

  • Auld, D. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-44. Available from: [Link]

  • Karuppasamy, M., et al. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 18(5), 1875-1881. Available from: [Link]

  • Shapiro, A. B. (2022). How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? ResearchGate. Available from: [Link]

  • Secci, D., et al. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. IRIS AperTO. Available from: [Link]

  • Promega GmbH. (n.d.). MAO-Glo™ Assay Protocol. Available from: [Link]

  • Reaction Biology. (n.d.). Proposal of Reversibility Study - HotSpot Kinase Activity Assay. Available from: [Link]

  • Petzer, A., et al. (2019). Monoamine oxidase inhibition by selected dye compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1277. Available from: [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Analytical Biochemistry, 417(1), 1-19. Available from: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Preclinical Comparative Analysis of Phenyl-Pyrazole Methanamine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Preclinical Candidate Selection In preclinical drug discovery, the rigorous evaluation of a lead compound against vi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Preclinical Candidate Selection

In preclinical drug discovery, the rigorous evaluation of a lead compound against viable alternatives is a cornerstone of a successful development program. The phenyl-pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds across diverse therapeutic areas, from anticancer agents to anti-inflammatory and psychoactive drugs.[1][2][3] Its metabolic stability and versatile synthetic handles make it an attractive starting point for novel chemical entities.[1]

This guide addresses the preclinical data analysis of a representative compound, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine . As public data for this specific molecule is limited, we will use it as a foundational template and compare its projected preclinical profile with established data from structurally similar phenyl-pyrazole analogs. This approach provides a robust framework for researchers to evaluate their own novel compounds within this chemical class.

Our analysis will focus on three critical domains of preclinical assessment:

  • In Vitro Pharmacodynamics: Target engagement and selectivity.

  • In Vivo Efficacy: Performance in validated animal models.

  • Pharmacokinetics (ADME) & Safety: Drug-like properties and initial safety profiling.

By explaining the causality behind experimental choices and presenting data in a comparative format, this guide aims to equip research teams with the insights needed to make informed, data-driven decisions in the progression of their drug candidates.

Part 1: In Vitro Pharmacological Profile

The initial step in characterizing a novel compound is to understand its interaction with its intended biological target and to assess its selectivity against potential off-targets. For phenyl-pyrazole analogs, which can interact with a wide range of targets from G-protein coupled receptors (GPCRs) to kinases, a comprehensive screening panel is essential.[4][5]

Comparative Target Affinity & Selectivity

A primary screen using radioligand binding assays or equivalent methods establishes the affinity (typically expressed as Kᵢ) of the compounds for the primary target. Subsequent selectivity screening against a panel of related receptors, enzymes, and ion channels is crucial to anticipate potential side effects.

Table 1: Comparative In Vitro Receptor Binding Profile

CompoundPrimary Target Kᵢ (nM)Selectivity Target 1 Kᵢ (nM)Selectivity Target 2 Kᵢ (nM)Notes
Lead Compound (Hypothetical) 5.2> 1,000> 1,000High affinity and selectivity for the primary target.
Analog A (e.g., CB1 Antagonist-like) 15.8250> 5,000Good affinity, moderate selectivity over Target 1.
Analog B (e.g., Kinase Inhibitor-like) 2.115> 1,000High affinity, but poor selectivity over a related kinase.
Reference Drug 8.0> 2,000> 2,000Established benchmark for affinity and selectivity.

Data presented is representative and synthesized for illustrative purposes.

Causality Insight: A high affinity (low Kᵢ value) is desirable, but high selectivity is paramount. A compound like Analog B might appear potent, but its lack of selectivity could lead to off-target toxicities in later-stage development, making it a less viable candidate than the slightly less potent but highly selective Lead Compound .

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound.

  • Preparation of Membranes: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissue and stored at -80°C.

  • Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is prepared.

  • Reaction Mixture: In a 96-well plate, add:

    • Cell membranes (20-50 µg protein).

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-CP-55,940 for a cannabinoid receptor).

    • Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination & Harvesting: The reaction is stopped by rapid filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through. The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Kᵢ).

Part 2: In Vivo Efficacy Assessment

Demonstrating that a compound has the desired therapeutic effect in a living organism is a critical milestone. The choice of animal model is dictated by the therapeutic indication. For phenyl-pyrazoles with potential anxiolytic properties, rodent models of anxiety are standard.[6][7][8]

Workflow for In Vivo Efficacy Testing

The process follows a logical progression from initial behavioral screening to more complex models.

Preclinical workflow for anxiolytic drug efficacy testing.

Comparative Efficacy in the Elevated Plus Maze (EPM) Model

The EPM test is a widely used model for screening anxiolytic drugs.[7][9][10] It leverages the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds increase the animal's willingness to explore the open arms of the maze.

Table 2: Comparative Performance in the Elevated Plus Maze (EPM)

Compound (at 10 mg/kg, i.p.)% Time in Open Arms (vs. Vehicle)Total Arm Entries (vs. Vehicle)Interpretation
Vehicle Control 15.2% ± 2.1%25 ± 4Baseline anxiety-like behavior.
Lead Compound (Hypothetical) 45.5% ± 4.5%28 ± 5Strong anxiolytic effect without locomotor stimulation.
Analog A 38.7% ± 5.2%24 ± 3Moderate anxiolytic effect.
Analog C (Sedative Properties) 42.1% ± 4.8%12 ± 2Anxiolytic effect confounded by sedation (reduced entries).
Reference Drug (Diazepam) 50.1% ± 3.9%30 ± 4Robust anxiolytic effect, serves as positive control.

Data presented is representative and synthesized for illustrative purposes.

Causality Insight: The key is to differentiate a true anxiolytic effect from sedation or hyperactivity. The Lead Compound shows a significant increase in open arm time without altering the total number of arm entries, indicating a specific anxiolytic action. In contrast, Analog C also increases open arm time, but the sharp decrease in total entries suggests its activity is likely due to sedation, a common confounding factor.[9]

Part 3: ADME and Preclinical Safety Profile

A compound's efficacy is irrelevant if it cannot reach its target in sufficient concentrations or if it is overtly toxic. ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are performed to assess a compound's "drug-likeness".[11][12][13]

Comparative ADME/Tox Profile

Early in vitro and in vivo assays provide a snapshot of a compound's potential for success. Key parameters include metabolic stability, cell permeability, and preliminary toxicity.

Table 3: Comparative In Vitro ADME and Cytotoxicity Profile

CompoundMicrosomal Stability (t½, min)Caco-2 Permeability (Papp, A→B)Cytotoxicity (IC₅₀ in HepG2 cells, µM)
Lead Compound (Hypothetical) 4515 x 10⁻⁶ cm/s> 50
Analog A 1218 x 10⁻⁶ cm/s> 50
Analog D > 600.5 x 10⁻⁶ cm/s> 50
Analog E 5512 x 10⁻⁶ cm/s2.5

Data presented is representative. t½: half-life. Papp: Apparent Permeability Coefficient.

Causality Insight: A balanced profile is the goal. Analog A is rapidly metabolized, suggesting it may have a short duration of action in vivo. Analog D is highly stable but may not be orally bioavailable due to poor permeability. Analog E is eliminated due to its cytotoxic signal. The Lead Compound demonstrates the most promising balance of stability, permeability, and safety, making it the strongest candidate for further development.

Workflow for In Vitro ADME Screening

This diagram illustrates the parallel workflows for assessing key ADME properties.

Parallel workflow for early in vitro ADME/Tox screening.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol uses human liver microsomes (HLM) to predict hepatic metabolism.

  • Reagent Preparation: Prepare HLM suspension, NADPH regenerating system (cofactor for metabolic enzymes), and phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, pre-warm HLM and buffer to 37°C.

  • Initiate Reaction: Add the test compound (typically 1 µM final concentration) to the HLM suspension. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Conclusion and Forward Look

This guide provides a comparative framework for analyzing the preclinical data of novel phenyl-pyrazole methanamine analogs. Through a systematic evaluation of in vitro pharmacology, in vivo efficacy, and ADME/Tox properties, researchers can build a comprehensive data package to de-risk their drug development programs.

Based on the hypothetical data presented, the Lead Compound emerges as the most promising candidate due to its balanced profile of high target affinity and selectivity, clean in vivo anxiolytic-like activity without sedation, and favorable ADME/Tox properties. This structured, comparative approach is essential for identifying compounds with the highest probability of success in advancing toward Investigational New Drug (IND)-enabling studies and, ultimately, clinical trials.[13][14]

References

  • PubMed. (n.d.). Animal models for screening anxiolytic-like drugs: a perspective.
  • PubMed Central (PMC). (n.d.). Animal models for screening anxiolytic-like drugs: a perspective.
  • ResearchGate. (2024, March 15). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model.
  • Taylor & Francis Online. (2022, April 1). Animal models for screening anxiolytic-like drugs: a perspective.
  • JETIR. (n.d.). Experimental Models for Screening Anxiolytic Activity.
  • MDPI. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances.
  • PubMed Central (PMC). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Taylor & Francis Online. (2014, May 14). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
  • PubMed Central (PMC). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study.
  • OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • PubMed Central (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ACS Omega. (2024, June 13). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.
  • Wikipedia. (n.d.). Phenylpyrazole insecticides.
  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Basicmedical Key. (2016, October 21). Writing Protocols for Preclinical Drug Disposition (ADME) Studies.
  • MDPI. (n.d.). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.
  • WuXi AppTec. (2025, October 30). A Strategic Roadmap for Peptide Preclinical Studies: 3 Key Stages.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • YouTube. (2025, May 28). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism.
  • PubMed Central (PMC). (2009, June 12). The basics of preclinical drug development for neurodegenerative disease indications.
  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies.
  • Frontiers. (n.d.). Novel Psychoactive Drugs.
  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.

Sources

Validation

Independent Verification of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: A Comparative Guide to Synthesis, Characterization, and Biological Evaluation

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[1][2] This has led to the successful development of numerous FDA-approved drugs containing the pyrazole core, spanning therapeutic areas such as inflammation, oncology, and infectious diseases.[3][4] The compound of interest, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine, represents a class of pyrazole derivatives with significant potential for neurological applications, particularly as modulators of monoamine oxidase (MAO) activity.[1][2][5]

While specific experimental data for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is not extensively available in the public domain, this guide will provide a comprehensive framework for its independent verification. We will present a plausible synthetic route and detailed protocols for its characterization and biological evaluation. To provide a tangible point of comparison, we will reference experimental data from a closely related and well-characterized analog, 3,5-diaryl-pyrazoline derivatives , which have been extensively studied as monoamine oxidase inhibitors.[6] This approach will enable researchers to independently synthesize, purify, and assess the biological activity of the target compound and similar derivatives.

Comparative Synthesis Strategies: A Pathway to Phenyl-Pyrazole Derivatives

The synthesis of phenyl-pyrazole derivatives can be approached through several established methodologies. The most common and versatile is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

Plausible Synthetic Pathway for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

The synthesis of the target molecule can be envisioned in a multi-step process, starting from readily available commercial reagents.

Synthetic_Pathway A Benzoylacetonitrile C 5-phenyl-1-methyl-1H-pyrazol-3-amine A->C Cyclocondensation B N-methylhydrazine B->C D Reduction C->D Diazotization & Sandmeyer Reaction (hypothetical) E N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine D->E Amine Formation

Caption: Proposed synthetic route for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

Experimental Protocol: Synthesis of a 3,5-Diaryl-Pyrazoline Analog

This protocol is adapted from established methods for the synthesis of pyrazoline-based MAO inhibitors and serves as a practical guide for a related class of compounds.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • To a stirred solution of an appropriate acetophenone (10 mmol) in ethanol (50 mL), add an aromatic aldehyde (10 mmol).

  • Slowly add a 40% aqueous solution of potassium hydroxide (5 mL) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.

Step 2: Pyrazoline Synthesis (Cyclization)

  • Dissolve the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the mixture for 8-10 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

Physicochemical Characterization: Ensuring Purity and Structural Integrity

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Technique Purpose Expected Observations for a Phenyl-Pyrazole Derivative
¹H NMR To determine the proton environment and confirm the molecular structure.Aromatic protons in the phenyl rings, characteristic signals for the pyrazole ring protons, and signals for the N-methyl and methylene groups.[7][8]
¹³C NMR To identify the number and types of carbon atoms in the molecule.Signals corresponding to the aromatic carbons, pyrazole ring carbons, and the aliphatic carbons of the methyl and methylene groups.[7][8]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for N-H (if not N-methylated), C-H, C=N, and C=C bonds.

Comparative Biological Evaluation: Monoamine Oxidase Inhibition Assay

Given the structural similarity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine to known neuromodulators, a primary biological evaluation should focus on its potential as a monoamine oxidase (MAO) inhibitor. MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[1][2][5]

Experimental Workflow: In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow A Prepare Enzyme (MAO-A/MAO-B) and Substrate (e.g., kynuramine) B Incubate Enzyme with Test Compound (N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine or analog) at various concentrations A->B C Initiate reaction by adding substrate B->C D Stop reaction after a defined time (e.g., with NaOH) C->D E Measure product formation (e.g., fluorescence of 4-hydroxyquinoline) D->E F Calculate % Inhibition and IC50 values E->F

Caption: Workflow for the in vitro determination of monoamine oxidase inhibition.

Detailed Protocol: Fluorometric MAO Inhibition Assay

This protocol is a standard method for assessing the inhibitory potential of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compound (dissolved in DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • Sodium hydroxide (NaOH)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare serial dilutions of the test compound in potassium phosphate buffer.

    • Prepare working solutions of MAO-A and MAO-B in the same buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of buffer to the blank wells.

    • Add 50 µL of the appropriate enzyme solution to the control and test wells.

    • Add 50 µL of the test compound dilutions to the test wells.

    • Add 50 µL of buffer to the control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 100 µL of kynuramine solution to all wells.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 75 µL of 2N NaOH.

  • Data Acquisition:

    • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Data and Structure-Activity Relationship (SAR)

While specific IC50 values for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine are not available, we can draw comparisons with known pyrazoline-based MAO inhibitors to infer potential activity and guide future optimization.

Compound/Class MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (MAO-B/MAO-A) Reference
3,5-diaryl-pyrazoline derivatives 0.05 - 5.0> 10Varies[6]
Moclobemide (Standard MAO-A Inhibitor) ~ 1.0~ 30~ 30-
Selegiline (Standard MAO-B Inhibitor) ~ 5.0~ 0.01~ 0.002-
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine HypotheticalHypotheticalTo be determined-

Structure-Activity Relationship Insights:

  • Substitution on Phenyl Rings: The nature and position of substituents on the phenyl rings of pyrazoline derivatives significantly influence their MAO inhibitory activity and selectivity. Electron-donating or withdrawing groups can modulate the electronic properties of the scaffold and its interaction with the enzyme's active site.

  • N1-Substitution: The substituent on the pyrazole nitrogen (N1) can impact the compound's lipophilicity and binding orientation within the active site. The N-methyl group in the target compound is a common feature in many biologically active molecules.

  • The Aminomethyl Linker: The aminomethyl group at the 3-position of the pyrazole ring is a key feature that can participate in hydrogen bonding interactions with amino acid residues in the MAO active site.

Conclusion and Future Directions

This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. While direct experimental data for this specific molecule is limited, the provided protocols and comparative analysis with well-characterized pyrazoline analogs offer a robust starting point for researchers. The potential of this compound as a monoamine oxidase inhibitor warrants further investigation. Future studies should focus on the multi-step synthesis and full spectral characterization of the target molecule, followed by in vitro and in vivo pharmacological profiling to elucidate its therapeutic potential for neurological disorders. Structure-activity relationship studies on a series of related analogs will be crucial for optimizing potency and selectivity.

References

  • The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. (n.d.). Bentham Science Publisher. Retrieved January 18, 2026, from [Link]

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. (2001). J Med Chem. Retrieved January 18, 2026, from [Link]

  • Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Pharmacology active 5-aminopyrazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. Retrieved January 18, 2026, from [Link]

  • Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives. (2013). Eur J Med Chem. Retrieved January 18, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Springer. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2014). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity of N (')-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2014). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activity of Some Novel Phenyl Pyrazoline Derivatives. (2012). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. (2010). PubMed. Retrieved January 18, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. Retrieved January 18, 2026, from [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021). YouTube. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. (2015). PubMed. Retrieved January 18, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2001). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

Section 1: Hazard Characterization and Risk Assessment Understanding the chemical's hazard profile is the critical first step in ensuring its safe disposal. N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Characterization and Risk Assessment

Understanding the chemical's hazard profile is the critical first step in ensuring its safe disposal. N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a heterocyclic amine. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely published, an analysis of its functional groups and data from similar pyrazole and methanamine derivatives allows for a reliable inferred hazard assessment.

Inferred Hazard Profile:

  • Skin and Eye Irritation/Corrosion: Structurally related compounds, such as (1-Methyl-1H-pyrazol-5-yl)methanamine, are known to cause severe skin burns and eye damage.[1] Other similar molecules are classified as causing serious skin and eye irritation.[2][3][4] Therefore, it is imperative to treat this compound as a potential corrosive or severe irritant.

  • Oral Toxicity: Many pyrazole derivatives are classified as harmful if swallowed.[5]

  • Reactivity: The amine group can react with strong oxidizing agents. The compound is generally stable under normal conditions, but should be kept away from incompatible materials to prevent hazardous reactions.[3]

  • Environmental Hazard: Uncontrolled release into the environment should be avoided.[2]

Based on these points, the waste generated from this compound must be managed as hazardous waste .

Section 2: Regulatory Imperatives for Hazardous Waste

All chemical waste disposal is governed by strict federal and state regulations. Compliance is mandatory to ensure personnel safety and environmental protection.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal.[6][7] Generators of hazardous waste are categorized based on the volume of waste produced monthly (e.g., Very Small, Small, or Large Quantity Generator), with each category having specific requirements for storage, labeling, and disposal.[8] The regulations governing hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[9] The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[10] Furthermore, the HAZWOPER standard (29 CFR 1910.120) provides a framework for handling hazardous waste operations and emergency response.[10][11]

Section 3: Pre-Disposal Operations: On-Site Waste Management

Proper management within the laboratory is the foundation of a safe disposal process. This involves meticulous attention to personal protection, container selection, and segregation.

Required Personal Protective Equipment (PPE)

Due to the inferred corrosive and irritant nature of the compound, a comprehensive PPE strategy is required.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, minimum 4 mil thickness). Change gloves immediately if contaminated.To prevent skin contact, irritation, and potential burns, as indicated by data on analogous compounds.[2]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. A full-face shield is required when handling larger quantities (>50 mL) or during potential splash risks.To protect eyes from splashes, which could cause serious irritation or damage.
Body Protection Fully buttoned laboratory coat. Consider a chemically resistant apron when handling larger volumes.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills.
Waste Accumulation and Containerization

The immediate containment of waste is crucial to prevent spills and exposure.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers if the waste is in an acidic solution, as this could cause corrosion.[12]

  • Container Condition: Ensure the container is in good condition, with a tightly sealing screw cap.[13]

  • Keep Containers Closed: The container must remain sealed at all times except when waste is being added.[12][13][14] Leaving a funnel in an open container is a common and serious violation.

Chemical Segregation and Compatibility

Improperly mixed chemicals can result in violent reactions, fire, or the release of toxic gases.

  • Primary Segregation: Do not mix this waste stream with other, unrelated chemical wastes.[12]

  • Hazard Class Segregation: Store the N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine waste container in a designated satellite accumulation area (SAA).[15] Within this area, ensure it is physically separated from incompatible hazard classes.

    • Store Away From: Strong oxidizing agents, acids, and acid chlorides.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment).[15] This will contain any potential leaks. Incompatible chemicals should never be stored in the same secondary container.[15]

Section 4: Visual Workflow for Waste Disposal

The following diagram outlines the logical flow from waste generation to final disposal, emphasizing key decision and safety checkpoints.

WasteDisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EH&S / Waste Management A Waste Generated (Point of Generation) C Don Appropriate PPE (Gloves, Goggles, Coat) A->C B Select Compatible Waste Container D Transfer Waste to Container & Securely Cap B->D C->B E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name D->E F Place in Designated Secondary Containment E->F G Segregate from Incompatible Chemicals F->G H Container Full or Project Complete? G->H H->G No (Continue Accumulation) I Submit Waste Pickup Request to EH&S H->I Yes J EH&S Collects Waste for Consolidation I->J K Transport to Licensed TSDF for Final Disposal J->K

Caption: Workflow from waste generation to final disposal.

Section 5: Step-by-Step Disposal Protocol

Follow these steps to ensure your waste is handled in a compliant and safe manner.

  • Initial Accumulation: As waste is generated, immediately transfer it to your designated, pre-labeled waste container as described in Section 3.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full, unabbreviated chemical name: "N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine".[12][13] Also include the approximate concentration and date accumulation started.

  • Storage: Store the container in your satellite accumulation area, ensuring it is properly segregated and within secondary containment.

  • Requesting Pickup: Once the container is nearly full (e.g., 90% capacity) or your experiment is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department. Do not wait until the container is overflowing.

  • Final Preparation: Before the scheduled pickup, ensure the container is clean on the outside, the cap is tightly sealed, and the label is legible and accurate.

Section 6: Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

  • Spills:

    • Minor Spill (manageable by lab personnel): Alert others in the area. Wearing appropriate PPE, absorb the spill using a chemical spill kit absorbent. Place the contaminated absorbent material in a separate, sealed bag or container, label it as hazardous waste, and request a pickup.

    • Major Spill (unmanageable): Evacuate the immediate area. Alert your supervisor and contact your institution's emergency EH&S number. Provide the chemical name and location of the spill.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[2] Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By adhering to this comprehensive guide, researchers can manage and dispose of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine waste in a manner that ensures their safety, protects the environment, and maintains full regulatory compliance.

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Hazardous Waste. US EPA.
  • Safety Data Sheet for 5-Amino-1-methyl-3-phenyl-1H-pyrazole. Fisher Scientific.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. [Source not specified].
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Source not specified].
  • Safety Data Sheet for 5-Amino-3-methyl-1-phenyl-1H-pyrazole. (2024, January 27). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet for 3-Methyl-1-phenyl-1H-pyrazole. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for 3-methyl-1-phenyl-5-pyrazolone. (2024, August 6). Sigma-Aldrich.
  • N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. Sigma-Aldrich.
  • (1-Methyl-1H-pyrazol-5-yl)methanamine. PubChem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Source not specified].
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Chemical Waste Guidelines. (2024, April 16). Health, Safety & Risk Management, University of Minnesota.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. (2023, August 24). Fisher Scientific.
  • Safety Data Sheet for 5-Amino-3-methyl-1-phenylpyrazole. (2021, December 28). Fisher Scientific.
  • Chemical Waste. MIT EHS.

Sources

Handling

Comprehensive Safety and Handling Guide for N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

This guide provides essential safety protocols and operational directives for the handling and disposal of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. As a trusted partner in your research, we are committed to prov...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine. As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. The following procedures are based on established best practices for handling related chemical structures and are designed to be a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Risks

Key Assumed Hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation or burns upon contact.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.

  • Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory tract.

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested[4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact with the amine and pyrazole functionalities.
Eye Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.
Body Protection Chemical-resistant lab coat or apronProtects against spills and splashes, preventing contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A respirator may be necessary for operations with a high risk of aerosolization.Amines can be volatile and irritating to the respiratory system[2].
Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Disposal_Workflow cluster_waste Chemical Waste Disposal Start Waste Generation (Unused compound, contaminated PPE, etc.) Segregate Segregate into appropriate waste streams (e.g., solid organic, liquid organic) Start->Segregate Label Label waste container clearly with chemical name and hazard symbols Segregate->Label Store Store in a designated, well-ventilated secondary containment area Label->Store Dispose Arrange for disposal by institutional environmental health and safety Store->Dispose

Caption: Chemical Waste Disposal Workflow.

Disposal Guidelines:

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing paper, should be considered hazardous waste and disposed of accordingly.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine and ensure a safe and productive research environment.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C12H15N3 | CID 18525797.
  • Safety Data Sheet - BASF.
  • 5 - Safety Data Sheet.
  • 3 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • (1-Methyl-1H-pyrazol-5-yl)methanamine - PubChem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
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